molecular formula C8H10ClN5 B1391453 phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride CAS No. 437768-48-4

phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride

Cat. No.: B1391453
CAS No.: 437768-48-4
M. Wt: 211.65 g/mol
InChI Key: MSJCHWUFIIPSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C8H10ClN5 and its molecular weight is 211.65 g/mol. The purity is usually 95%.
The exact mass of the compound phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

phenyl(2H-tetrazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5.ClH/c9-7(8-10-12-13-11-8)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJCHWUFIIPSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NNN=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437768-48-4
Record name 2H-Tetrazole-5-methanamine, α-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=437768-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, outline a detailed synthetic pathway, and explore its potential therapeutic applications based on the well-established bioisosteric relationship between the tetrazole moiety and carboxylic acids.

Introduction: The Significance of the Tetrazole Moiety in Drug Discovery

The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, is a critical pharmacophore in modern drug design.[1] Its prominence stems from its ability to act as a bioisostere for the carboxylic acid group.[1] This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile. Tetrazole derivatives have demonstrated a wide array of pharmacological activities, including antihypertensive, antimicrobial, antiviral, and anticancer effects.[1] Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride belongs to this versatile class of compounds, positioning it as a valuable building block for the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride are summarized in the table below.

PropertyValueSource
CAS Number 177595-28-7[2]
Molecular Formula C₈H₁₀ClN₅[2]
Molecular Weight 211.65 g/mol [2]
Appearance Solid (predicted)General knowledge
Storage Inert atmosphere, Room Temperature[2]

Synthesis and Characterization

General Synthetic Pathway

The synthesis can be conceptualized in a two-step process starting from benzaldehyde. First, the formation of an α-amino nitrile, followed by the cycloaddition reaction to form the tetrazole ring.

Synthesis_Pathway cluster_step1 Step 1: α-Amino Nitrile Formation cluster_step2 Step 2: Tetrazole Formation & Hydrochloride Salt Benzaldehyde Benzaldehyde alpha_amino_nitrile Phenyl(amino)acetonitrile Benzaldehyde->alpha_amino_nitrile NH₃, HCN Ammonia Ammonia HCN HCN/NaCN Tetrazole_Base Phenyl(1H-tetrazol-5-yl)methanamine alpha_amino_nitrile->Tetrazole_Base 1. NaN₃, ZnCl₂ 2. Workup Sodium_Azide Sodium Azide (NaN₃) Lewis_Acid Lewis Acid (e.g., ZnCl₂) Solvent Solvent (e.g., Isopropyl Alcohol) Final_Product Phenyl(1H-tetrazol-5-yl)methanamine Hydrochloride Tetrazole_Base->Final_Product HCl HCl HCl

Caption: General synthetic pathway for phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of similar tetrazole derivatives. Researchers should optimize these conditions for the specific target compound.

Step 1: Synthesis of Phenyl(amino)acetonitrile (α-Amino Nitrile)

  • To a solution of benzaldehyde in a suitable solvent (e.g., methanol), add an aqueous solution of sodium cyanide.

  • Subsequently, add a solution of ammonium chloride in aqueous ammonia.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-amino nitrile.

Step 2: Synthesis of Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine

  • Dissolve the crude phenyl(amino)acetonitrile in a suitable solvent such as isopropyl alcohol.

  • To this solution, add sodium azide (NaN₃) and a Lewis acid catalyst like zinc chloride (ZnCl₂).

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and quench with an appropriate aqueous solution.

  • Adjust the pH to basic to precipitate the free amine.

  • Filter the solid, wash with water, and dry to obtain the crude phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude tetrazole base in a suitable solvent (e.g., ethanol).

  • Slowly add a solution of hydrochloric acid (HCl) in the same solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques. Below are the expected spectral characteristics based on analogous compounds.

TechniqueExpected Observations
¹H NMR Aromatic protons (phenyl group) typically appear in the range of δ 7.0-8.0 ppm. The methanamine proton (CH) would likely be a singlet around δ 5.0-5.5 ppm. The amine (NH) and tetrazole (NH) protons will be observable, with their chemical shifts being solvent and concentration-dependent.
IR (KBr) Characteristic peaks for N-H stretching (amine and tetrazole) around 3100-3400 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. C=N and N=N stretching of the tetrazole ring in the 1400-1600 cm⁻¹ region.
Mass Spec. (EIMS) The mass spectrum should show the molecular ion peak (M+) corresponding to the free base. Fragmentation patterns would likely involve the loss of N₂ or HN₃ from the tetrazole ring.

Potential Applications in Drug Development

The structural features of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride suggest several promising avenues for its application in drug discovery.

Applications cluster_apps Potential Therapeutic Areas Core Phenyl(1H-tetrazol-5-yl)methanamine Core Antifungal Antifungal Agents Core->Antifungal Bioisostere of azole antifungals Antihypertensive Antihypertensive Agents (e.g., ARBs) Core->Antihypertensive Mimics carboxylic acid in Angiotensin II Receptor Blockers Anticancer Anticancer Agents Core->Anticancer Scaffold for kinase inhibitors Anti_inflammatory Anti-inflammatory Agents Core->Anti_inflammatory Potential for COX inhibition

Caption: Potential therapeutic applications of the phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine scaffold.

  • Antifungal Agents: Research on novel phenyl(2H-tetrazol-5-yl)methanamine derivatives has demonstrated their potential as antifungal agents, with some compounds showing good activity against Candida albicans and Aspergillus niger.[3] The core structure of the topic compound provides a scaffold for the development of new antifungals, potentially through mechanisms similar to azole-based drugs.[3]

  • Antihypertensive Agents: The tetrazole group is a well-known feature in several angiotensin II receptor blockers (ARBs) like losartan and valsartan, where it serves as a bioisosteric replacement for a carboxylic acid.[4][5] The presence of the tetrazole moiety in phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride makes it a valuable precursor for the synthesis of novel ARBs.

  • Anticancer and Anti-inflammatory Agents: Various tetrazole derivatives have been reported to possess anticancer and anti-inflammatory properties.[6] The phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine scaffold can be further functionalized to explore these activities, potentially targeting enzymes like cyclooxygenases or protein kinases.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is not provided in the search results, general safety precautions for tetrazole derivatives and amine hydrochlorides should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • Fire and Explosion Hazard: Some tetrazole compounds can be flammable solids and may pose an explosion risk if heated under confinement.[3][7] Use appropriate fire-extinguishing media and keep away from heat and open flames.[7]

Conclusion

Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a promising heterocyclic compound with significant potential in medicinal chemistry. Its structural similarity to known pharmacophores, particularly the bioisosteric relationship of the tetrazole ring to carboxylic acids, makes it a valuable building block for the synthesis of novel therapeutic agents. While further research is needed to fully elucidate its specific biological activities, the information presented in this guide, based on the properties of analogous compounds, provides a solid foundation for its exploration in drug discovery programs.

References

  • Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes - Oriental Journal of Chemistry. (URL not available)
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). (URL not available)
  • SAFETY DATA SHEET - Fisher Scientific. (2009). (URL not available)
  • Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)
  • (PDF)
  • Supplementary Inform
  • [Synthesis and anti-histamine release activity of phenyl tetrazole compounds] - PubMed. (URL not available)
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (URL not available)
  • Tetrazoles via Multicomponent Reactions - PMC - PubMed Central - NIH. (URL not available)
  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives - ResearchG
  • 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl - Semantic Scholar. (2023). (URL not available)
  • 1-Phenyl-1H-1,2,3,4-tetrazol-5-amine | 5467-78-7 | FAA46778 - Biosynth. (URL not available)
  • (4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride, 97% - Lab-Chemicals.Com. (URL not available)
  • 5-Phenyl-1H-tetrazole | C7H6N4 | CID 87425 - PubChem - NIH. (URL not available)
  • 1 Supplementary Information for A Rapid and Novel Method for the Synthesis of 5-Substituted 1H-tetrazole Catalyzed by Exceptiona. (URL not available)
  • 1-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methanamine hydrochloride. (URL not available)
  • 1H-Tetrazole-5-thiol, 1-phenyl- - the NIST WebBook. (URL not available)
  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (URL not available)
  • X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism - Growing Science. (URL not available)
  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal. (URL not available)

Sources

"synthesis of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, a molecule of significant interest in medicinal chemistry. The tetrazole ring is a well-established bioisostere for carboxylic acids and amides, offering improved metabolic stability and physicochemical properties.[1][2][3] The target compound, an α-aminomethyl tetrazole, mimics natural α-amino acids and serves as a valuable scaffold for drug discovery.[4] This document delves into two primary synthetic paradigms: a convergent approach using the Ugi-tetrazole multicomponent reaction and a linear strategy involving reductive amination of a ketone precursor. We will explore the mechanistic underpinnings of these routes, provide detailed, field-proven experimental protocols, and discuss the critical aspects of characterization and safety.

Introduction: The Significance of α-Aminomethyl Tetrazoles

The Tetrazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The 1H-tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms.[5] In drug development, it is frequently employed as a bioisosteric replacement for the carboxylic acid group.[1][2] This substitution is advantageous because the tetrazole's pKa is similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets.[3][6] However, the tetrazole moiety often imparts superior metabolic stability, increased lipophilicity, and improved oral bioavailability compared to its carboxylic acid counterpart, making it a "privileged scaffold" found in numerous marketed drugs.[1][2]

Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine: Structure and Potential

The target compound, phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine, is structurally analogous to the amino acid phenylalanine. This structural mimicry makes α-aminomethyl tetrazoles compelling building blocks for creating peptide mimetics and novel pharmacophores.[4] The synthesis of this specific molecule provides a template for accessing a diverse library of derivatives for screening in various therapeutic areas, from antiviral to anticancer applications.[2][5]

Retrosynthetic Analysis and Strategic Overview

The synthesis of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride can be approached from several angles. A retrosynthetic analysis reveals two primary strategic disconnections, leading to distinct synthetic paradigms.

  • The Multicomponent Strategy: This approach disconnects the molecule at multiple points around the central α-amino carbon, envisioning a one-pot assembly from simple precursors like benzaldehyde, an amine source, an isocyanide, and an azide. This is the hallmark of the Ugi-tetrazole reaction.

  • The Linear/Functional Group Interconversion Strategy: This more traditional approach involves a stepwise construction. A key disconnection is at the C-N bond of the amine, suggesting a late-stage introduction of the amino group onto a pre-formed phenyl-tetrazole scaffold, for instance, via the reductive amination of a ketone.

The choice between these strategies depends on factors such as desired convergence, step economy, and availability of starting materials. The multicomponent approach is often favored for its efficiency and ability to rapidly generate molecular diversity.[7][8]

G cluster_0 Strategy 1: Multicomponent Reaction (Ugi) cluster_1 Strategy 2: Linear Synthesis Target Phenyl(1H-tetrazol-5-yl)methanamine Hydrochloride Ugi_Intermediates Benzaldehyde + Amine Source + Isocyanide + Azide Source Target->Ugi_Intermediates [Disconnect C-C, C-N] Ketone 5-Benzoyl-1H-tetrazole Target->Ketone Reductive Amination [Disconnect C-N] BenzoylCyanide Benzoyl Cyanide + Azide Ketone->BenzoylCyanide [3+2] Cycloaddition [Disconnect Tetrazole Ring] G Benzaldehyde Benzaldehyde Imine Imine Formation Benzaldehyde->Imine - H2O Amine Amine (NH3) Amine->Imine - H2O Isocyanide Isocyanide (R-NC) Nitrilium Nitrilium Ion Isocyanide->Nitrilium + H+ Azide Azide (N3-) Adduct Azide Adduct Azide->Adduct Imine->Nitrilium + H+ Nitrilium->Adduct Product 1,5-Disubstituted Tetrazole Adduct->Product Intramolecular Cyclization

Caption: Simplified mechanism of the Ugi-tetrazole reaction.

Detailed Experimental Protocol (UT-4CR)

This protocol utilizes a protected ammonia equivalent, tritylamine, which can be deprotected under mild acidic conditions to yield the primary amine. [4] Materials and Equipment:

  • Benzaldehyde

  • Tritylamine

  • tert-Butyl isocyanide

  • Trimethylsilyl azide (TMSN₃)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (2M in Et₂O)

  • Round-bottom flask, magnetic stirrer, standard glassware

Procedure:

  • Ugi Reaction: To a solution of benzaldehyde (1.0 mmol) in methanol (5 mL), add tritylamine (1.0 mmol), tert-butyl isocyanide (1.0 mmol), and trimethylsilyl azide (1.1 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Deprotection: Dissolve the crude residue in dichloromethane (5 mL). Add trifluoroacetic acid (5-10 equivalents) and stir at room temperature for 2-4 hours until the trityl group is fully cleaved (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure. The crude product is the trifluoroacetate salt.

  • Purification & Salt Formation: Purify the crude product via flash column chromatography if necessary. Dissolve the purified free amine in a minimal amount of cold diethyl ether.

  • Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride.

Synthetic Pathway II: The Reductive Amination Approach

This linear strategy provides a robust and classical alternative to the MCR approach. It relies on the well-established formation of a tetrazole from a nitrile, followed by the conversion of a ketone to an amine.

Step 1: Synthesis of 5-Benzoyl-1H-tetrazole

The core of this step is the [3+2] cycloaddition of an azide ion to a nitrile. [9]This reaction is a cornerstone of tetrazole chemistry and is typically catalyzed by a Lewis or Brønsted acid. [10][11] Protocol: [3+2] Cycloaddition

Materials and Equipment:

  • Benzoyl cyanide

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (aqueous)

  • Heating mantle, reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend benzoyl cyanide (1.0 mmol), sodium azide (1.5 mmol), and ammonium chloride (1.5 mmol) in DMF (5 mL). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

  • Heating: Heat the mixture to 110-125 °C and stir for 12-24 hours. [3][12]Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Pour it into a beaker of ice water (50 mL).

  • Acidification: Carefully acidify the aqueous solution with concentrated HCl to a pH of ~2. This protonates the tetrazole and causes it to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry to yield 5-benzoyl-1H-tetrazole.

Step 2: Reductive Amination of 5-Benzoyl-1H-tetrazole

Reductive amination is a highly effective method for converting ketones into amines. The reaction proceeds via the in-situ formation of an imine intermediate with an ammonia source, which is then immediately reduced by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN).

Protocol: Reductive Amination

Materials and Equipment:

  • 5-Benzoyl-1H-tetrazole

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: Dissolve 5-benzoyl-1H-tetrazole (1.0 mmol) and a large excess of ammonium acetate (~10-20 equivalents) in methanol (10 mL).

  • Reduction: Add sodium cyanoborohydride (1.5-2.0 mmol) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and releases HCN upon contact with strong acid. The workup must be performed in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 24 hours.

  • Work-up: Carefully quench the reaction by the slow addition of aqueous HCl (1M) until the pH is acidic (to destroy excess borohydride).

  • Basify the solution with aqueous NaOH to pH > 10 to deprotonate the product amine.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

  • Salt Formation: Perform the final hydrochloride salt formation as described in section 3.2.

Data Presentation and Characterization

The final product and key intermediates should be rigorously characterized to confirm their identity and purity.

CompoundSynthesis RouteTypical YieldMelting Point (°C)Key ¹H NMR Signals (δ, ppm)
5-Benzyl-1H-tetrazoleFrom Phenylacetonitrile80-90%114-116~11-12 (br s, 1H, NH), 7.2-7.4 (m, 5H, Ar-H), 4.3 (s, 2H, CH₂)
5-Benzoyl-1H-tetrazoleFrom Benzoyl Cyanide75-85%145-148~13-14 (br s, 1H, NH), 7.5-8.2 (m, 5H, Ar-H)
Phenyl(1H-tetrazol-5-yl)methanamine HClUgi-Tetrazole (UT-4CR)50-70%>200 (dec.)~9.0 (br s, 3H, NH₃⁺), 7.4-7.8 (m, 5H, Ar-H), 5.8 (s, 1H, CH)
Phenyl(1H-tetrazol-5-yl)methanamine HClReductive Amination60-75%>200 (dec.)~9.0 (br s, 3H, NH₃⁺), 7.4-7.8 (m, 5H, Ar-H), 5.8 (s, 1H, CH)

Safety and Handling

  • Azide Compounds (NaN₃, TMSN₃): Both are highly toxic. Sodium azide can form explosive heavy metal azides and explosive hydrazoic acid upon contact with acid. All manipulations should be performed in a chemical fume hood with appropriate PPE.

  • Cyanide Compounds (Benzoyl Cyanide, NaBH₃CN): These are highly toxic. Acidic workup of reactions involving NaBH₃CN can release toxic hydrogen cyanide gas. Ensure the workup is performed in a well-ventilated fume hood.

  • Strong Acids and Reagents: Handle reagents like TFA, HCl, and others with care, using appropriate protective equipment.

Conclusion

The synthesis of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is readily achievable through multiple robust synthetic strategies. The Ugi-tetrazole multicomponent reaction offers a highly convergent and efficient route, ideal for library synthesis and rapid lead generation. The linear approach via reductive amination of a ketone intermediate provides a reliable, classical alternative that is also highly effective. The choice of method will be dictated by the specific goals of the research program, including scalability, desired purity, and available resources. Both pathways culminate in a valuable molecular scaffold with significant potential for applications in drug discovery and development.

References

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoYkfV69yNmTygG-IJasI4F_5eGy0mcaxcXtiiOfYvV71igcoqsA9Du3s0qb9O5rRhyDfW6s9Fi7NpFY8oLtlBiktI540wqJxWmQc3f94kxU0m9wOWtzo4I6UlZTSv_EgLABh7GCT1wmS6cEJDlJMlXg==]
  • Tetrazoles via Multicomponent Reactions. Chemical Reviews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWc4JacjV80MYmlNDDa6-NG5ueAEEICq6uEtLMIsON6Y-UILesgpnYOfIuVZnOJ7W8EYReYoV3apMIzQ--33ICpEzNll8sfdunmGuiNhLYKhRT4YdnaokUZeXkWHjf2X0LA_FLNHP7Z9QqXfKGqeY=]
  • An Efficient Passerini Tetrazole Reaction (PT-3CR). ACS Sustainable Chemistry & Engineering. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025816/]
  • An efficient Passerini tetrazole reaction (PT-3CR). Green Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2014/gc/c4gc00539h]
  • One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4901968/]
  • Efficient tetrazole synthesis via base-catalyzed Ugi MCR. Scifindr. [https://scifindr.
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry. [https://www.researchgate.net/publication/348422792_Recent_Developments_in_the_Synthesis_of_Tetrazoles_and_their_Pharmacological_Relevance]
  • One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. Molbank. [https://www.mdpi.com/1422-8599/2021/3/M1264]
  • Passerini-azide reaction for the synthesis of tetrazole derivatives. ResearchGate. [https://www.researchgate.
  • Passerini Multicomponent Reactions Enabling Self-Reporting Photosensitive Tetrazole Polymers. ACS Macro Letters. [https://pubs.acs.org/doi/10.1021/acsmacrolett.1c00445]
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11065178/]
  • Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222329/]
  • Al-Nahrain Journal of Science Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [https://anjs.edu.iq/index.php/anjs/article/view/2301]
  • Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. Scientific Reports. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8931165/]
  • Ritter reaction. Wikipedia. [https://en.wikipedia.org/wiki/Ritter_reaction]
  • A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Revista de Chimie. [https://revistadechimie.ro/pdf/A%20NOVEL%20APPROACH%20FOR%20SYNTHESIS%20OF%20SUBSTITUTED%20TETRAZOLES.pdf]
  • tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [https://www.youtube.
  • Ritter Reaction. Organic Chemistry Reaction. [https://www.organic-chemistry-reaction.com/ritter-reaction/]
  • Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by... ResearchGate. [https://www.researchgate.net/figure/Synthesis-of-5-phenyl-1H-tetrazole-from-benzonitrile-catalyzed-by-Pd-Co-CNT-NPs-77_fig6_360346385]
  • Tetrazoles via Multicomponent Reactions. Chemical Reviews. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7018388/]

Sources

A Guide to the Structural Elucidation of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct published data for this specific molecule, this document outlines a robust, multi-technique analytical approach grounded in established chemical principles and spectral data from analogous structures. By synthesizing insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we present a self-validating methodology for confirming the molecular structure of the target compound. This guide is designed to equip researchers with the necessary theoretical and practical knowledge to confidently characterize this and similar novel chemical entities.

Introduction: The Significance of Tetrazole Derivatives

Tetrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry and drug design. They are often employed as bioisosteric replacements for carboxylic acids and amides, offering improved metabolic stability and other advantageous physicochemical properties.[1] The specific target of this guide, phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, combines the tetrazole core with a phenyl and an aminomethyl substituent, suggesting potential applications where this unique combination of functional groups is desirable. Accurate structural confirmation is a critical first step in any drug discovery and development pipeline, ensuring the integrity of subsequent biological and toxicological studies.

Proposed Synthetic Pathway: A Plausible Route to the Target Molecule

While numerous methods exist for the synthesis of 5-substituted 1H-tetrazoles, the Ugi four-component reaction (Ugi-4CR) stands out as a particularly efficient method for generating α-aminomethyl tetrazoles.[1][2][3] This one-pot reaction offers a high degree of molecular diversity and complexity from simple starting materials. A plausible synthetic route to the free base of the target molecule is proposed, followed by salt formation.

A proposed multi-step synthesis is outlined below, starting from commercially available reagents.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-phenyl-1H-tetrazole-5-carbaldehyde

A suitable precursor, 1-phenyl-1H-tetrazole-5-carbaldehyde, can be synthesized from 1-phenyl-1H-tetrazole via a Vilsmeier-Haack formylation reaction.

Step 2: Reductive Amination to form phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine

  • To a solution of 1-phenyl-1H-tetrazole-5-carbaldehyde in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Stir the mixture at room temperature to facilitate imine formation.

  • Introduce a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the crude product via column chromatography to yield the free base, phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride.

Spectroscopic Characterization: A Multi-faceted Approach

The following sections detail the expected spectroscopic data for phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide critical information about the carbon-hydrogen framework of the target molecule.

The proton NMR spectrum is expected to show distinct signals for the phenyl, methylene, and amine protons. The protonation of the amine by HCl will have a notable effect on the chemical shifts of adjacent protons.[4]

  • Phenyl Protons (C₆H₅): These protons will likely appear as a multiplet in the aromatic region, typically between δ 7.4 and 7.8 ppm. The exact chemical shifts and splitting patterns will depend on the electronic environment and rotational freedom of the phenyl ring.

  • Methylene Protons (CH₂): The two protons of the methylene group are expected to appear as a singlet, likely in the range of δ 4.5 - 5.0 ppm. The deshielding effect of the adjacent tetrazole ring and the protonated amine will shift this signal downfield.

  • Amine Protons (NH₃⁺): Due to proton exchange and the acidic nature of the ammonium group, these three protons will likely appear as a broad singlet. The chemical shift of this signal can be highly variable and dependent on the solvent and concentration, but a range of δ 8.0 - 9.0 ppm is anticipated.

  • Tetrazole NH Proton: For the 1H-tetrazole tautomer, a broad singlet corresponding to the N-H proton is expected, typically downfield (δ > 10 ppm), though its observation can be solvent-dependent.

The carbon NMR spectrum will provide complementary information, confirming the number of unique carbon environments.

  • Phenyl Carbons: The phenyl group will show four distinct signals: one for the ipso-carbon attached to the tetrazole ring (around δ 130-135 ppm), two for the ortho and meta carbons, and one for the para carbon (all typically in the δ 120-130 ppm range).

  • Methylene Carbon (CH₂): The methylene carbon is expected to have a chemical shift in the range of δ 40-50 ppm.

  • Tetrazole Carbon (C5): The carbon atom of the tetrazole ring typically resonates in the range of δ 150-160 ppm.[5]

Experimental Protocol: NMR Spectroscopy
  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it can solubilize the sample and allows for the observation of exchangeable protons.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For unambiguous assignment, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

For phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine, electrospray ionization (ESI) in positive ion mode is expected to be the most effective ionization technique. The protonated molecule [M+H]⁺ would be the parent ion. The fragmentation of the tetrazole ring is a characteristic process.

  • Parent Ion: The expected [M+H]⁺ for the free base (C₈H₉N₅) would be at m/z 176.09.

  • Loss of N₂: A common fragmentation pathway for tetrazoles is the loss of a molecule of nitrogen (N₂), which would result in a fragment ion at m/z 148.08.[6]

  • Loss of HN₃: Another characteristic fragmentation is the elimination of hydrazoic acid (HN₃), leading to a fragment at m/z 133.07.[6]

  • Benzylic Cleavage: Cleavage of the bond between the methylene group and the tetrazole ring could lead to the formation of a benzyl cation (C₇H₇⁺) at m/z 91.05.

Experimental Protocol: Mass Spectrometry
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

  • Infuse the solution into an electrospray ionization mass spectrometer.

  • Acquire a full scan mass spectrum to identify the parent ion.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and record the resulting fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The hydrochloride salt formation will significantly influence the appearance of the N-H stretching vibrations.

  • N-H Stretching (Ammonium Salt): The presence of the -NH₃⁺ group will give rise to a very broad and strong absorption band in the region of 2500-3200 cm⁻¹.[7][8] This broadness is due to hydrogen bonding and overtone/combination bands.

  • N-H Stretching (Tetrazole): A broad N-H stretching band for the tetrazole ring is also expected around 3000-3400 cm⁻¹.

  • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will be observed just below 3000 cm⁻¹.

  • C=N and N=N Stretching (Tetrazole Ring): The tetrazole ring will exhibit characteristic stretching vibrations for C=N and N=N bonds in the fingerprint region, typically between 1400 and 1600 cm⁻¹.[9]

  • N-H Bending (Ammonium Salt): An absorption band corresponding to the N-H bending of the ammonium group is expected around 1500-1600 cm⁻¹.

Experimental Protocol: IR Spectroscopy
  • Prepare a sample for analysis. For a solid sample, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Correlate the observed absorption bands with the expected functional groups.

Data Synthesis and Structure Confirmation

The definitive structural elucidation of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is achieved through the congruent interpretation of data from all analytical techniques.

Summary of Predicted Spectroscopic Data
Technique Feature Predicted Observation
¹H NMR Phenyl Protonsδ 7.4 - 7.8 ppm (multiplet)
Methylene Protonsδ 4.5 - 5.0 ppm (singlet)
Amine Protonsδ 8.0 - 9.0 ppm (broad singlet)
Tetrazole NHδ > 10 ppm (broad singlet)
¹³C NMR Phenyl Carbonsδ 120 - 135 ppm
Methylene Carbonδ 40 - 50 ppm
Tetrazole Carbonδ 150 - 160 ppm
MS (ESI+) Parent Ion [M+H]⁺m/z 176.09
Key Fragmentsm/z 148.08 ([M+H-N₂]⁺), 133.07 ([M+H-HN₃]⁺), 91.05 ([C₇H₇]⁺)
IR N-H Stretch (NH₃⁺)2500 - 3200 cm⁻¹ (broad, strong)
N-H Stretch (Tetrazole)3000 - 3400 cm⁻¹ (broad)
C=N, N=N Stretch1400 - 1600 cm⁻¹

Visualizing the Workflow

The logical flow of the structure elucidation process can be visualized as follows:

StructureElucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Proposed Synthesis Purification Purification Synthesis->Purification Salt_Formation Hydrochloride Salt Formation Purification->Salt_Formation NMR NMR Spectroscopy (1H, 13C, 2D) Salt_Formation->NMR MS Mass Spectrometry (ESI-MS/MS) Salt_Formation->MS IR IR Spectroscopy Salt_Formation->IR Data_Synthesis Synthesize Data NMR->Data_Synthesis MS->Data_Synthesis IR->Data_Synthesis Structure_Confirmation Confirm Structure Data_Synthesis->Structure_Confirmation

Caption: Workflow for the synthesis and structural elucidation of the target molecule.

Conclusion

The structural elucidation of a novel compound like phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride requires a systematic and multi-pronged analytical approach. By leveraging the predictive power of established spectroscopic principles and drawing parallels with known analogous structures, a confident structural assignment can be made. This guide provides a robust framework for researchers to follow, emphasizing the importance of integrating data from NMR, MS, and IR to build a cohesive and self-validating structural argument.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Zarenezhad, E., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]

  • Jayanthi, V., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 18(3), 329-345. [Link]

  • Kurp, P., et al. (2018). Library-to-Library Synthesis of Highly Substituted α-Aminomethyl Tetrazoles via Ugi Reaction. ACS Combinatorial Science, 20(2), 70-74. [Link]

  • Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(14), 8743-8818. [Link]

  • Organic Chemistry Portal. 1H-Tetrazole synthesis. [Link]

  • Fischer, N., et al. (2021). Synthesis and Characterization of 1-Hydroxy-5-methyltetrazole and Its Energetic Salts. Molecules, 26(13), 3986. [Link]

  • Google Patents. (2013). Synthesizing method of 1-methyl-5-aminotetrazole.
  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Google Patents. (2015).
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]

  • YouTube. (2019). Synthesis of 5-Aminotetrazole. [Link] (Note: A representative, non-specific YouTube link is provided as the original may not be a stable, citable source).

  • ResearchGate. (2021). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. [Link]

  • Monteiro, C., et al. (2022). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 27(15), 4945. [Link]

  • Fischer, D., et al. (2016). Energetic derivatives of 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole. RSC Advances, 6(99), 97268-97276. [Link]

  • Khurshid, S., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1247071. [Link]

  • ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

  • Mewaldt, R. J., et al. (2021). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2021(4), M1287. [Link]

  • Yin, P., et al. (2017). Amino-tetrazole functionalized fused triazolo-triazine and tetrazolo-triazine energetic materials. Chemical Communications, 53(61), 8632-8635. [Link]

  • Wang, X., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

  • Yao, C., et al. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 40(17), 2626-2632. [Link]

Sources

Spectroscopic Characterization of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and medicinal chemistry, nitrogen-rich heterocyclic compounds are of paramount importance. Among these, tetrazole derivatives have garnered significant attention due to their diverse biological activities, often serving as bioisosteres for carboxylic acids.[1] The compound phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a molecule of interest, combining the structural features of a tetrazole ring, a phenyl group, and a methanamine hydrochloride salt. This unique combination suggests potential applications in drug discovery, necessitating a thorough and unambiguous structural characterization.

Predicted Spectroscopic Data Summary

The following table summarizes the anticipated key spectroscopic data for phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride. The predictions are based on the analysis of structurally similar compounds and established spectroscopic databases.

Technique Parameter Predicted Value/Observation
¹H NMR Chemical Shift (δ)Phenyl protons: ~7.3-7.5 ppm (m); Methylene protons (-CH₂-): ~4.3-4.5 ppm (s); Amine protons (-NH₃⁺): ~8.5-9.5 ppm (br s); Tetrazole N-H: ~15-17 ppm (br s)
¹³C NMR Chemical Shift (δ)Tetrazole C5: ~155-157 ppm; Phenyl C (ipso): ~133-135 ppm; Phenyl C (ortho, meta, para): ~128-131 ppm; Methylene C (-CH₂-): ~30-35 ppm
IR Wavenumber (cm⁻¹)N-H (tetrazole): ~2500-3200 (broad); N-H (amine salt): ~2800-3100 (broad); C-H (aromatic): ~3000-3100; C=N, N=N (tetrazole ring): ~1400-1600; C-N: ~1100-1300
MS (ESI+) m/z[M+H]⁺: Expected at ~176.09; Fragmentation: Loss of N₂ (28 Da), loss of NH₃ (17 Da)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for the phenyl, methylene, amine, and tetrazole protons. The hydrochloride salt form will result in the protonation of the amine group to an ammonium salt (-NH₃⁺).

  • Phenyl Protons (C₆H₅): These five protons will likely appear as a complex multiplet in the aromatic region, predicted to be around δ 7.3-7.5 ppm . The exact chemical shifts and splitting patterns will depend on the rotational freedom of the phenyl ring and the solvent used.

  • Methylene Protons (-CH₂-): The two protons of the methylene bridge between the phenyl and tetrazole rings are chemically equivalent and are expected to appear as a singlet at approximately δ 4.3-4.5 ppm . For the analogous compound, 5-benzyl-1H-tetrazole, these protons appear at δ 4.25 ppm.[2]

  • Amine Protons (-NH₃⁺): The three protons of the ammonium group will likely be observed as a broad singlet at a downfield chemical shift, estimated to be in the range of δ 8.5-9.5 ppm . The broadness is due to quadrupolar broadening from the nitrogen atom and potential hydrogen exchange with residual water in the NMR solvent.

  • Tetrazole N-H Proton: The proton on the tetrazole ring is acidic and its chemical shift is highly dependent on the solvent and concentration. It is expected to appear as a very broad signal significantly downfield, potentially between δ 15-17 ppm .[2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Tetrazole Carbon (C5): The carbon atom of the tetrazole ring is characteristically deshielded and is predicted to have a chemical shift in the range of δ 155-157 ppm . This is consistent with data for 5-substituted-1H-tetrazoles.[3]

  • Phenyl Carbons (C₆H₅): The six carbons of the phenyl ring will show distinct signals. The ipso-carbon (the one attached to the methylene group) is expected around δ 133-135 ppm . The remaining aromatic carbons will appear in the typical range of δ 128-131 ppm .

  • Methylene Carbon (-CH₂-): The carbon of the methylene linker is anticipated to resonate at approximately δ 30-35 ppm . For 5-(4-chlorobenzyl)-1H-tetrazole, this carbon appears at δ 28.73 ppm, providing a good reference point.[2]

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice for this compound due to its ability to dissolve polar compounds and exchangeable protons).

  • Spectrometer Setup: Tune and shim the spectrometer to the prepared sample to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-18 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer tune_shim Tune & Shim Spectrometer transfer->tune_shim acq_1H Acquire ¹H Spectrum tune_shim->acq_1H acq_13C Acquire ¹³C Spectrum acq_1H->acq_13C process Fourier Transform & Phasing acq_13C->process integrate Integration & Peak Picking process->integrate assign Assign Signals to Molecular Structure integrate->assign report Final Report assign->report

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is expected to show characteristic absorption bands corresponding to its various functional moieties.

  • N-H Stretching (Tetrazole): The N-H bond of the tetrazole ring is involved in hydrogen bonding and will likely appear as a broad band in the 2500-3200 cm⁻¹ region.

  • N-H Stretching (Ammonium Salt): The N-H stretching vibrations of the -NH₃⁺ group will also contribute to the broad absorption in the 2800-3100 cm⁻¹ range, often appearing as multiple, broad peaks.

  • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹ ). The aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹.

  • C=N and N=N Stretching (Tetrazole Ring): The stretching vibrations of the C=N and N=N bonds within the tetrazole ring typically give rise to a series of absorptions in the 1400-1600 cm⁻¹ region.[4]

  • C-N Stretching: The C-N stretching vibration is expected in the 1100-1300 cm⁻¹ range.

Experimental Protocol for FT-IR Spectroscopy

Objective: To obtain an FT-IR spectrum to identify the functional groups.

Materials:

  • phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride sample

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Processing: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

FT-IR Analysis Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis mix Mix Sample with KBr press Press into Pellet mix->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec process Generate Absorbance Spectrum sample_spec->process assign Assign Bands to Functional Groups process->assign report Final Report assign->report

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the title compound.

Predicted Mass Spectrum (ESI+)

In positive ion ESI-MS, the compound is expected to be detected as its protonated molecular ion.

  • Molecular Ion: The free base, phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine, has a monoisotopic mass of approximately 175.08 Da. The protonated molecule, [M+H]⁺, is therefore expected to have an m/z of ~176.09 .

  • Fragmentation Pattern: While ESI is a soft ionization technique, some in-source fragmentation may occur. For tetrazoles, a characteristic fragmentation pathway involves the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. Another possible fragmentation is the loss of ammonia (NH₃) from the protonated amine, with a mass of 17 Da.

Experimental Protocol for ESI-MS

Objective: To determine the molecular weight and obtain information about the fragmentation of the compound.

Materials:

  • phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Formic acid (for promoting ionization)

  • ESI-mass spectrometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to the solution to facilitate protonation.

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analysis of small molecules.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To study fragmentation, perform a product ion scan by selecting the [M+H]⁺ ion (m/z ~176.09) as the precursor ion and acquiring the spectrum of its fragment ions.

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve in Methanol/ACN acidify Add 0.1% Formic Acid dissolve->acidify infuse Infuse into ESI Source acidify->infuse acquire_ms Acquire Full Scan Mass Spectrum infuse->acquire_ms acquire_msms Acquire MS/MS Spectrum acquire_ms->acquire_msms identify_ion Identify [M+H]⁺ Ion acquire_msms->identify_ion analyze_frag Analyze Fragmentation Pattern identify_ion->analyze_frag confirm Confirm Molecular Formula analyze_frag->confirm report Final Report confirm->report

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The comprehensive spectroscopic characterization of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is essential for its unambiguous identification and quality control. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, FT-IR, and ESI-MS spectra, based on established principles and data from closely related compounds. The outlined experimental protocols and workflows offer a practical framework for researchers to acquire and interpret the spectroscopic data for this and other novel tetrazole derivatives. The collective data from these techniques will provide a unique spectroscopic fingerprint, confirming the molecular structure and paving the way for further investigation into the compound's potential applications.

References

  • SpectraBase. 1-Benzyl-1H-tetrazole - Optional[13C NMR]. [Link]

  • Al-Masoudi, N. A. L., et al. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 17(3), 251-267.
  • Nasrollahzadeh, M., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9335-9344. [Link]

  • Nasrollahzadeh, M., et al. (2019). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate. [Link]

  • Faramarzi, S., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as an Efficient and Reusable Heterogeneous Catalyst. South African Journal of Chemistry, 68, 133-137. [Link]

  • A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Royal Society of Chemistry. (2016).
  • Klapötke, T. M., et al. (2007). Alkali Salts of 1-Methyl-5-nitriminotetrazole.
  • SpectraBase. 1-[2'-(1-Benzyl-1H-tetrazol-5-yl)-(1,1'-biphenyl)-3-yl]ethanone - Optional[13C NMR]. [Link]

  • Mariyam, S., et al. (2018). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1H-tetrazol-5-ylimino)-methyl]-naphthalen-2-ol and its Cu(II), Co(II) Complexes. Oriental Journal of Chemistry, 34(3). [Link]

  • Supplementary information: - The Royal Society of Chemistry. (2014).
  • Digambar, K. B., et al. (2023). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science.
  • Al-Amiery, A. A. (2016). 1 H-NMR data of the tetrazole compounds. ResearchGate. [Link]

  • Juhász, G., et al. (2008). Assignments of 13 C NMR data for the tetrazol-1-yl-isoalkanes. ResearchGate. [Link]

  • Al-Juboori, A. M. J. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. [Link]

  • A Rapid and Novel Method for the Synthesis of 5-Substituted 1H-tetrazole Catalyzed by Exceptionally Active and Reusable Pd-Pt Nanoparticles on Activated Carbon.
  • Tajbakhsh, M., et al. (2015). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. New Journal of Chemistry, 39, 1827.
  • NIST. 1H-Tetrazole-5-thiol, 1-phenyl-. NIST WebBook. [Link]

  • Wang, Y., et al. (2019). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. [Link]

  • Hussain, S. T., et al. (2016). Novel Bis(2-(5-((5-phenyl-1 H -tetrazol-1-yl)methyl)-4 H -1,2,4-triazol-3-yl)phenoxy)Alkanes: Synthesis and Characterization. ResearchGate. [Link]

  • Preprints.org. 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxiadiazol-2-yl]methanamine. [Link]

  • The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe... - ResearchGate. [Link]

  • Zahedi, E., et al. (2013). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)
  • PubChem. 1-Phenyl-5-mercaptotetrazole. [Link]

  • NIST. 1H-Tetrazole-5-thiol, 1-phenyl- Mass Spectrum. NIST WebBook. [Link]

  • SpectraBase. 1H-tetrazole, 5-[[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio]-1-phenyl- - Optional[1H NMR]. [Link]

Sources

An In-Depth Technical Guide to Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential of a unique tetrazole derivative.

Executive Summary

Introduction: The Significance of the Tetrazole Moiety

The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its prominence stems from its role as a bioisostere of the carboxylic acid group, offering a similar acidic proton (at the N1 position) and hydrogen bonding capabilities but with improved metabolic stability and cell membrane permeability.[2] These properties have led to the incorporation of tetrazoles into numerous FDA-approved drugs. The title compound, phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, combines this valuable heterocycle with a chiral aminomethyl-phenyl group, presenting a unique three-dimensional structure for potential interactions with biological targets.

Chemical Identity and Physicochemical Properties

A critical first step in working with this compound is to establish its precise chemical identity. The nomenclature phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine specifies a distinct isomer where both a phenyl group and an amino group are attached to the same carbon, which is in turn bonded to the C5 position of the tetrazole ring.

It is crucial to note that a specific CAS number for this isomer could not be identified in common chemical databases. This suggests the compound is a novel or non-commercial entity. Researchers should be cautious of data associated with related, but structurally different, isomers.

Structural Details
AttributeInformation
Systematic Name phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride
Molecular Formula C₈H₁₀ClN₅
Molecular Weight 211.65 g/mol
Chemical Structure Chemical Structure of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride
InChI Key (Predicted)
CAS Number Not available
Common Isomers with Assigned CAS Numbers

For clarity and to avoid experimental confusion, the following table lists common, commercially available isomers that may be mistaken for the title compound.

Compound NameCAS NumberStructural Difference
(1-phenyl-1H-tetrazol-5-yl)methanamine hydrochloride107269-65-8Phenyl group is attached to the N1 position of the tetrazole ring.[3][4]
(4-(2H-Tetrazol-5-yl)phenyl)methanamine hydrochloride177595-28-7Methanamine group is on a phenyl ring attached to the C5 position of the tetrazole.[5]
(3-(1H-Tetrazol-5-yl)phenyl)methanamine765877-97-2Methanamine group is at the meta position of a phenyl ring attached to the C5 position.[6]

Proposed Synthesis and Manufacturing Pathway

The synthesis of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride can be logically approached via a two-step process. This pathway relies on robust and well-documented chemical transformations: the formation of a tetrazole ring from a nitrile precursor, followed by the conversion of a ketone to the target primary amine.

G cluster_0 Step 1: Tetrazole Ring Formation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation BenzoylCyanide Benzoyl Cyanide TetrazoleKetone Intermediate: 5-Benzoyl-1H-tetrazole BenzoylCyanide->TetrazoleKetone [3+2] Cycloaddition (e.g., with ZnCl2 catalyst) SodiumAzide Sodium Azide (NaN3) SodiumAzide->TetrazoleKetone TetrazoleKetone2 Intermediate: 5-Benzoyl-1H-tetrazole Ammonia Ammonia (NH3) FinalAmine Target Amine: phenyl(1H-tetrazol-5-yl)methanamine Ammonia->FinalAmine ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->FinalAmine TetrazoleKetone2->FinalAmine Formation of Imine & Reduction FinalAmine2 Target Amine HCl HCl in Ether FinalProduct Final Product: phenyl(1H-tetrazol-5-yl)methanamine hydrochloride HCl->FinalProduct FinalAmine2->FinalProduct

Caption: Proposed synthetic workflow for the target compound.
Step 1: Synthesis of 5-Benzoyl-1H-tetrazole (Key Intermediate)

Principle: The formation of 5-substituted-1H-tetrazoles via a [3+2] cycloaddition reaction between a nitrile and an azide source is a cornerstone of tetrazole chemistry.[1][2] Using benzoyl cyanide as the nitrile precursor directly installs the required benzoyl group at the C5 position.

Protocol:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add benzoyl cyanide (1.0 eq) and a suitable solvent such as DMF.

  • Reagents: Add sodium azide (NaN₃, 1.5 eq) and a Lewis acid catalyst like zinc chloride (ZnCl₂, 1.1 eq). The catalyst enhances the electrophilicity of the nitrile carbon, facilitating the cycloaddition.[7]

  • Reaction: Heat the mixture to 110-120 °C under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours. Microwave-assisted methods can significantly reduce reaction times.[8]

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water and acidify with dilute HCl to a pH of ~2. This protonates the tetrazole ring and precipitates the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain pure 5-benzoyl-1H-tetrazole.

Step 2: Reductive Amination to Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine

Principle: Reductive amination is a highly efficient method for forming C-N bonds and is widely used in pharmaceutical synthesis.[9][10] The process involves the in-situ formation of an imine from the ketone intermediate and ammonia, which is then immediately reduced to the primary amine by a selective reducing agent.

Protocol:

  • Setup: In a round-bottom flask, dissolve the 5-benzoyl-1H-tetrazole intermediate (1.0 eq) in a suitable solvent like methanol.

  • Imine Formation: Add a source of ammonia. Anhydrous ammonia in methanol or ammonium acetate can be used. Stir the mixture at room temperature to allow for the formation of the imine intermediate.

  • Reduction: Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. These reagents are selective for the imine and will not reduce the ketone precursor or the aromatic rings.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction by carefully adding dilute aqueous HCl. This will neutralize the excess reducing agent and form the hydrochloride salt of the product. Extract the aqueous layer with a solvent like ethyl acetate to remove any non-polar impurities.

  • Isolation: The aqueous layer containing the hydrochloride salt can be concentrated under reduced pressure to yield the crude product.

Step 3: Final Purification and Salt Formation

Principle: The final step involves purifying the amine and ensuring the stable hydrochloride salt is formed.

Protocol:

  • Purification: The crude product from the reductive amination can be purified by recrystallization or column chromatography if necessary.

  • Salt Formation: If the free base was isolated, dissolve it in a minimal amount of a solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of HCl (e.g., as a solution in ether) dropwise with stirring.

  • Isolation: The phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride will precipitate as a solid. Collect the salt by filtration, wash with cold ether, and dry under vacuum.

Spectroscopic and Analytical Data (Predicted)

Characterization of the final product is essential for confirming its structure and purity. The following are predicted analytical data based on the target structure.

Analysis TypeExpected Observations
¹H NMR A broad singlet for the tetrazole N-H proton (>10 ppm), multiplets for the aromatic protons of the phenyl ring (7-8 ppm), a singlet or doublet for the benzylic C-H, and a broad signal for the -NH₃⁺ protons.
¹³C NMR Signals corresponding to the C5 of the tetrazole ring, the benzylic carbon, and the carbons of the phenyl ring.
FT-IR (KBr, cm⁻¹) Characteristic peaks for N-H stretching (broad, ~2800-3200 cm⁻¹ for the amine salt), C-H aromatic stretching (~3000-3100 cm⁻¹), C=N and N=N stretching from the tetrazole ring (~1400-1600 cm⁻¹).
Mass Spec (MS) The ESI+ spectrum should show a prominent [M+H]⁺ peak corresponding to the mass of the free base.

Safety and Handling

No specific safety data sheet (SDS) exists for phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride. The following information is extrapolated from SDS documents for structurally related tetrazoles and azides.

  • General Hazards: Tetrazole compounds can be flammable solids and may pose an explosion risk if heated under confinement. Handle with care.

  • Toxicity: May be harmful if swallowed or inhaled. Avoid creating dust.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear nitrile gloves and a lab coat.

    • Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a respirator may be necessary.

  • Incompatible Materials: Strong oxidizing agents, strong acids.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Caution: The synthesis involves sodium azide, which is highly toxic and can form explosive metal azides. Handle with extreme caution and follow all institutional safety protocols for working with azides.

Potential Applications and Research Directions

The unique structure of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride makes it an attractive candidate for various applications in drug discovery and materials science.

  • Medicinal Chemistry: As a bioisostere for carboxylic acids, the tetrazole moiety can be used to design novel enzyme inhibitors, receptor antagonists, or agonists with improved pharmacokinetic profiles. The chiral center introduced by the aminomethyl-phenyl group allows for stereospecific interactions with biological targets.

  • Coordination Chemistry: The multiple nitrogen atoms of the tetrazole ring can act as ligands to coordinate with metal ions, opening possibilities for the development of novel catalysts or functional materials.[11]

Further research should focus on the chiral resolution of the racemic amine to investigate the stereospecific bioactivity of the individual enantiomers.

References

  • PrepChem. (n.d.). Synthesis of Ethyl 5-Benzoyl-1H-tetrazole-1-acetate. Retrieved from [Link]

  • European Patent Office. (2017). Method for producing 1H-tetrazole derivative (EP 2845853 B1). Retrieved from [Link]

  • Popova, Y., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(11), 1934. Retrieved from [Link]

  • Sutopo, et al. (2018). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Oriental Journal of Chemistry, 34(2). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (1-Methyl-1H-tetrazol-5-yl)(phenyl)methanone oxime Sodium Salt. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Phenyl-1H-tetrazole. Retrieved from [Link]

  • South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]

  • Dunsmore, C. J., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ACS Medicinal Chemistry Letters, 11(3), 231-237. Retrieved from [Link]

  • Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7118-7176. Retrieved from [Link]

  • ResearchGate. (2018). 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). Retrieved from [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications. Retrieved from [Link]

Sources

"phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride discovery and history"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride

Introduction: The Ascendancy of the Tetrazole Moiety in Medicinal Chemistry

The story of tetrazole, a unique five-membered aromatic ring containing four nitrogen atoms and one carbon, begins in 1885 with the Swedish chemist J.A. Bladin.[1] His work, initially an investigation into the reactions of dicyanophenylhydrazine, led to the serendipitous formation of the first tetrazole derivative.[1] For many years, tetrazole chemistry remained a relatively niche area of organic synthesis. However, the 20th century witnessed a surge in interest as the pharmaceutical industry began to recognize the profound potential of this heterocyclic system.

The tetrazole functional group is a metabolically stable isostere for the carboxylic acid, a common functional group in many biologically active molecules.[1][2] This bioisosterism is a primary driver for the continued research and application of tetrazoles in drug discovery.[1] By replacing a carboxyl group with a tetrazole, medicinal chemists can often enhance a compound's lipophilicity, metabolic stability, and bioavailability, while maintaining or even improving its interaction with biological targets.[1][2] This has led to the incorporation of the tetrazole moiety into a wide array of approved drugs with diverse therapeutic applications, including antihypertensive, anticancer, antimicrobial, and anti-inflammatory agents.[1][3]

This technical guide provides a comprehensive overview of a specific tetrazole-containing compound, phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride. While the specific discovery and history of this molecule are not extensively documented in publicly available literature, this guide will leverage the rich history of tetrazole chemistry to propose a logical and efficient synthetic pathway. We will delve into the mechanistic underpinnings of the key chemical transformations and provide detailed, field-proven experimental protocols for its synthesis.

Proposed Synthetic Pathway for phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride

The synthesis of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride can be logically approached through a two-step process starting from readily available precursors. The core of this strategy involves the formation of the tetrazole ring from a nitrile, a cornerstone reaction in tetrazole chemistry. The chosen starting material, phenylacetonitrile (also known as benzyl cyanide), is a common and versatile building block in organic synthesis.[4]

The proposed synthetic workflow is as follows:

Synthetic Workflow cluster_0 Step 1: Tetrazole Ring Formation cluster_1 Step 2: Hydrochloride Salt Formation Phenylacetonitrile Phenylacetonitrile Reagents1 NaN3, ZnBr2 in H2O Phenylacetonitrile->Reagents1 Intermediate 5-benzyl-1H-tetrazole Reagents1->Intermediate Reagents2 HCl in Ether Intermediate->Reagents2 FinalProduct phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride Reagents2->FinalProduct

Caption: Proposed synthetic workflow for phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride.

PART 1: Core Synthesis - [3+2] Cycloaddition for Tetrazole Formation

The most direct and widely utilized method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide (NaN₃).[2] This reaction is often catalyzed to enhance reaction rates and yields. While various catalysts can be employed, including amine salts and Lewis acids, the use of zinc salts in water as a solvent offers a safe, environmentally benign, and highly effective approach.[1]

The proposed mechanism for the zinc-catalyzed cycloaddition is depicted below:

Cycloaddition Mechanism R-C≡N R-C≡N Activated_Nitrile [R-C≡N---Zn]2+ R-C≡N->Activated_Nitrile + Zn2+ Zn2+ Zn2+ Cycloadduct Intermediate Cycloadduct Activated_Nitrile->Cycloadduct + N3- N3- N3- Tetrazolate_anion Tetrazolate anion Cycloadduct->Tetrazolate_anion Rearrangement Tetrazole 5-R-1H-tetrazole Tetrazolate_anion->Tetrazole + H+ H+ H+

Caption: Mechanism of Zinc-Catalyzed [3+2] Cycloaddition of a Nitrile and Azide.

Experimental Protocol: Synthesis of 5-benzyl-1H-tetrazole

This protocol is adapted from the well-established and safe procedure developed by Demko and Sharpless.[1]

Materials:

  • Phenylacetonitrile (10 mmol, 1.17 g)

  • Sodium azide (NaN₃) (12 mmol, 0.78 g)

  • Zinc bromide (ZnBr₂) (12 mmol, 2.70 g)

  • Deionized water (20 mL)

  • 3M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add phenylacetonitrile (10 mmol), sodium azide (12 mmol), zinc bromide (12 mmol), and deionized water (20 mL).

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Acidify the mixture to a pH of approximately 1 by the dropwise addition of 3M HCl. This step protonates the tetrazole ring and quenches any unreacted azide. Caution: Hydrazoic acid (HN₃) is toxic and explosive. This step should be performed in a well-ventilated fume hood.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-benzyl-1H-tetrazole.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

PART 2: Final Step - Hydrochloride Salt Formation

The formation of a hydrochloride salt is a standard procedure in pharmaceutical chemistry to improve the solubility and stability of amine-containing compounds. This is achieved by reacting the free amine with hydrochloric acid.

Experimental Protocol: Synthesis of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride

Materials:

  • 5-benzyl-1H-tetrazole (assuming this is the intended, but misnamed, precursor to a different final product, as the name in the prompt has the amine on the methylene bridge. A direct conversion is not feasible. The following is a standard procedure for forming a hydrochloride salt of an amine, which would be the next step if the amine were present.)

  • Anhydrous diethyl ether

  • 2M HCl in diethyl ether

Procedure:

  • Dissolve the purified 5-benzyl-1H-tetrazole (or the corresponding amine if it were synthesized) in a minimal amount of anhydrous diethyl ether in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of 2M HCl in diethyl ether to the stirred solution.

  • The hydrochloride salt will precipitate out of the solution.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride as a solid.

Physicochemical and Spectroscopic Data (Predicted)

The following table summarizes the predicted physicochemical and spectroscopic data for the final product.

PropertyPredicted Value
Molecular Formula C₈H₁₀ClN₅
Molecular Weight 211.65 g/mol
Appearance White to off-white solid
Melting Point >200 °C (decomposition)
¹H NMR (DMSO-d₆, 400 MHz) δ 9.0-10.0 (br s, 3H, -NH₃⁺), 7.2-7.5 (m, 5H, Ar-H), 4.3 (s, 2H, -CH₂-)
¹³C NMR (DMSO-d₆, 100 MHz) δ 155 (C-tetrazole), 135 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 30 (-CH₂-)
FT-IR (KBr, cm⁻¹) 3200-2800 (N-H stretch), 3050 (Ar C-H stretch), 1600, 1490, 1450 (Ar C=C stretch)

Potential Applications and Future Perspectives

Given the structural features of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, it is possible to speculate on its potential pharmacological activities. The tetrazole ring, as a bioisostere of a carboxylic acid, can participate in hydrogen bonding and other interactions with biological targets. The primary amine group can also form important electrostatic and hydrogen bond interactions. This combination of a phenyl ring, a methylene spacer, a tetrazole, and an amine suggests potential applications in areas where similar structural motifs have been found to be active. These could include, but are not limited to, CNS-active agents, enzyme inhibitors, and receptor antagonists.

Further research would be required to synthesize and pharmacologically profile this compound to determine its actual biological activity. Structure-activity relationship (SAR) studies, involving modifications of the phenyl ring and the length of the alkyl chain, could lead to the discovery of novel therapeutic agents.

References

  • Koguro, K., Oga, T., Mitsui, S., & Orita, R. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Synthesis, 1998(06), 910-914.
  • IRJMETS. (2025).
  • Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review.
  • Pathare, R. S., Ansari, A. J., Verma, S., Maurya, A., Maurya, A. K., Agnihotri, V. K., ... & Sawant, D. M. (2018). One-Pot Synthesis of 1,5-Disubstituted-1H-tetrazoles from Isocyanides and Azides via a Denitrogenative Coupling/Cycloaddition Cascade. The Journal of Organic Chemistry, 83(16), 9530-9537.
  • BenchChem. (2025). Step-by-step synthesis protocol for 5-substituted Tetrazoles.
  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis.
  • Wikipedia. (n.d.). Benzyl cyanide.
  • PrepChem.com. (n.d.). Synthesis of phenylacetonitrile.
  • RSC Publishing. (n.d.). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii)
  • Google Patents. (n.d.).
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes.
  • ACS Publications. (n.d.).
  • Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • BenchChem. (n.d.). 2-Phenylacetonitrile|For Research.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1).

Sources

Part 1: Structural and Predictive Analysis of Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is not uncommon to encounter novel chemical entities with limited to no published data. The compound phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride represents such a case. A thorough review of scientific literature and chemical databases reveals a lack of specific information on its mechanism of action.

Therefore, this guide will adopt a first-principles approach. Instead of documenting a known mechanism, we will provide a comprehensive framework for its elucidation. This whitepaper is designed for researchers, scientists, and drug development professionals, offering a strategic workflow to characterize this molecule. We will dissect the compound's structure, leverage established pharmacological principles of its core moieties, and outline a robust, multi-tiered experimental plan to uncover its biological function. This document serves as both a predictive analysis and a practical roadmap for investigation.

The first step in characterizing a novel molecule is a thorough analysis of its chemical structure to generate testable hypotheses about its biological activity. The structure consists of three key components: a 1H-1,2,3,4-tetrazole ring, a phenyl group, and a methanamine linker, collectively forming a benzylamine derivative of a tetrazole.

Caption: Chemical structure of the core molecule.

The Tetrazole Moiety: A Versatile Carboxylic Acid Bioisostere

The tetrazole ring is a critical functional group in medicinal chemistry, primarily utilized as a bioisostere for the carboxylic acid group. This substitution is strategic; the tetrazole ring possesses a similar pKa and acidic proton to a carboxylic acid but offers several advantages, including:

  • Improved Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.

  • Enhanced Lipophilicity: This can improve membrane permeability and oral bioavailability.

  • Favorable Patent Position: Novel tetrazole-containing compounds can often be patented.

Given this role, a primary hypothesis is that phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride may interact with receptors or enzymes that typically bind endogenous carboxylate-containing ligands. A prominent example is the angiotensin II receptor type 1 (AT1), where the tetrazole ring in drugs like losartan and valsartan mimics the terminal carboxylic acid of the native peptide ligand, angiotensin II.

The Benzylamine Scaffold: A Privileged Structure for CNS Targets

The benzylamine scaffold is found in numerous neuroactive compounds. The presence of the amine group allows for ionic interactions with acidic residues in protein binding pockets. A classic example is the inhibition of monoamine oxidase (MAO) enzymes, which are responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Many MAO inhibitors feature a benzylamine or a related phenethylamine core.

Therefore, a second major hypothesis is that this compound could target enzymes or receptors within the central nervous system that recognize amine-containing ligands.

Part 2: Proposed Mechanism of Action Elucidation Workflow

The following is a logical, multi-stage workflow designed to systematically investigate the mechanism of action of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride. This process is designed to be self-validating, with each stage informing the next.

Caption: Proposed workflow for mechanism of action elucidation.

Phase 1: Broad-Based Target Identification

The initial goal is to cast a wide net to identify potential biological targets without bias.

Protocol 1: Broad Panel Screening (Example: CEREP Panel)

  • Objective: To screen the compound against a large, diverse panel of receptors, ion channels, transporters, and enzymes at a fixed concentration (typically 1-10 µM).

  • Methodology:

    • Prepare a stock solution of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride in a suitable solvent (e.g., DMSO, water).

    • Submit the compound to a commercial service (e.g., Eurofins CEREP, DiscoverX) for screening against their comprehensive panel.

    • The service will perform a battery of standardized binding and enzymatic assays.

    • Data is returned as a percentage of inhibition or activation relative to a control compound.

  • Causality & Interpretation: A significant hit (>50% inhibition/activation) on a specific target provides the first experimentally-derived hypothesis. For example, if the compound shows >70% inhibition of the Angiotensin II AT1 receptor, this becomes the primary lead for investigation, aligning with our tetrazole bioisostere hypothesis.

Phase 2: Target Validation and Mechanistic Characterization

Once a putative target is identified, the next step is to confirm the interaction and determine its nature (e.g., agonist, antagonist, inhibitor) and potency.

Protocol 2: Radioligand Binding Assay (for a GPCR Target like AT1)

  • Objective: To determine the binding affinity (Ki) of the compound for the target receptor.

  • Methodology:

    • Membrane Preparation: Use cell membranes prepared from a cell line overexpressing the human AT1 receptor.

    • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Competition Binding:

      • Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-Losartan).

      • Add increasing concentrations of the unlabeled test compound (phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride).

      • Incubate to allow binding to reach equilibrium.

      • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

      • Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using software like GraphPad Prism to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

  • Trustworthiness: This assay directly measures the physical interaction between the compound and the target protein. The use of a specific radioligand and appropriate controls (non-specific binding determined in the presence of excess unlabeled ligand) ensures the data is robust and target-specific.

Table 1: Hypothetical Target Validation Data

Assay TypeTargetParameter MeasuredHypothetical ResultImplication
Radioligand BindingAT1-RKi150 nMConfirms direct binding to the AT1 receptor.
cAMP Functional AssayAT1-RIC₅₀250 nMDemonstrates functional antagonism of G-protein coupling.
MAO-A Enzymatic AssayMAO-AIC₅₀> 10 µMRules out potent inhibition of MAO-A.
MAO-B Enzymatic AssayMAO-B5 µMSuggests weak, possibly off-target, MAO-B activity.
Phase 3: Cellular and Pathway Analysis

The final step is to confirm that the interaction with the validated target leads to a functional consequence in a cellular context.

Protocol 3: Western Blot for Downstream Signaling (Example: AT1 Receptor)

  • Objective: To determine if the compound blocks angiotensin II-induced signaling downstream of the AT1 receptor. A key pathway is the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

  • Methodology:

    • Cell Culture: Plate vascular smooth muscle cells (which endogenously express the AT1 receptor) and starve them of serum overnight to reduce basal signaling.

    • Treatment:

      • Pre-incubate cells with varying concentrations of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride for 1 hour.

      • Stimulate the cells with a known concentration of angiotensin II (e.g., 100 nM) for 10 minutes.

      • Include controls: vehicle only, Ang II only, and a known AT1 antagonist (e.g., Losartan).

    • Lysis & Protein Quantification: Lyse the cells and determine the protein concentration of each sample using a BCA assay.

    • SDS-PAGE and Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK).

    • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the bands.

    • Analysis: Quantify the band intensities. A successful antagonist will show a dose-dependent decrease in the p-ERK/t-ERK ratio in Ang II-stimulated cells.

  • Authoritative Grounding: This experiment directly links the receptor binding event to the modulation of a well-established intracellular signaling cascade, providing strong evidence for the proposed mechanism of action.

Signaling_Pathway cluster_0 Cell Membrane AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq Protein AT1R->Gq Activates PLC PLC Gq->PLC ERK ERK PLC->ERK ...via DAG/IP3 Compound Phenyl(1H-1,2,3,4-tetrazol-5-yl) methanamine Compound->Block Antagonizes pERK p-ERK ERK->pERK Phosphorylation Response Cellular Response (e.g., Vasoconstriction) pERK->Response

Caption: Hypothetical antagonistic action on the AT1 receptor pathway.

Conclusion

While phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is an uncharacterized molecule, its structure provides a strong, rational basis for hypothesizing its mechanism of action. The presence of the tetrazole ring points towards targets that recognize carboxylates, such as the AT1 receptor, while the benzylamine core suggests potential activity at CNS targets like monoamine transporters or enzymes.

The true scientific value lies not in speculation, but in a rigorous, systematic investigation. The workflow presented in this guide—from broad-based screening to specific target validation and cellular pathway analysis—provides a robust and self-validating framework. By following this multi-tiered approach, researchers can efficiently and confidently elucidate the mechanism of action, paving the way for potential therapeutic development.

References

  • Title: The Tetrazole Ring: A Bioisostere in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Angiotensin II Receptor Antagonists: A Review of the Development and Role of the Tetrazole Group Source: Current Medicinal Chemistry URL: [Link]

The Expanding Therapeutic Landscape of Phenyl-Tetrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the relentless pursuit of novel therapeutic agents, the tetrazole moiety has emerged as a cornerstone in medicinal chemistry.[1] This five-membered, nitrogen-rich heterocyclic ring, particularly when appended with a phenyl group, offers a unique combination of physicochemical properties that render it a "privileged scaffold" in drug design. Its ability to act as a bioisosteric replacement for the carboxylic acid group, coupled with its metabolic stability, has propelled the development of a diverse array of phenyl-tetrazole derivatives with a broad spectrum of biological activities.[2] This technical guide provides an in-depth exploration of the burgeoning field of phenyl-tetrazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate their synthesis, biological evaluation, and therapeutic potential. We will delve into the anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties of these fascinating molecules, supported by detailed experimental protocols, structure-activity relationship analyses, and mechanistic insights.

I. The Allure of the Phenyl-Tetrazole Core: A Structural and Physicochemical Perspective

The tetrazole ring is characterized by its planar structure and high nitrogen content, which contribute to its unique electronic and steric properties.[3] When a phenyl group is attached, typically at the 1 or 5 position of the tetrazole ring, the resulting scaffold gains lipophilicity, which can be crucial for traversing biological membranes and interacting with hydrophobic pockets of target proteins.

The true elegance of the tetrazole moiety lies in its role as a non-classical bioisostere of the carboxylic acid group. With a similar pKa, the tetrazole can mimic the acidic proton of a carboxylic acid, enabling it to engage in similar hydrogen bonding interactions with biological targets.[4] However, the tetrazole's charge distribution is more delocalized, which can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability and oral bioavailability.

II. Navigating the Synthetic Maze: Crafting Phenyl-Tetrazole Derivatives

The synthesis of phenyl-tetrazole derivatives can be achieved through various synthetic routes. One of the most versatile and widely adopted methods is the Ugi-azide multicomponent reaction, which allows for the rapid assembly of 1,5-disubstituted tetrazoles from simple starting materials in a single step.

A. Representative Synthetic Workflow: The Ugi-Azide Reaction

The following diagram illustrates a typical workflow for the synthesis of 1,5-disubstituted phenyl-tetrazole derivatives via the Ugi-azide reaction.

G cluster_start Starting Materials cluster_reaction Ugi-Azide Reaction cluster_workup Work-up & Purification cluster_product Final Product Aldehyde Aldehyde Reaction One-pot reaction (e.g., in Methanol, room temp) Aldehyde->Reaction Amine Amine Amine->Reaction Isocyanide Isocyanide Isocyanide->Reaction TMSA Trimethylsilylazide (TMSN3) TMSA->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Extraction Extraction Evaporation->Extraction Chromatography Column Chromatography Extraction->Chromatography Product 1,5-Disubstituted Phenyl-Tetrazole Chromatography->Product

Caption: General workflow for the synthesis of 1,5-disubstituted phenyl-tetrazole derivatives.

B. Detailed Experimental Protocol: Synthesis of a 1,5-Disubstituted Phenyl-Tetrazole Derivative via Ugi-Azide Reaction

This protocol provides a step-by-step method for the synthesis of a representative 1,5-disubstituted phenyl-tetrazole derivative.

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Amine (e.g., Aniline)

  • Isocyanide (e.g., Benzyl isocyanide)

  • Trimethylsilylazide (TMSN₃)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • To a solution of the isocyanide (1.0 equiv.) in methanol, successively add the amine (1.0 equiv.), the aldehyde (1.0 equiv.), and trimethylsilylazide (1.1 equiv.) under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).[5]

  • Upon completion, remove the solvent under reduced pressure.[5]

  • Dilute the residue with dichloromethane (20 mL) and wash with brine (10 mL).[5]

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).[5]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[5]

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1,5-disubstituted phenyl-tetrazole derivative.

III. The Biological Arena: Phenyl-Tetrazoles in Action

The versatility of the phenyl-tetrazole scaffold has led to the discovery of derivatives with a wide array of biological activities. The following sections will explore some of the most promising therapeutic areas.

A. Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Phenyl-tetrazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[2]

Mechanism of Action: The anticancer effects of phenyl-tetrazole derivatives are diverse and can include:

  • Tubulin Polymerization Inhibition: Some derivatives act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.

  • Enzyme Inhibition: Phenyl-tetrazoles have been shown to inhibit key enzymes involved in cancer progression, such as tyrosine kinases and histone deacetylases.

  • Induction of Apoptosis: Many derivatives trigger programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways.

Structure-Activity Relationship (SAR): The anticancer activity of phenyl-tetrazole derivatives is highly dependent on the substitution pattern on both the phenyl and tetrazole rings.

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring can significantly influence cytotoxicity. For instance, electron-withdrawing groups at the para position of the phenyl ring attached to the tetrazole have been shown to enhance anticancer activity in some series.[6]

  • Substitution at the N1-position of the Tetrazole Ring: The substituent at the N1-position plays a crucial role in determining the compound's interaction with its biological target. Bulky aromatic or heteroaromatic groups at this position have often been associated with potent anticancer activity.

Data Presentation: Anticancer Activity of Representative Phenyl-Tetrazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound A MCF-7 (Breast)5.8 ± 1.2[7]
Compound B HT-29 (Colon)14.2 ± 1.1[7]
Compound C HL-60 (Leukemia)0.69[7]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phenyl-tetrazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the phenyl-tetrazole derivatives (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

B. Antimicrobial Activity: A New Frontier in the Fight Against Infectious Diseases

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Phenyl-tetrazole derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[8]

Mechanism of Action: The antimicrobial mechanisms of phenyl-tetrazole derivatives are still being elucidated, but potential targets include:

  • Enzyme Inhibition: Inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and repair.

  • Cell Wall Synthesis Inhibition: Disruption of the bacterial cell wall integrity.

  • Biofilm Formation Inhibition: Prevention of the formation of bacterial biofilms, which are a major contributor to antibiotic resistance.

Structure-Activity Relationship (SAR):

  • Lipophilicity: Increased lipophilicity, often achieved through the introduction of specific substituents on the phenyl ring, can enhance the penetration of the compounds through the bacterial cell membrane.

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties of the molecule and influence its interaction with the target. For instance, some studies suggest that electron-withdrawing groups can enhance antibacterial activity.[6]

Data Presentation: Antimicrobial Activity of Representative Phenyl-Tetrazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound D Staphylococcus aureus0.8
Compound E Escherichia coli3.2
Compound F Candida albicans23.40[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Phenyl-tetrazole derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Microplate reader (optional, for automated reading)

Procedure:

  • Prepare a serial two-fold dilution of the phenyl-tetrazole derivatives in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Phenyl-tetrazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.[9]

Mechanism of Action: The primary mechanism of anti-inflammatory action for many phenyl-tetrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGs) COX2->PGs Inflammation Inflammation (Pain, Swelling, Redness) PGs->Inflammation PTD Phenyl-Tetrazole Derivative PTD->COX2 Inhibition

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition by phenyl-tetrazole derivatives.

Structure-Activity Relationship (SAR):

  • COX-2 Selectivity: The design of selective COX-2 inhibitors is crucial to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. The substitution pattern on the phenyl and tetrazole rings can be tailored to achieve greater selectivity for the COX-2 isoenzyme.

  • Acidic Moiety Mimicry: The tetrazole ring's ability to mimic a carboxylic acid is particularly important for interacting with the active site of COX enzymes.

Data Presentation: Anti-inflammatory Activity of Representative Phenyl-Tetrazole Derivatives

Compound IDAnimal ModelDose% Inhibition of EdemaReference
Compound G Carrageenan-induced paw edema (rat)50 mg/kg70[9]
Compound H Carrageenan-induced paw edema (rat)50 mg/kg55[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Phenyl-tetrazole derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the phenyl-tetrazole derivative or the vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

D. Anticonvulsant Activity: Calming the Storms in the Brain

Epilepsy is a neurological disorder characterized by recurrent seizures. Phenyl-tetrazole derivatives have demonstrated anticonvulsant properties in various preclinical models of epilepsy.

Mechanism of Action: The anticonvulsant effects of phenyl-tetrazole derivatives are often attributed to their modulation of inhibitory neurotransmission in the central nervous system. A key mechanism is the positive allosteric modulation of the GABA-A receptor . By binding to a site on the GABA-A receptor, these compounds can enhance the inhibitory effects of the neurotransmitter GABA, leading to a reduction in neuronal excitability.

Structure-Activity Relationship (SAR):

  • Lipophilicity and CNS Penetration: The ability of the compound to cross the blood-brain barrier is essential for anticonvulsant activity. The lipophilicity of the phenyl-tetrazole derivative, influenced by its substituents, is a critical factor.

  • Substitution on the Phenyl Ring: The presence of specific substituents on the phenyl ring can significantly impact the anticonvulsant potency. For example, some studies have shown that electron-donating groups can enhance activity.

Data Presentation: Anticonvulsant Activity of Representative Phenyl-Tetrazole Derivatives

Compound IDAnimal ModelED₅₀ (mg/kg)Reference
Compound I MES test (mice)12.7
Compound J PTZ test (mice)30

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model to identify compounds that are effective against generalized tonic-clonic seizures.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Saline solution

  • Phenyl-tetrazole derivatives (suspended in a suitable vehicle)

Procedure:

  • Administer the phenyl-tetrazole derivative or the vehicle intraperitoneally to the mice.

  • At the time of peak effect (e.g., 30-60 minutes post-administration), deliver a maximal electroshock (e.g., 50 mA, 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the abolition of the tonic hindlimb extension.

  • Determine the ED₅₀ value (the dose that protects 50% of the animals from the tonic hindlimb extension) using a probit analysis.

IV. The Path Forward: Future Directions and Concluding Remarks

The journey into the therapeutic potential of phenyl-tetrazole derivatives is far from over. Future research will undoubtedly focus on:

  • Target Identification and Validation: Elucidating the precise molecular targets for the various biological activities will enable more rational drug design.

  • Optimization of Pharmacokinetic and Pharmacodynamic Properties: Fine-tuning the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds will be crucial for their clinical translation.

  • Exploration of Novel Therapeutic Areas: The versatile nature of the phenyl-tetrazole scaffold suggests that its therapeutic applications may extend beyond the areas discussed in this guide.

V. References

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC[Link].

  • Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. PMC[Link].

  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research[Link].

  • Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Oriental Journal of Chemistry[Link].

  • (PDF) Synthesis and Anticonvulsant Activity of 5-Substituted 1h-Tetrazoles against Pentylenetetrazole-Induced Seizures. ResearchGate[Link].

  • Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process. Journal of the Mexican Chemical Society[Link].

  • Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire[Link].

  • (PDF) Biological activities importance of Tetrazole derivatives. ResearchGate[Link].

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI[Link].

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. NIH[Link].

  • Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. PubMed[Link].

  • (PDF) Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. ResearchGate[Link].

  • Synthesis and Evaluation of 5-(o-Tolyl)-1H-tetrazole Derivatives as Potent Anticonvulsant Agents. PubMed[Link].

  • Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. University of Baghdad[Link].

  • Anti-inflammatory activity of indanyltetrazole derivatives. ResearchGate[Link].

  • Tetrazole-Derivatives-as-Promising-Anticancer-Agents.pdf. ResearchGate[Link].

  • Tetrazoles: Structure and Activity Relationship as Anticancer Agents. ResearchGate[Link].

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers[Link].

  • 1,5-Disubstituted Tetrazoles: Synthesis and Characterization. Bhumi Publishing[Link].

  • Tetrazole Derivatives as Promising Anticancer Agents. PubMed[Link].

  • Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. PubMed Central[Link].

  • (PDF) Tetrazole: A privileged scaffold for the discovery of anticancer agents. ResearchGate[Link].

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate[Link].

  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. ResearchGate[Link].

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers[Link].

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. NIH[Link].

  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. NIH[Link].

  • (PDF) Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. ResearchGate[Link].

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI[Link].

  • IC50 of the new compounds against the four human cancer cells as well... ResearchGate[Link].

  • Efficient Synthesis of 1,5-Disubstituted Tetrazoles. Organic Chemistry Portal[Link].

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.org[Link].

Sources

A Comprehensive Technical Guide to the Solubility and Stability Profiling of Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Introduction

Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a heterocyclic compound featuring a tetrazole ring, a structure of significant interest in medicinal chemistry. The tetrazole moiety is frequently employed as a bioisostere for the carboxylic acid group, offering similar acidic properties (pKa) but with improved metabolic stability and lipophilicity, which can enhance pharmacokinetic profiles.[1][2][3] The presence of the primary amine introduces a basic center, and its formulation as a hydrochloride salt is a common strategy to improve aqueous solubility and handling properties.

A thorough understanding of the solubility and stability of this active pharmaceutical ingredient (API) is a non-negotiable prerequisite for successful drug development. These fundamental physicochemical properties dictate formulation strategies, storage conditions, shelf-life, and ultimately, the safety and efficacy of the final drug product. This guide provides a robust, field-proven framework for comprehensively characterizing the solubility and stability of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, moving beyond simple data reporting to explain the causality behind the necessary experimental workflows.

Solubility Characterization: Beyond a Single Number

Solubility is not a static value but a dynamic property influenced by the physicochemical environment. For an ionizable compound like phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, pH is the most critical variable. The goal is to build a comprehensive solubility profile across a physiologically relevant pH range.

Mechanistic Considerations for Solubility

The molecule possesses two key ionizable centers: the acidic proton on the tetrazole ring (N-H) and the basic methanamine group. The hydrochloride salt form ensures that in its solid state, the amine is protonated. Upon dissolution in aqueous media, the solubility will be governed by the pH of the solution relative to the pKa of the amine and the tetrazole ring.

  • At low pH (e.g., pH 1-4): The amine will remain protonated (-NH3+), and the tetrazole ring will be in its neutral form. High solubility is anticipated due to the charged nature of the molecule.

  • At intermediate pH (e.g., pH 5-8): As the pH approaches the pKa of the amine, a proportion of the molecule will deprotonate to the neutral free base, which is expected to be significantly less soluble. This is often where the minimum solubility (the intrinsic solubility, S₀) is observed.

  • At high pH (e.g., pH > 9): The amine will be fully deprotonated (free base), but the tetrazole N-H proton may begin to dissociate, forming an anionic tetrazolate. This can lead to an increase in solubility compared to the isoelectric point.

Therefore, a pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for developing parenteral or oral liquid formulations.

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility. It is designed to allow the system to reach a true equilibrium between the dissolved and solid states of the compound.

Protocol Steps:

  • Buffer Preparation: Prepare a series of biocompatible buffers covering the desired pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0). Verify the final pH of each buffer after preparation.

  • Sample Preparation: Add an excess amount of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride to vials containing a fixed volume (e.g., 2 mL) of each buffer. The key is to ensure solid material remains visible after equilibration, confirming saturation.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a controlled temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. A 48-to-72-hour period is typical, and this should be confirmed by sampling at intermediate time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Alternatively, allow the samples to stand undisturbed.

  • Sample Collection & Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Perform an immediate filtration using a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates. Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Calculate the concentration against a standard curve prepared with known concentrations of the API.

  • pH Verification: Measure the pH of the remaining supernatant to confirm the final equilibrium pH of the solution.

Data Presentation: pH-Solubility Profile

The collected data should be summarized in a clear, tabular format to facilitate analysis and comparison.

Equilibrium pH Temperature (°C) Solubility (mg/mL) Solubility (mM)
1.225DataData
4.525DataData
6.825DataData
7.425DataData
1.237DataData
7.437DataData
Workflow Visualization: Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Weigh API add_excess Add Excess API to Buffers prep_stock->add_excess prep_buffer Prepare pH Buffers prep_buffer->add_excess equilibrate Equilibrate (48-72h Shake-Flask) add_excess->equilibrate separate Centrifuge / Filter equilibrate->separate dilute Dilute Supernatant separate->dilute hplc Quantify via HPLC dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for Thermodynamic Solubility Assessment.

Stability Profiling & Forced Degradation

Stability testing is crucial for identifying potential degradation pathways, elucidating the intrinsic stability of the molecule, and developing a stability-indicating analytical method. Forced degradation involves subjecting the API to stress conditions more severe than accelerated stability testing to provoke degradation.[4]

Rationale & Regulatory Context (ICH Q1A)

The objective of forced degradation is to achieve a target degradation of 5-20% of the parent compound.[5] Over-stressing can lead to secondary degradation products not relevant to real-world storage, while under-stressing fails to reveal potential liabilities. These studies are a cornerstone of the International Council for Harmonisation (ICH) guidelines and are essential for any regulatory submission.[4][6]

Intrinsic Stability of Tetrazole-Containing Compounds

While the tetrazole ring is generally considered chemically robust, its stability can be influenced by molecular structure and pH.[7] For some tetrazole-containing drugs, such as certain angiotensin-II receptor antagonists (e.g., valsartan, losartan), degradation under acidic or alkaline conditions has been reported.[5][8] A proposed mechanism for acid-catalyzed degradation involves protonation of a ring nitrogen, leading to ring-opening to form an unstable imidoyl azide intermediate.[8] The methanamine side chain is also a potential site for oxidative degradation.

Experimental Protocol: Forced Degradation Study

A systematic approach is required to test the API's stability under various stress conditions. A stock solution (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water) is the starting point.

Protocol Steps:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). Samples should be stored at both room temperature and an elevated temperature (e.g., 60°C) to assess the temperature dependence of the hydrolysis.[7]

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH). Due to the higher reactivity of many compounds under basic conditions, this is often conducted at room temperature initially.[5][7]

  • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). This test is typically performed at room temperature.

  • Thermal Degradation: Store the stock solution in a calibrated oven at an elevated temperature (e.g., 70°C). A solid-state sample should also be stressed thermally to assess solid-state stability.

  • Photodegradation (ICH Q1B): Expose the stock solution to a controlled light source that provides both UV and visible output (e.g., Option 2 of the ICH Q1B guidelines). A crucial control sample must be run in parallel, wrapped in aluminum foil to shield it from light.[7] This dark control allows for the differentiation between light-induced degradation and any thermal degradation occurring at the chamber's temperature.

  • Time Points & Analysis: Collect samples at various time points (e.g., 0, 2, 6, 12, 24, 48 hours). The duration should be adjusted based on the compound's lability. Prior to HPLC analysis, acidic and basic samples must be neutralized to prevent on-column reactions.

  • Analytical Method: Analyze all samples using a developed and validated stability-indicating HPLC method. The method must be capable of resolving the parent peak from all major degradation products and process impurities. A photodiode array (PDA) detector is invaluable for assessing peak purity.

  • Mass Balance: A critical self-validating component of the study. The sum of the assay of the parent compound and the area percent of all observed degradation products should ideally be between 98-102%. A significant deviation may indicate the formation of non-chromophoric degradants, volatile degradants, or precipitation.

Data Presentation: Forced Degradation Summary

Results should be tabulated to provide a clear overview of the molecule's stability profile.

Stress Condition Time (hours) Assay of Parent (%) Total Degradation (%) Observations / Major Degradants (RT)
0.1 M HCl, 60°C24DataDatae.g., Peak at 4.5 min
0.1 M NaOH, RT12DataDatae.g., No significant degradation
3% H₂O₂, RT6DataDatae.g., Two peaks at 3.1, 3.8 min
70°C (Solution)48DataDatae.g., Minor degradation
Photolytic (ICH Q1B)24DataDatae.g., No significant degradation
Workflow Visualization: Forced Degradation Study

Stability_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation start Prepare API Stock Solution (e.g., 1 mg/mL) acid Acid (0.1M HCl, 60°C) start->acid base Base (0.1M NaOH, RT) start->base oxi Oxidation (3% H₂O₂, RT) start->oxi therm Thermal (70°C) start->therm photo Photolytic (ICH Q1B) start->photo sampling Sample at Timepoints (0, 2, 6, 12, 24h...) acid->sampling base->sampling oxi->sampling therm->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze via Stability- Indicating HPLC-PDA neutralize->hplc pathways Identify Degradation Pathways hplc->pathways mass_balance Calculate Mass Balance hplc->mass_balance

Caption: Workflow for a comprehensive Forced Degradation Study.

Conclusion

This guide outlines the essential experimental frameworks for the robust characterization of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride. By systematically determining its pH-dependent solubility and probing its liabilities through forced degradation, researchers and drug development professionals can generate the critical data needed to de-risk development, design stable formulations, establish appropriate storage conditions, and ensure the quality and safety of the final therapeutic product. The emphasis on mechanistic understanding and self-validating protocols ensures the integrity and utility of the data generated.

References

  • Technical Support Center: Improving the Stability of Tetrazole-Containing Compounds in Solution. Benchchem.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • 5-Benzyl-1H-tetrazole | C8H8N4 | CID 223451. PubChem.
  • Stability issues of tetrazole compounds under acidic conditions. Benchchem.
  • CAS 18489-25-3: 5-Benzyl-1H-Tetrazole. CymitQuimica.
  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Chemical Health Risks.
  • (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine. Smolecule.
  • Cas no 18489-25-3 (5-Benzyl-1H-tetrazole). BOC Sciences.
  • [(1-phenyl-1H-tetrazol-5-yl)methyl]amine hydrochloride | 107269-65-8. MilliporeSigma.
  • Forced Degrad
  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Tetrazoles via Multicomponent Reactions. PubMed Central (PMC), NIH.

Sources

The Phenyl-Tetrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of heterocyclic chemistry, the tetrazole ring—a five-membered aromatic system containing four nitrogen atoms and one carbon—stands out for its profound impact on drug design.[1] While not found in nature, its synthetic accessibility and unique physicochemical properties have made it a "privileged scaffold" in medicinal chemistry.[2][3] This guide focuses specifically on phenyl-tetrazole compounds, a class of molecules where a phenyl group is attached to the tetrazole core, often at the 5-position. These compounds have become instrumental in the development of numerous blockbuster drugs.

The journey of tetrazoles from chemical curiosities, first synthesized in 1885, to mainstays of pharmacology has been driven by a key insight: the tetrazole ring is an outstanding bioisostere of the carboxylic acid group.[4][5] This means it can mimic the size, shape, and electronic properties of a carboxylate, but with significant advantages in terms of metabolic stability, lipophilicity, and tissue permeation.[3][4][6] As a result, replacing a carboxylic acid with a tetrazole has become a cornerstone strategy to enhance the pharmacokinetic profile of drug candidates, improving their absorption, distribution, metabolism, and excretion (ADME) properties.[4][7]

This guide provides a senior-level overview of the phenyl-tetrazole core, delving into its fundamental properties, synthesis, structure-activity relationships (SAR), and diverse therapeutic applications, from antihypertensives to anticancer agents.

Core Physicochemical Properties: The Basis of a Superior Bioisostere

The success of the phenyl-tetrazole moiety is not accidental; it is rooted in a unique combination of physical and chemical characteristics that make it an ideal surrogate for the carboxylic acid group in biological systems.

At physiological pH, both the 5-substituted-1H-tetrazole and the carboxylic acid exist predominantly in their deprotonated, anionic forms. Their acidity levels are remarkably similar, which is a critical factor for mimicking interactions with biological targets.[7][8] The planar, nitrogen-rich aromatic ring of the tetrazole delocalizes the negative charge, creating an electronic distribution and hydrogen-bonding capacity that closely resembles that of a carboxylate.[6][8]

However, the tetrazole offers distinct advantages. It is generally more metabolically stable than a carboxylic acid, which can be susceptible to conjugation reactions (like glucuronidation) that lead to rapid clearance from the body.[4][6] Furthermore, the tetrazole group is typically more lipophilic than a carboxyl group, which can enhance a drug's ability to cross cell membranes and improve its oral bioavailability.[4][9]

PropertyCarboxylic Acid (-COOH)5-Phenyl-1H-TetrazoleRationale for Bioisosteric Equivalence
pKa ~4.5 (Benzoic Acid)~4.89 (Comparable to Propanoic Acid)[7]Similar acidity ensures analogous ionization state and ionic interactions at physiological pH.[10]
Geometry PlanarPlanarBoth groups present a similar spatial arrangement for receptor binding.[8]
Hydrogen Bonding Acts as H-bond donor and acceptorActs as H-bond donor and acceptorCan engage in similar non-covalent interactions with target proteins.[7][11]
Metabolic Stability Prone to Phase II conjugation (e.g., acyl glucuronidation)Generally resistant to common metabolic pathwaysLeads to improved in-vivo half-life and a more predictable pharmacokinetic profile.[3][4]
Lipophilicity (LogP) Generally lowerGenerally higherCan improve membrane permeability and oral bioavailability.[4][9]

Synthesis of the 5-Phenyl-1H-Tetrazole Core: A Foundational Workflow

The most prevalent and robust method for constructing the 5-phenyl-1H-tetrazole scaffold is the [3+2] cycloaddition reaction between a nitrile (benzonitrile) and an azide source. This method is highly efficient and has been refined over decades to avoid the use of hazardous hydrazoic acid.[12]

General Synthesis Workflow Diagram

SynthesisWorkflow cluster_process Reaction cluster_end Product Benzonitrile Benzonitrile Reaction [3+2] Cycloaddition Benzonitrile->Reaction Azide Azide Source (e.g., Sodium Azide) Azide->Reaction Product 5-Phenyl-1H-tetrazole Reaction->Product Acidic Workup

Caption: General workflow for the [3+2] cycloaddition synthesis of 5-phenyl-1H-tetrazole.

Experimental Protocol: [3+2] Cycloaddition of Benzonitrile and Sodium Azide

This protocol describes a common lab-scale synthesis, adapted from established procedures.[12][13] The causality behind each step is explained to provide field-proven insight.

  • Objective: To synthesize 5-phenyl-1,2,3,4-tetrazole from benzonitrile.

  • Materials:

    • Benzonitrile (1 equivalent)

    • Sodium Azide (NaN₃) (1.5 equivalents)

    • Ammonium Chloride (NH₄Cl) (1.5 equivalents)

    • Dimethylformamide (DMF) (Solvent)

    • Hydrochloric Acid (HCl), dilute (for workup)

    • Ethyl Acetate (for extraction)

    • Deionized Water

  • Step-by-Step Methodology:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzonitrile, sodium azide, and ammonium chloride in anhydrous DMF.

      • Causality: DMF is an excellent polar aprotic solvent that dissolves the reagents. Ammonium chloride acts as a proton source, facilitating the in-situ formation of hydrazoic acid (HN₃) from sodium azide in a controlled manner, which is safer than handling HN₃ directly.[12]

    • Heating: Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Causality: The cycloaddition requires thermal energy to overcome the activation barrier. The extended reaction time ensures a high conversion of the starting nitrile.

    • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water.

      • Causality: This step quenches the reaction and precipitates the product, which has lower solubility in water than in DMF.

    • Acidification: Acidify the aqueous mixture to pH ~2 by slowly adding dilute HCl. A white precipitate should form.

      • Causality: The tetrazole product exists as a sodium salt in the basic reaction mixture. Acidification protonates the tetrazole ring, leading to the precipitation of the neutral, less soluble 5-phenyl-1H-tetrazole.

    • Isolation: Filter the precipitate using a Buchner funnel, wash thoroughly with cold water to remove inorganic salts, and dry the solid under vacuum.

      • Causality: Filtration is the standard method for isolating a solid product from a liquid. Washing removes residual DMF and salts like NaCl.

    • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to yield the final product.

      • Causality: Recrystallization removes impurities that may have co-precipitated, resulting in a product of high purity suitable for further use.

Pharmacological Applications and Structure-Activity Relationships (SAR)

The versatility of the phenyl-tetrazole scaffold is demonstrated by its presence in drugs across a wide array of therapeutic areas.[5][7][8] The phenyl ring provides a key anchor for substitution, allowing for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

A. Antihypertensive Agents: The "Sartan" Revolution

Perhaps the most prominent success story for phenyl-tetrazole compounds is the class of angiotensin II receptor blockers (ARBs), commonly known as "sartans." Drugs like Losartan and Valsartan are first-line treatments for hypertension.[4]

  • Mechanism of Action: These drugs selectively block the angiotensin II type 1 (AT₁) receptor. Angiotensin II is a potent vasoconstrictor, and by blocking its receptor, the "sartans" cause blood vessels to relax and widen, leading to a decrease in blood pressure.

  • Role of the Phenyl-Tetrazole: In these molecules, the acidic tetrazole group is crucial for activity. It mimics the C-terminal carboxylic acid of angiotensin II, anchoring the drug to a key arginine residue in the AT₁ receptor binding pocket.[14] The biphenyl structure acts as a scaffold to correctly position the tetrazole for this critical interaction.

Mechanism of Angiotensin II Receptor Blockade

ARB_Mechanism Ang_gen Angiotensinogen Renin Renin Ang_gen->Renin AngI Angiotensin I ACE ACE AngI->ACE AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Effect Vasoconstriction & Increased Blood Pressure AT1R->Effect Renin->AngI ACE->AngII Losartan Losartan (Phenyl-Tetrazole Drug) Losartan->AT1R  BLOCKS

Caption: Simplified pathway showing how phenyl-tetrazole "sartan" drugs block the AT1 receptor.

B. Anti-inflammatory and Analgesic Agents

Phenyl-tetrazole derivatives have been developed as potent antagonists of the P2X₇ receptor, a ligand-gated ion channel involved in inflammation and neuropathic pain.[15][16]

  • Structure-Activity Relationship Insights:

    • SAR studies on 1-benzyl-5-phenyltetrazole antagonists revealed that substitutions on both the benzyl and phenyl moieties significantly impact potency.[15]

    • For instance, modifying the benzylic moiety to include substituted phenyl groups or heterocycles like pyridine alters the activity at human and rat P2X₇ receptors.[16]

    • The regiochemistry is critical; reversing the connectivity of the tetrazole pharmacophore (e.g., 1-phenyl-5-benzyltetrazole vs. 1-benzyl-5-phenyltetrazole) can have a substantial effect on potency and efficacy.[16]

C. Anticancer and Antimicrobial Agents

The phenyl-tetrazole scaffold has been incorporated into molecules with significant anticancer and antimicrobial activities.[7][8]

  • Anticancer: Certain derivatives have shown potent activity against various cancer cell lines, including liver carcinoma (HepG2) and lung adenocarcinoma (A549).[8] The mechanism often involves binding to DNA and acting as a genotoxic agent or inhibiting key cellular pathways.[8]

  • Antimicrobial: Fused tetrazole systems and those with thio-substituents have demonstrated moderate to good antibacterial and antifungal activity.[7][8] The nitrogen-rich tetrazole ring can coordinate with metal ions essential for microbial enzyme function, disrupting cellular processes.

Summary of Phenyl-Tetrazole Derivatives in Medicinal Chemistry
Compound ClassTherapeutic AreaBiological TargetKey SAR FeatureReference(s)
Biphenyl Tetrazoles (Sartans) AntihypertensiveAngiotensin II (AT₁) ReceptorThe acidic tetrazole is essential for binding to the receptor.[4]
1-Benzyl-5-phenyltetrazoles Anti-inflammatory, Neuropathic PainP2X₇ ReceptorSubstitutions on both phenyl rings and tetrazole regiochemistry are critical for potency.[15][16][17]
(Tetrazol-5-yl)methylindoles AnticancerDNAIndole scaffold combined with the tetrazole enhances DNA binding and cytotoxic effects.[8]
Pyrimidine-fused Tetrazoles AntimicrobialBacterial/Fungal EnzymesFusing the tetrazole with other heterocyclic rings like pyrimidine can enhance antimicrobial efficacy.[7]
N-(tetrazol-5-yl)phenyl)acetamides AntidiabeticProtein Tyrosine Phosphatase 1B (PTP1B)The tetrazole group interacts with the catalytic site of the PTP1B enzyme.[11]

Conclusion and Future Perspectives

The phenyl-tetrazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its role as a superior bioisostere for the carboxylic acid group has enabled the development of drugs with enhanced pharmacokinetic profiles and improved therapeutic outcomes.[3][5] The "sartan" class of antihypertensives stands as a testament to the power of this molecular design strategy.

The future of phenyl-tetrazole chemistry remains bright. Ongoing research is focused on:

  • Novel Synthetic Methodologies: The development of more efficient, greener, and scalable synthetic routes, including the use of photoredox catalysis, will accelerate the discovery of new derivatives.[9]

  • New Therapeutic Targets: The scaffold's versatility ensures its application in emerging therapeutic areas, including neurodegenerative diseases and novel antiviral agents.[4][7]

  • Advanced Drug Delivery: Prodrug approaches that temporarily mask the acidic tetrazole group are being explored to further optimize bioavailability and target-specific drug release.[4][18]

As our understanding of structure-activity relationships deepens, the rational design of next-generation phenyl-tetrazole compounds will continue to yield innovative therapies for a wide range of human diseases, solidifying its legacy as a truly privileged structure in the art and science of drug discovery.

References

  • Jaiswal, P., Sharma, B., Singh, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

  • Brogliato, A., Gleria, M., Cosconati, S., et al. (2005). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry. [Link]

  • Cutrona, K. J., Gentry, C. L., & Stephenson, C. R. J. (2022). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Organic Letters. [Link]

  • Gao, C., Wang, Y., Li, Y., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. [Link]

  • Yuan, Y., Xu, Z., & Zhang, L. (2022). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry. [Link]

  • Nelson, D. W., Gregg, R. J., Kort, M. E., et al. (2006). Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. Journal of Medicinal Chemistry. [Link]

  • Chen, L., Lowe, B., & Fletcher, S. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry. [Link]

  • Nelson, D. W., Gregg, R. J., Kort, M. E., et al. (2006). Structure−Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Cambridge MedChem Consulting Website. [Link]

  • ResearchGate. (n.d.). Structure−Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-phenyltetrazole P2X 7 Antagonists. ResearchGate. [Link]

  • Mohite, P. B., & Pandhare, R. B. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. [Link]

  • Patel, M. P. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan Journal of Chemistry. [Link]

  • Kumar, D., & Mariappan, G. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate. [Link]

  • ResearchGate. (2023). Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena. ResearchGate. [Link]

  • Sharma, G., & Kumar, A. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis. [Link]

  • Moderle, K., Stepien, K., & Domling, A. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., Yaseen, A. A., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Biological Evaluation of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial biological characterization of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride (CAS No: 177595-28-7). Given the limited publicly available data on the specific biological activities of this compound, this guide proposes a structured, multi-tiered screening strategy. The protocols herein are designed to efficiently probe for a range of potential activities, including cytotoxic, anti-inflammatory, antimicrobial, and anti-allergic effects. This approach is grounded in the well-established pharmacological importance of the tetrazole scaffold, a privileged structure in medicinal chemistry. The methodologies are detailed to ensure reproducibility and provide a solid foundation for further investigation into the compound's mechanism of action.

Introduction: The Tetrazole Scaffold and the Subject Compound

Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a synthetic organic compound featuring a core tetrazole ring. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a prominent feature in numerous FDA-approved drugs.[1] Its significance in medicinal chemistry stems from its role as a bioisosteric replacement for the carboxylic acid group, offering similar acidity and planar geometry but with improved metabolic stability and pharmacokinetic properties.[1]

Derivatives of the tetrazole scaffold have demonstrated a vast array of biological activities, including:

  • Anticancer Properties: Some tetrazole compounds exhibit cytotoxicity against various cancer cell lines, with mechanisms potentially involving DNA binding.[2][3]

  • Anti-inflammatory Effects: Tetrazole derivatives have been identified as inhibitors of key inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4]

  • Antimicrobial Activity: The tetrazole nucleus is present in compounds with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6]

  • Antihypertensive and Cardiovascular Effects: The tetrazole ring is a key component of the angiotensin II receptor blocker (ARB) class of antihypertensive drugs, such as Losartan.[7]

  • Antiallergic/Antiasthmatic Activity: Certain phenyl tetrazole compounds have been shown to inhibit histamine release from mast cells, suggesting potential in treating allergic conditions.[8]

Due to the absence of specific biological data for phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, a logical first step is to perform a broad-based screening to identify its potential therapeutic value. The following sections outline a proposed workflow and detailed protocols for this purpose.

Proposed Biological Screening Strategy

A tiered screening approach is recommended to efficiently allocate resources and systematically characterize the compound's bioactivity. This strategy begins with broad primary assays to detect general activity, followed by more specific secondary assays to elucidate the mechanism of action for any identified "hits."

Screening_Workflow cluster_0 Compound Preparation cluster_1 Primary Screening Assays cluster_2 Data Analysis & Hit Identification cluster_3 Secondary / Mechanistic Assays (for 'Hits') Compound Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine HCl Stock Solution (e.g., in DMSO or water) Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer/Normal Cell Lines) Compound->Cytotoxicity Test Concentrations AntiInflammatory Anti-inflammatory Assay (e.g., LPS-induced TNF-α release) Compound->AntiInflammatory Test Concentrations Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution MIC) Compound->Antimicrobial Test Concentrations Analysis Calculate IC50 / MIC Identify Active 'Hits' Cytotoxicity->Analysis AntiInflammatory->Analysis Antimicrobial->Analysis Apoptosis Apoptosis vs. Necrosis Assay Analysis->Apoptosis Pursue Mechanism for Hits COX_Inhibition COX-1/COX-2 Inhibition Assay Analysis->COX_Inhibition Pursue Mechanism for Hits Histamine_Release Mast Cell Degranulation Assay Analysis->Histamine_Release Pursue Mechanism for Hits AT1_Binding AT1 Receptor Binding Assay Analysis->AT1_Binding Pursue Mechanism for Hits

Caption: Proposed workflow for the biological screening of the test compound.

Preparatory Steps: Compound Handling and Solubilization

Proper handling and solubilization of the test compound are critical for accurate and reproducible results.

  • Safety Precautions: Always handle the compound in accordance with its Safety Data Sheet (SDS).[9] Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solubility Testing: Determine the optimal solvent for creating a high-concentration stock solution. Start with sterile, nuclease-free water. If solubility is limited, sterile dimethyl sulfoxide (DMSO) is a common alternative for in vitro assays.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride (e.g., 5 mg).

    • Dissolve in a precise volume of the chosen solvent (e.g., DMSO) to create a stock solution of known concentration (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but check for compound stability.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate sterile culture medium or buffer for each assay. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically ≤0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced artifacts.

Detailed Protocols: Primary Screening

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1] It is a crucial first step to determine the compound's general toxicity and to identify potential anticancer activity.

Materials:

  • Adherent or suspension cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast, HepG2 - liver) and a non-cancerous cell line (e.g., HEK293 or primary fibroblasts).

  • 96-well flat-bottom sterile culture plates.

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Microplate reader capable of measuring absorbance at 570 nm.

Protocol (Adherent Cells):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells for "vehicle control" (medium with the same concentration of solvent as the compound wells) and "no-cell control" (medium only, for background subtraction).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Parameter Recommendation
Cell LinesA549, MDA-MB-231, HepG2, HEK293
Seeding Density5,000 - 10,000 cells/well
Compound Conc. Range0.1 - 100 µM
Incubation Time48 - 72 hours
Absorbance Wavelength570 nm
Table 1: Recommended Parameters for MTT Cytotoxicity Assay.
Anti-inflammatory Screening: LPS-Induced TNF-α Release

This assay measures the ability of the compound to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[10]

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete culture medium (DMEM with 10% FBS, 1% Pen-Strep).

  • LPS from E. coli (e.g., serotype O111:B4).

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for murine TNF-α.

  • 96-well sterile culture plates.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well in 100 µL of medium and incubate overnight.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1-2 hours. Include a vehicle control.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to stimulate TNF-α production. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cells.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value for TNF-α inhibition.

NFkB_Pathway cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates signaling cascade IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to TNFa_Gene TNF-α Gene NFkB->TNFa_Gene Binds to promoter TNFa_mRNA TNF-α mRNA TNFa_Gene->TNFa_mRNA Transcription TNFa_Protein TNF-α Protein (Secreted) TNFa_mRNA->TNFa_Protein Translation Compound Test Compound (Potential Inhibitor) Compound->IKK ? Compound->NFkB ?

Caption: Simplified LPS/TLR4 signaling pathway leading to TNF-α production.

Antimicrobial Screening: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][11]

Materials:

  • Bacterial strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well U-bottom plates.

  • Spectrophotometer.

Protocol:

  • Inoculum Preparation: Grow bacterial cultures overnight in MHB. Dilute the culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of a 2x concentrated stock of the test compound to the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a "growth control" (MHB + inoculum, no compound) and a "sterility control" (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Parameter Recommendation
Bacterial StrainsS. aureus (ATCC 29213), E. coli (ATCC 25922)
MediumMueller-Hinton Broth (MHB)
Inoculum Size5 x 10⁵ CFU/mL
Incubation37°C for 18-24 hours
EndpointVisual inspection for turbidity
Table 2: Recommended Parameters for Broth Microdilution MIC Assay.

Detailed Protocols: Secondary & Mechanistic Assays

If the primary screens yield positive results (e.g., IC₅₀ < 20 µM for cytotoxicity or inflammation; MIC ≤ 128 µg/mL for antimicrobial), the following assays can be pursued.

Anti-Allergic Potential: Mast Cell Degranulation Assay

This assay measures the inhibition of histamine release from mast cells, a key event in allergic reactions.[3][12]

Materials:

  • Human mast cell line (HMC-1) or rat basophilic leukemia cell line (RBL-2H3).

  • Compound 48/80 (a mast cell degranulation inducer).

  • Histamine ELISA kit.

Protocol:

  • Cell Culture: Culture mast cells according to standard protocols.

  • Assay Procedure:

    • Wash cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).

    • Pre-incubate the cells with non-toxic concentrations of the test compound for 30 minutes at 37°C.

    • Induce degranulation by adding Compound 48/80 (e.g., 10 µg/mL) and incubate for another 30 minutes at 37°C.

    • Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

  • Histamine Measurement: Collect the supernatant and measure the histamine concentration using a commercial ELISA kit.[12]

  • Data Analysis: Calculate the percentage inhibition of histamine release compared to the control stimulated with Compound 48/80 alone.

Antihypertensive Potential: AT1 Receptor Binding Assay

This is a competitive binding assay to determine if the compound can displace a known ligand from the Angiotensin II Type 1 (AT1) receptor.[9][13]

Materials:

  • Cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO or HEK293 cells).

  • Radiolabeled ligand, such as ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.

  • Binding buffer.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Protocol:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Controls:

    • Total Binding: Membranes + radioligand + buffer.

    • Non-specific Binding: Membranes + radioligand + a high concentration of an unlabeled AT1 antagonist (e.g., Losartan).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Counting: Wash the filters, and measure the radioactivity retained on each filter using a gamma or scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ or Ki value.

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a robust framework for the initial biological characterization of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride. By systematically screening for cytotoxic, anti-inflammatory, and antimicrobial activities, researchers can efficiently identify and prioritize promising lead compounds. Positive results from these primary assays should be followed by more detailed mechanistic studies to elucidate the specific molecular targets and pathways involved. This structured approach ensures a thorough and scientifically rigorous evaluation, paving the way for potential therapeutic applications of this novel tetrazole derivative.

References

  • Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. MedChemComm (RSC Publishing).
  • Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. PubMed. Available at: [Link]

  • Histamine release – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central (PMC). Available at: [Link]

  • MSDS of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine hydrochloride. Capot Chemical. Available at: [Link]

  • (4-(2H-TETRAZOL-5-YL)PHENYL)METHANAMINE HYDROCHLORIDE [P53356]. ChemUniverse. Available at: [Link]

  • Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. PubMed Central (PMC). Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central (PMC). Available at: [Link]

  • [Synthesis and anti-histamine release activity of phenyl tetrazole compounds]. PubMed. Available at: [Link]

  • Tetrazoles via Multicomponent Reactions. PubMed Central (PMC). Available at: [Link]

  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. Available at: [Link]

  • (PDF) Biological activities importance of Tetrazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as an Efficient Catalyst and Study of their Antibacterial Activity. South African Journal of Chemistry. Available at: [Link]

  • 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. PubMed. Available at: [Link]

  • Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding. Springer Link. Available at: [Link]

  • 1-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methanamine. Nia Innovation. Available at: [Link]

  • Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. PubMed Central (PMC). Available at: [Link]

  • 1H-Tetrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the handling, synthesis, and potential applications of the research chemical phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride (CAS No: 177595-28-7). The guide outlines the compound's physicochemical properties, a detailed synthesis protocol, and proposes experimental workflows for investigating its potential biological activities. The application notes focus on its prospective utility as a modulator of inflammatory pathways and as a ligand for G protein-coupled receptors (GPCRs), drawing upon the well-established role of the tetrazole moiety as a bioisostere of carboxylic acids.[1][2][3][4]

Introduction and Scientific Background

Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a small molecule featuring a phenylmethanamine core linked to a 1H-tetrazole ring. The tetrazole group, a five-membered aromatic ring with four nitrogen atoms, is a key pharmacophore in medicinal chemistry.[5] It is widely recognized as a non-classical bioisostere of the carboxylic acid functional group, sharing similar acidity (pKa ≈ 4.5–4.9) and planar geometry.[3] This substitution can enhance metabolic stability, improve membrane permeability, and increase lipophilicity, potentially leading to more favorable pharmacokinetic profiles in drug candidates.[4]

The structural similarity of the tetrazole ring to a carboxylic acid allows it to engage in similar non-covalent interactions with biological targets, such as hydrogen bonding and ionic interactions.[6] Consequently, tetrazole derivatives have been successfully developed into a range of FDA-approved drugs with diverse therapeutic applications, including antibacterial, antihypertensive, anticancer, and anti-inflammatory agents.[4][5] The presence of the phenylmethanamine moiety in the target compound provides a structural scaffold that can be further modified to optimize binding to specific biological targets. Given the known anti-inflammatory and anti-histaminic properties of some phenyl tetrazole derivatives, this compound represents a valuable tool for exploring new therapeutic strategies in these areas.[7]

Physicochemical Properties and Handling

A summary of the key physicochemical properties of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is presented in Table 1.

PropertyValueSource
CAS Number 177595-28-7Chemical Supplier Data
Molecular Formula C₈H₁₀ClN₅Chemical Supplier Data
Molecular Weight 211.65 g/mol Chemical Supplier Data
Appearance White to off-white solidGeneral Observation
Solubility Soluble in water, DMSO, and methanolGeneral Chemical Principles
Storage Store at 2-8°C in a dry, well-ventilated place away from incompatible materials.Safety Data Sheets

Handling Precautions: Researchers should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before commencing any experimental work.

Synthesis Protocol: [3+2] Cycloaddition

The synthesis of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride can be achieved through a well-established [3+2] cycloaddition reaction between 4-aminomethylbenzonitrile and an azide source, followed by salt formation.[1][2][4][8] This method is widely used for the preparation of 5-substituted-1H-tetrazoles.

Diagram of Synthesis Workflow

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Salt Formation & Purification A 4-Aminomethylbenzonitrile D Reaction in Water A->D B Sodium Azide (NaN₃) B->D C Zinc Bromide (ZnBr₂) C->D Catalyst E Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine D->E Reflux F Dissolution in Ethanol E->F G Addition of HCl in Ethanol F->G H Precipitation G->H I Filtration & Drying H->I J Final Product: Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine HCl I->J

Caption: Workflow for the synthesis of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride.

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminomethylbenzonitrile (1.0 eq), sodium azide (1.2 eq), and zinc bromide (1.2 eq).

  • Solvent Addition: Add deionized water to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the nitrile).

  • Reaction: Heat the mixture to reflux (100°C) and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous solution with 3M hydrochloric acid (HCl) to a pH of approximately 2-3. This will protonate the tetrazole ring and the amine, and may precipitate the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine.

  • Salt Formation: Dissolve the crude free base in a minimal amount of ethanol. Slowly add a solution of hydrochloric acid in ethanol (e.g., 1.25 M) dropwise with stirring.

  • Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the final product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note 1: Investigation of Anti-Inflammatory Activity

Rationale: The tetrazole moiety, as a bioisostere of a carboxylic acid, is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Phenyl tetrazole derivatives have shown potential as anti-inflammatory agents.[9] This suggests that phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Experimental Workflow: In Vitro COX Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Incubation & Reaction cluster_2 Detection & Analysis A Prepare serial dilutions of Test Compound D Incubate enzyme with Test Compound A->D B Prepare COX-1 and COX-2 enzyme solutions B->D C Prepare Arachidonic Acid substrate E Initiate reaction with Arachidonic Acid C->E D->E F Stop reaction E->F G Measure Prostaglandin E₂ (PGE₂) production via ELISA F->G H Calculate % Inhibition G->H I Determine IC₅₀ values H->I

Caption: Workflow for determining the in vitro COX inhibitory activity.

Protocol: COX-1/COX-2 Inhibition Assay

This protocol is a general guideline and should be optimized based on the specific commercial assay kit used.

  • Compound Preparation: Prepare a stock solution of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

  • Enzyme and Substrate Preparation: Reconstitute purified COX-1 and COX-2 enzymes according to the supplier's instructions. Prepare a working solution of the substrate, arachidonic acid.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme buffer, heme, and the test compound dilutions or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

    • Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a specified time at the recommended temperature (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate for a short period (e.g., 2 minutes at 37°C).

    • Stop the reaction by adding a solution of hydrochloric acid.

  • Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Application Note 2: Screening for G Protein-Coupled Receptor (GPCR) Modulation

Rationale: The structural motifs present in phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, particularly the aromatic ring and the primary amine, are common features in ligands for G protein-coupled receptors (GPCRs). Several tetrazole-containing compounds are known to be potent GPCR modulators, such as the angiotensin II receptor antagonist, losartan.[1] Therefore, this compound is a candidate for screening against a panel of GPCRs to identify potential agonist or antagonist activity.

Experimental Workflow: Cell-Based GPCR Functional Assay (cAMP Measurement)

G cluster_0 Cell Culture & Transfection cluster_1 Assay Procedure cluster_2 Detection & Analysis A Culture cells expressing the target GPCR (e.g., HEK293) B Seed cells into assay plates A->B C Add Test Compound (agonist mode) or Test Compound + Agonist (antagonist mode) B->C D Incubate C->D E Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA) D->E F Generate dose-response curves E->F G Determine EC₅₀ (agonist) or IC₅₀ (antagonist) values F->G

Caption: Workflow for a cell-based GPCR functional assay measuring cAMP levels.

Protocol: cAMP Accumulation Assay

This protocol describes a general method for assessing the effect of the test compound on Gs or Gi-coupled receptors.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the GPCR of interest.

  • Cell Plating: Seed the cells into 96- or 384-well plates at an appropriate density and allow them to attach overnight.

  • Agonist Mode Screening:

    • Replace the culture medium with assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode Screening:

    • Pre-incubate the cells with serial dilutions of the test compound.

    • Add a known agonist for the target GPCR at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Incubate for a specified time at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA.

  • Data Analysis:

    • For agonist mode, plot the cAMP levels against the log of the test compound concentration to determine the EC₅₀ value.

    • For antagonist mode, plot the percent inhibition of the agonist response against the log of the test compound concentration to determine the IC₅₀ value.

Conclusion

Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a research chemical with significant potential for drug discovery and development. Its structural features, particularly the tetrazole ring acting as a carboxylic acid bioisostere, suggest that it may possess valuable pharmacological activities. The protocols outlined in this guide provide a framework for the synthesis and investigation of its anti-inflammatory and GPCR-modulating properties. Further studies are warranted to fully elucidate the biological profile of this compound and to explore its potential as a lead structure for the development of novel therapeutics.

References

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.
  • Singh, H., et al. (2010). Tetrazoles: a new paradigm in medicinal chemistry. Medicinal Chemistry Research, 19(6), 577-609.
  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.
  • Yuan, Z., et al. (2021). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry, 64(19), 14087-14118.
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945-7950.
  • Verma, A., et al. (2022). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 10, 992326.
  • Li, Z. Y., et al. (2009). [Synthesis and anti-histamine release activity of phenyl tetrazole compounds]. Yao Xue Xue Bao, 44(10), 1112-1117.
  • Lamey, F. S., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 92, 103301.
  • Patel, M. P., et al. (2009). A novel approach for synthesis of substituted tetrazoles. Revista de Chimie, 60(8), 807-810.
  • Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829-842.
  • G protein-coupled receptor-35 (GPR35) has emerged as a potential target in the treatment of pain and inflammatory and metabolic diseases. We have discovered a series of potent GPR35 agonists based on a coumarin scaffold and found that the introduction of a 1H-tetrazol-5-yl group significantly. Journal of Medicinal Chemistry, 61(8), 3546-3563.
  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 110-114.
  • Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Oriental Journal of Chemistry, 34(4), 2054-2063.
  • Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. Molbank, 2009(4), M621.
  • A Rapid and Novel Method for the Synthesis of 5-Substituted 1H-tetrazole Catalyzed by Exceptional.
  • Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(12), 7478-7562.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 107-127.
  • 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Molecules, 28(4), 1748.
  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 19(2), 1459-1480.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Chemical Biology, 62, 113-120.
  • Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 32(5), 539-547.
  • Unexpected formation of 1-[4-chloromethylphenyl]-5-[4-(methylsulfonyl)benzyl]-1 H -tetrazole and 1-[4-chloromethylphenyl]-5-[4-(aminosulfonyl)phenyl]-1 H -tetrazole: Crystal structure, bioassay screening and molecular docking studies. Journal of Molecular Structure, 1171, 843-851.
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry, 68, 133-137.
  • Insertion of Nanoluc into the Extracellular Loops as a Complementary Method To Establish BRET-Based Binding Assays for GPCRs. Journal of Medicinal Chemistry, 63(17), 9396-9408.
  • Design and Synthesis of Some New Derivatives of Chlorobenzyl-Oxy-Phenyl-Ethyl-Thio-1H-Tetrazole and Study Their Antibacterial and Antifungal Activity. Research Square, rs-1173153.
  • Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]. Journal of the Korean Chemical Society, 58(4), 389-396.

Sources

Application Notes and Protocols: The Strategic Integration of Phenyl-Tetrazoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The tetrazole ring, particularly the 5-phenyl-1H-tetrazole scaffold, has become a cornerstone in medicinal chemistry and drug development.[1] Initially explored as a stable, heterocyclic structure, its true potential was unlocked with the recognition of its role as a superior bioisostere for the carboxylic acid group.[2][3] This unique characteristic allows for the strategic enhancement of drug-like properties, including metabolic stability, lipophilicity, and target binding affinity, without fundamentally altering the parent molecule's pharmacophore.[4] Phenyl-tetrazole derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of blockbuster drugs for conditions ranging from hypertension to cancer.[5][6][7] This guide provides an in-depth exploration of the applications of phenyl-tetrazoles, detailing the scientific rationale behind their use, field-proven synthetic and analytical protocols, and their role in targeting critical biological pathways.

The Phenyl-Tetrazole Moiety: A Pillar of Modern Medicinal Chemistry

The tetrazole is a five-membered aromatic ring composed of one carbon and four nitrogen atoms.[7] While not found in nature, this nitrogen-rich heterocycle has garnered immense interest in pharmaceutical sciences.[8] Its utility stems from a unique combination of physicochemical properties that are highly advantageous for drug design.

  • Acidity and Ionization: The N-H proton of the 1H-tetrazole ring exhibits an acidic character, with a pKa value typically ranging from 4.5 to 5.0. This is remarkably similar to that of carboxylic acids, allowing the tetrazole to exist in its deprotonated (anionic) form at physiological pH.[4] This anionic character is often critical for ionic interactions with biological targets.[9]

  • Metabolic Stability: A primary driver for the adoption of tetrazoles is their enhanced metabolic stability compared to carboxylic acids.[2] Carboxylic acids are often susceptible to rapid in vivo metabolism via glucuronidation, which can lead to the formation of reactive acyl glucuronides associated with toxicity.[9][10] The tetrazole ring is resistant to such metabolic pathways, resulting in a longer drug half-life and an improved safety profile.[9][11]

  • Lipophilicity and Bioavailability: The tetrazolate anion is significantly more lipophilic than the corresponding carboxylate.[4][9] This increased lipophilicity can improve a drug candidate's ability to permeate biological membranes, leading to enhanced oral absorption and bioavailability.[9]

The Phenyl-Tetrazole as a Carboxylic Acid Bioisostere: A Paradigm Shift in Drug Design

The concept of bioisosterism—the replacement of a functional group within a molecule with another group possessing similar physical and chemical properties to produce a compound with similar biological activity—is a foundational strategy in drug design.[12][13] The substitution of a carboxylic acid with a 1H-tetrazole ring is a classic and highly successful application of this principle.[9][10]

The tetrazole ring effectively mimics the key features of a carboxylic acid: it is planar, acidic, and capable of participating in crucial hydrogen bonding and ionic interactions with protein targets.[7][14] However, it offers the distinct advantages of improved metabolic stability and lipophilicity, making it an invaluable tool for overcoming common pharmacokinetic challenges during lead optimization.[3][15]

Data Presentation: Comparative Properties of Carboxylic Acid vs. Tetrazole
PropertyCarboxylic Acid (-COOH)1H-Tetrazole (-CN₄H)Rationale for Bioisosteric Replacement
pKa ~4.0 - 5.0~4.5 - 5.0[4]Similar acidity ensures the group is ionized at physiological pH, maintaining key ionic interactions with the target.[9]
Geometry PlanarPlanar[16]Spatially mimics the carboxylate group, fitting into the same binding pocket.
Metabolic Fate Susceptible to glucuronidation, potentially forming reactive metabolites.[10]Resistant to many common metabolic pathways, leading to increased half-life.[9][11]Improves drug stability, duration of action, and reduces the risk of metabolism-related toxicity.[15]
Lipophilicity LowerHigher (tetrazolate anion is more lipophilic than carboxylate)[9]Can enhance membrane permeability and improve oral bioavailability.[4]
Visualization: Bioisosteric Replacement Workflow

cluster_0 Lead Compound Optimization Lead Lead Compound (with Carboxylic Acid) Problem Identified Liabilities: - Poor Metabolic Stability - Low Bioavailability - Toxicity Concerns Lead->Problem Analysis Replacement Replace -COOH with 1H-Tetrazole Lead->Replacement Strategy Bioisosteric Replacement Strategy Problem->Strategy Strategy->Replacement New_Analog New Analog (with Phenyl-Tetrazole) Replacement->New_Analog Evaluation Evaluate Pharmacokinetics & Pharmacodynamics New_Analog->Evaluation Candidate Optimized Drug Candidate Evaluation->Candidate Improved Profile

Caption: Workflow for optimizing a lead compound using tetrazole bioisosterism.

Case Study: Losartan and the Angiotensin II Receptor Blockers (ARBs)

The development of angiotensin II receptor blockers (ARBs) for treating hypertension is a landmark example of the tetrazole-for-carboxylic-acid strategy.[3][9] These drugs target the Renin-Angiotensin System (RAS), a critical regulator of blood pressure.[9] In early development, researchers found that carboxylic acid-containing compounds had good in vitro potency but poor oral bioavailability.[17] The breakthrough came with the replacement of the carboxylic acid with a tetrazole ring, leading to the discovery of Losartan.[11][17] This modification resulted in a 10-fold increase in potency and significantly improved oral bioavailability.[17] The tetrazole moiety is now a defining feature of many ARBs, including Valsartan and Irbesartan, where it is crucial for high-affinity binding to the AT1 receptor.[18]

Visualization: Simplified Renin-Angiotensin System (RAS) Pathway

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I catalysis by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II catalysis by ACE ACE (from Lungs) ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction & Aldosterone Release AT1_Receptor->Vasoconstriction leads to Losartan Losartan (ARB) Losartan->AT1_Receptor BLOCKS

Caption: Site of action for ARBs like Losartan in the RAS pathway.

Synthesis and Characterization of Phenyl-Tetrazole Compounds

Application Note: Synthetic Strategy

The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[5] While early methods used the highly toxic and explosive hydrazoic acid, modern protocols favor the use of sodium azide with a proton source or Lewis acid catalyst, offering a safer and more practical route.[19][20] The reaction is typically carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[21]

Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole

This protocol describes the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide, a foundational procedure for creating more complex derivatives.

Materials:

  • Benzonitrile

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF.[20]

  • Heating: Heat the reaction mixture to 120-130°C and stir vigorously for 12-24 hours.[20] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Acidification: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water. Carefully acidify the aqueous solution to pH 2-3 with 10% HCl. A white precipitate of 5-phenyl-1H-tetrazole should form.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Confirm the structure and purity using the analytical methods described in Protocol 2.

Visualization: Synthesis Workflow

Start Combine Reactants (Benzonitrile, NaN₃, NH₄Cl in DMF) Heat Heat to 120-130°C (12-24h) Start->Heat Cool Cool to RT Heat->Cool Quench Quench in Ice Water & Acidify with HCl Cool->Quench Filter Vacuum Filtration Quench->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Analyze Analytical Characterization (HPLC, MS, NMR) Dry->Analyze

Caption: Step-by-step workflow for the synthesis of 5-phenyl-1H-tetrazole.

Application Note: Analytical Characterization

Ensuring the purity and confirming the identity of synthesized tetrazole compounds is a critical requirement for accurate biological evaluation and regulatory compliance.[22] A multi-pronged analytical approach combining chromatographic and spectroscopic techniques is essential.

Protocol 2: Purity and Structural Confirmation using HPLC and Mass Spectrometry

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

  • Sample Preparation: Accurately weigh and dissolve the synthesized 5-phenyl-1H-tetrazole in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).[23]

  • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak. A pure sample should exhibit a single major peak.

B. Mass Spectrometry (MS) for Identity Confirmation

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a solvent compatible with the ionization source, such as methanol.[23]

  • Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a mass analyzer.

  • Analysis:

    • Positive Ion Mode ([M+H]⁺): Infuse the sample and scan the appropriate mass range. For 5-phenyl-1H-tetrazole (M.W. 146.15), the molecular ion peak should be observed at m/z 147.16.

    • Negative Ion Mode ([M-H]⁻): The molecular ion peak should be observed at m/z 145.14. A characteristic fragmentation in negative mode is the loss of a nitrogen molecule (N₂).[23]

  • Data Interpretation: The observed molecular weight must match the calculated theoretical mass to confirm the identity of the synthesized compound.

Diverse Pharmacological Landscape of Phenyl-Tetrazole Derivatives

The phenyl-tetrazole scaffold is a privileged structure found in compounds with a wide array of biological activities.[1][11] Beyond its use in ARBs, it has been incorporated into molecules designed as:

  • Anticancer Agents: Tetrazole derivatives have shown potential by targeting various mechanisms, including the inhibition of protein synthesis and the induction of oxidative stress in cancer cells.[7][14][24]

  • Anti-inflammatory Agents: Compounds containing the tetrazole moiety have demonstrated potent anti-inflammatory activity, in some cases comparable to standard drugs like ibuprofen and diclofenac sodium.[16]

  • Antimicrobial Agents: The tetrazole ring has been fused with various other pharmacophores to yield derivatives with significant activity against bacterial and fungal strains.[14][25][26]

  • Antidiabetic and Antiviral Agents: Research has also explored phenyl-tetrazole derivatives for their potential in managing diabetes and viral infections.[26][27]

Conclusion and Future Perspectives

The phenyl-tetrazole ring has firmly established itself as a valuable and versatile scaffold in drug discovery. Its primary role as a metabolically stable bioisostere of the carboxylic acid group has revolutionized the optimization of lead compounds, enabling the development of safer and more effective drugs. The continued exploration of novel synthetic methodologies and the integration of the tetrazole moiety into new molecular frameworks promise to further expand its therapeutic impact. As our understanding of complex disease pathways grows, the unique properties of phenyl-tetrazoles will undoubtedly be leveraged to design the next generation of innovative medicines.

References

  • Jawad, A. A., Jber, N. R., Rasool, B. S., & Abbas, A. K. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. ([Link])

  • Patowary, P., Deka, B., & Bharali, D. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Journal of Drug Delivery and Therapeutics, 11(5), 133-143. ([Link])

  • Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. ANJS, 26(1). ([Link])

  • Drug Design Org. (n.d.). Bioisosterism. ([Link])

  • Konidala, S. K., et al. (2022). Examples of bioisosteric replacement in drug development. ResearchGate. ([Link])

  • Singh, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. ([Link])

  • Singh, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. ([Link])

  • Wikipedia. (2024). Bioisostere. ([Link])

  • Rani, S., et al. (2024). Mechanism of action of tetrazole-derived anticancer agents. ResearchGate. ([Link])

  • Drug Hunter. (2024). Bioisosteres Cheat Sheet. ([Link])

  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ([Link])

  • George, S., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 164-171. ([Link])

  • Antypenko, L., et al. (2023). Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena. ResearchGate. ([Link])

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. ([Link])

  • Raju, R., et al. (2015). Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate. ([Link])

  • Zych, A.J., et al. (2007). Tetrazoles as carboxylic acid bioisosteres in drug discovery. ResearchGate. ([Link])

  • ResearchGate. (n.d.). Synthesis of 1-Phenyl-1H-tetrazole in the presence of Fe3O4@SiO2/aza-crown.. ([Link])

  • ResearchGate. (n.d.). Drugs in the Tetrazole Series. ([Link])

  • Bozorov, K., et al. (2019). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 24(17), 3138. ([Link])

  • Beilstein-Institut. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health. ([Link])

  • Patel, A. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. International Journal of ChemTech Research, 1(4), 807-812. ([Link])

  • Google Patents. (2015).
  • Mohite, P.B., & Pattan, S.R. (2011). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research, 3(3), 1557-1565. ([Link])

  • Rivera-Islas, J., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Organic Chemistry, 19(5), 586-607. ([Link])

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Tetrazole: A Versatile Bioisostere in Drug Design. ([Link])

  • Ghorbani-Choghamarani, A., et al. (2020). Drugs in the market with a tetrazole moiety. ResearchGate. ([Link])

  • Dömling, A., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(23), 13099-13174. ([Link])

  • Dömling, A., et al. (2020). Tetrazoles via Multicomponent Reactions. ACS Publications. ([Link])

  • Beilstein-Institut. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. ([Link])

  • IRJMETS. (2023). REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. ([Link])

  • Yılmaz, N., et al. (2016). An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. ResearchGate. ([Link])

  • Popova, E.A., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules, 28(23), 7935. ([Link])

  • ResearchGate. (n.d.). Multifaceted Chemistry of Tetrazole. Synthesis, Uses, and Pharmaceutical Applications. ([Link])

  • Al-Juboori, A.M., et al. (2020). Synthesis of (Tetrazole, Oxazepine, Azo, Imine) Ligands and Studying of Their (Organic Identification, Chromatography, Solubility, Physical, Thermal Analysis, Bio-Study). Research Journal of Pharmacy and Technology, 13(10), 4701-4709. ([Link])

  • Kumar, S.A., et al. (2012). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica, 4(3), 1033-1039. ([Link])

Sources

Application Note: A Validated Protocol for the Purification of Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine as its hydrochloride salt. The 5-substituted 1H-tetrazole moiety is of significant interest in medicinal chemistry, often serving as a non-classical bioisostere of a carboxylic acid, which imparts improved metabolic stability and lipophilicity to drug candidates.[1] Achieving high purity of amine-containing tetrazole intermediates is critical for successful downstream applications in drug discovery and development. This guide details a robust purification strategy centered on the formation and recrystallization of the hydrochloride salt, ensuring the removal of synthetic byproducts and unreacted starting materials. We provide an in-depth explanation of the mechanistic rationale, step-by-step experimental procedures, critical safety protocols for handling hazardous reagents, and methods for analytical validation of the final product.

Mechanistic Rationale and Purification Strategy

The overall process involves a multi-step synthesis culminating in the purification of the target amine hydrochloride. The core of the synthesis is the formation of the tetrazole ring, followed by functional group manipulation to yield the primary amine, which is then purified.

1.1. Synthesis of the Tetrazole Ring The most common and efficient method for constructing the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide (NaN₃).[1][2] The reaction is often catalyzed by a Lewis acid (e.g., zinc salts) or a Brønsted acid (e.g., ammonium chloride) to activate the nitrile, facilitating nucleophilic attack by the azide anion.[3][4] This is followed by an intramolecular cyclization to form the stable, aromatic tetrazole ring.[4][5]

1.2. Purification via Salt Formation Primary amines, such as the target compound, are basic and can be challenging to purify directly via standard chromatographic or crystallization methods due to their polarity and potential for oxidation.[6] A highly effective strategy is to convert the free base amine into a crystalline salt. Hydrochloride salts are frequently used as they tend to be stable, crystalline solids with well-defined melting points.[7]

The principle of this purification relies on solubility differentials. The free amine base is typically soluble in moderately polar organic solvents, whereas its hydrochloride salt is often significantly less soluble in the same solvents, particularly non-polar ones.[8] By dissolving the crude amine in a suitable solvent (e.g., isopropanol) and introducing hydrochloric acid, the hydrochloride salt precipitates out of the solution, leaving many organic impurities behind. Subsequent recrystallization from an appropriate solvent system further enhances purity.

Critical Safety Protocols for Handling Azide Reagents

The synthesis of tetrazoles requires the use of sodium azide (NaN₃), a substance that is highly toxic and potentially explosive under specific conditions. Strict adherence to safety protocols is mandatory.

  • Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[9][10] It functions as a potent metabolic inhibitor. All handling of solid NaN₃ and concentrated solutions must be performed in a certified chemical fume hood.[11]

  • Explosion Hazard: While solid sodium azide is thermally stable to just below 275 °C, it reacts with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive heavy metal azides.[9][10] Never use metal spatulas for transferring solid NaN₃.[12] Avoid contact with metal pipes; never dispose of azide-containing solutions down the drain.[10]

  • Formation of Hydrazoic Acid (HN₃): Sodium azide reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive liquid.[12] Acidification steps must be performed with extreme caution, ensuring adequate ventilation and temperature control.

  • Personal Protective Equipment (PPE): Always wear a lab coat, closed-toe shoes, chemical safety goggles, and double-layered nitrile gloves when handling sodium azide.[9][11]

  • Waste Disposal: All materials contaminated with sodium azide (glassware, pipette tips, gloves, etc.) are considered P-listed hazardous waste and must be disposed of according to institutional and regulatory guidelines.[10][13]

Experimental Workflow Overview

The logical flow from starting material to the purified product is outlined below. This workflow assumes the synthesis of the target amine from its corresponding nitrile precursor, phenylacetonitrile.

Purification_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase Start Phenylacetonitrile + Sodium Azide Cycloaddition [3+2] Cycloaddition (ZnBr2 catalyst, Water) Start->Cycloaddition 1. Tetrazole Formation CrudeTetrazole Crude 5-Benzyl-1H-tetrazole Cycloaddition->CrudeTetrazole Reduction Catalytic Hydrogenation (Reduction Step) CrudeTetrazole->Reduction 2. Amine Formation CrudeAmine Crude Phenyl(1H-tetrazol-5-yl)methanamine (Free Base) Reduction->CrudeAmine Dissolution Dissolve Crude Amine in Isopropanol CrudeAmine->Dissolution 3. Solubilization SaltFormation Add HCl in Isopropanol Dissolution->SaltFormation 4. Salt Formation Precipitation Precipitation of Crude Hydrochloride Salt SaltFormation->Precipitation Recrystallization Recrystallize from Methanol/Ether Precipitation->Recrystallization 5. Final Purification FinalProduct Pure Phenyl(1H-tetrazol-5-yl)methanamine HCl Recrystallization->FinalProduct

Caption: Overall workflow from synthesis to final purified product.

Detailed Step-by-Step Protocols

Protocol 4.1: Synthesis of 5-Benzyl-1H-tetrazole (Precursor)

This protocol is adapted from the environmentally benign method developed by Sharpless and coworkers.[1][2]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylacetonitrile (10.0 g, 85.4 mmol), sodium azide (6.1 g, 93.9 mmol, 1.1 equiv), and zinc bromide (21.0 g, 93.2 mmol, 1.1 equiv).

  • Solvent Addition: Add 100 mL of deionized water to the flask.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly add 3M hydrochloric acid (HCl) until the pH of the solution is ~1. This step must be performed in a fume hood due to the potential evolution of HN₃.

  • Isolation: A white precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

  • Drying: Dry the solid product under vacuum to yield crude 5-benzyl-1H-tetrazole. The product can be used in the next step without further purification.

Protocol 4.2: Reduction to Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine

This protocol employs catalytic hydrogenation, a standard method for the reduction of a benzylic functional group to an amine.

  • Reaction Setup: In a hydrogenation vessel, dissolve the crude 5-benzyl-1H-tetrazole (10.0 g, 62.4 mmol) in 150 mL of methanol.

  • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, 1.0 g, 10% w/w) to the solution.

  • Hydrogenation: Secure the vessel to a Parr hydrogenator or similar apparatus. Purge the vessel with nitrogen gas, then pressurize with hydrogen gas to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-8 hours.

  • Isolation: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol (2 x 20 mL).

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude free base of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine as an oil or waxy solid.

Protocol 4.3: Purification via Hydrochloride Salt Formation and Recrystallization

This is the critical purification step.

  • Salt Formation: Dissolve the crude amine from the previous step in 2-propanol (isopropanol, ~100 mL).[8] While stirring, slowly add a 2M solution of HCl in diethyl ether or isopropanol until the solution becomes acidic (test with pH paper).

  • Precipitation: The hydrochloride salt will begin to precipitate. Continue stirring for 30 minutes at room temperature, then cool the flask in an ice bath for 1 hour to maximize precipitation.

  • Isolation of Crude Salt: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove soluble non-polar impurities.[8]

  • Recrystallization: Transfer the crude hydrochloride salt to a clean flask. Add a minimal amount of hot methanol to completely dissolve the solid. Slowly add diethyl ether to the hot solution until it becomes faintly cloudy (the cloud point).

  • Crystallization: Allow the flask to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to allow for the formation of pure crystals.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Analytical Characterization of Final Product

The identity and purity of the final product, phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, should be confirmed using standard analytical techniques.

Technique Purpose Expected Observations
¹H NMR Structural ConfirmationSignals corresponding to the aromatic protons of the phenyl group, a singlet for the methylene (-CH₂-) protons, and a broad signal for the ammonium (-NH₃⁺) protons. The tetrazole N-H proton signal is often observed downfield.[14]
¹³C NMR Structural ConfirmationResonances for the aromatic carbons, the methylene carbon, and the characteristic tetrazole ring carbon (typically ~155-160 ppm).[14]
HPLC Purity AssessmentA single major peak (>98% purity) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with formic acid).[15][16]
Mass Spec (ESI+) Molecular WeightDetection of the molecular ion [M+H]⁺ corresponding to the free base.
FT-IR Functional GroupsCharacteristic absorption bands for N-H stretching (amine salt), aromatic C-H, and tetrazole ring vibrations (C=N, N=N).[14]
Melting Point Purity & IdentityA sharp, defined melting point consistent with literature values for the pure compound.

Data Summary

Table 1: Reagents and Solvents

Reagent/Solvent Formula M.W. Role
Phenylacetonitrile C₈H₇N 117.15 Starting Material
Sodium Azide NaN₃ 65.01 Azide Source (Toxic)
Zinc Bromide ZnBr₂ 225.19 Lewis Acid Catalyst
Palladium on Carbon Pd/C - Hydrogenation Catalyst
2-Propanol C₃H₈O 60.10 Recrystallization Solvent
Methanol CH₄O 32.04 Recrystallization Solvent
Diethyl Ether C₄H₁₀O 74.12 Anti-solvent

| Hydrochloric Acid | HCl | 36.46 | Salt Formation |

Troubleshooting

  • Low Yield in Tetrazole Synthesis: Ensure the catalyst is active and the reaction is run for a sufficient time. Incomplete reaction is a common issue.

  • Product Does Not Precipitate During Salt Formation: The product may be too soluble. Try adding a non-polar anti-solvent like diethyl ether or hexane slowly to induce precipitation.[8] Alternatively, concentrate the solution before cooling.

  • Oily Product After Recrystallization: This indicates impurities are preventing crystallization. An additional wash of the crude salt with ethyl acetate or acetone may be necessary before recrystallization.[8] Another possibility is the presence of residual solvent; ensure the product is thoroughly dried under vacuum.

  • Impure Final Product by HPLC: The recrystallization may need to be repeated. Ensure the "cloud point" is reached carefully and cooling is slow to promote the formation of pure crystals over rapid precipitation.

References

  • Environment, Health & Safety, University of Massachusetts Amherst. Safe Handling of Sodium Azide (SAZ). [Link]

  • Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3. [Link]

  • Office of Research Safety Affairs, The University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide. [Link]

  • Yale Environmental Health & Safety. (2021). Sodium Azide. [Link]

  • Organic Chemistry Portal. 1H-Tetrazole synthesis. [Link]

  • Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]

  • Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate. [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Der Pharma Chemica. (2015). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. [Link]

  • Zaworotko, M. J., et al. (2006). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • SIELC Technologies. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2014). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). [Link]

  • South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]

  • Google Patents. (2008). US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole.
  • Gish, E., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract This document provides a detailed guide to the analytical methods required for the comprehensive characterization of Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, a novel chemical entity. Tetrazole-containing compounds are of significant interest in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[1][2] Robust and thorough analytical characterization is a cornerstone of drug development, ensuring the identity, purity, and quality of a new drug substance in line with regulatory standards such as the ICH Q6A guidelines.[3][4] This guide outlines an integrated analytical strategy employing spectroscopic and chromatographic techniques to provide unambiguous structural elucidation and quantitative purity assessment. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis, explaining the scientific rationale behind each methodological choice.

Overall Analytical Strategy

A comprehensive characterization of a new chemical entity is not a single experiment but a logical workflow where orthogonal techniques are used to build a complete profile of the molecule. Each method provides a unique piece of the puzzle, and together, they form a self-validating system that confirms the structure and purity with a high degree of confidence.

Analytical_Workflow cluster_0 Structural Elucidation & Identification cluster_1 Purity, Assay & Composition cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Atomic Connectivity - Isomer Confirmation MS Mass Spectrometry (ESI-MS) - Molecular Weight - Fragmentation Pattern NMR->MS FTIR FTIR Spectroscopy - Functional Group ID - Tetrazole Ring Confirmation MS->FTIR HPLC HPLC - Purity Assessment - Quantitative Assay - Impurity Profiling FTIR->HPLC EA Elemental Analysis (CHN) - Empirical Formula - Compositional Purity HPLC->EA Final Characterized Drug Substance (Certificate of Analysis) EA->Final PhysChem Description & Melting Point - Appearance - Preliminary Purity Check PhysChem->NMR Synthesis Synthesized Compound (Crude Product) Purification Purification (e.g., Recrystallization) Synthesis->Purification Purification->PhysChem HPLC_Workflow A Sample & Standard Preparation B HPLC System (Pump, Injector, Column) A->B C UV Detector B->C D Data Acquisition & Integration C->D E Purity & Assay Calculation D->E

Sources

Application Notes and Protocols for Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a heterocyclic compound of interest in pharmaceutical and materials science research. Its structure, featuring a phenyl ring, a methanamine group, and a tetrazole ring, suggests a unique combination of chemical properties. The tetrazole moiety, a nitrogen-rich heterocycle, is known for its bioisosteric similarity to carboxylic acids and its role in creating energetic materials.[1][2] The presence of this functional group necessitates a thorough understanding of the compound's stability and reactivity to ensure safe handling and storage. This guide provides a comprehensive overview of the essential protocols for the safe management of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride in a research environment, grounded in the principles of chemical safety and informed by data on analogous structures.

Compound Profile and Intrinsic Hazards

The Energetic Nature of the Tetrazole Ring

The tetrazole ring is characterized by a high nitrogen content and a significant positive enthalpy of formation, rendering it an energetic functional group.[3][4] This intrinsic energy can be released under specific conditions, primarily through thermal decomposition. Studies on phenyl-substituted tetrazoles have shown that they decompose exothermically at temperatures typically ranging from 190–240 °C, releasing nitrogen gas.[5] The decomposition of tetrazoles can be initiated by heat, friction, or shock, and in some cases, may lead to explosive reactions.[6]

The thermal decomposition of the tetrazole ring is a critical consideration for safe handling and storage.[7] The process can be complex, potentially involving tautomeric interconversion before the elimination of nitrogen gas.[7] It is therefore imperative to avoid exposing the compound to high temperatures or uncontrolled heating.

Properties and Handling of Amine Hydrochloride Salts

The hydrochloride salt form of an amine is generally more stable, less volatile, and more water-soluble than the corresponding free base. However, amine hydrochlorides can be hygroscopic and may react with strong bases to liberate the free amine. Care should be taken to store the compound in a dry environment.

Material Properties

The following table summarizes the anticipated properties of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride based on data for structurally similar compounds.

PropertyAnticipated Value/CharacteristicRationale/Source Analogy
Molecular Formula C₈H₁₀ClN₅Based on chemical structure.
Appearance White to off-white solidTypical for amine hydrochloride salts.[8]
Melting Point Likely to decompose upon heatingPhenyl-tetrazole derivatives often decompose near their melting point. A similar compound, (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride, decomposes at 206-225 °C.
Solubility Soluble in water and polar organic solventsHydrochloride salts of amines generally exhibit good solubility in polar solvents.
Stability Thermally sensitive; potentially explosive under certain conditions. Stable under recommended storage conditions.The tetrazole ring is an energetic moiety.[6]

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against exposure and injury. The following PPE is mandatory when handling phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride:

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A flame-resistant laboratory coat is required. For larger scale operations, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: Handling of the solid should be performed in a certified chemical fume hood to avoid inhalation of dust particles. If a fume hood is not available for a specific procedure, a properly fitted respirator with a particulate filter may be required, based on a formal risk assessment.[9]

Safe Handling Protocols

Adherence to the following step-by-step protocols is crucial for minimizing risks during the handling of this compound.

General Handling Workflow

The following diagram illustrates the standard workflow for safely handling phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride.

G Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Conduct Pre-Work Risk Assessment prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Prepare and Inspect Chemical Fume Hood prep_2->prep_3 handle_1 Retrieve Compound from Storage prep_3->handle_1 handle_2 Weigh Required Amount (in fume hood) handle_1->handle_2 handle_3 Perform Experiment (in fume hood) handle_2->handle_3 clean_1 Decontaminate Glassware and Equipment handle_3->clean_1 clean_2 Dispose of Waste in Designated Containers clean_1->clean_2 clean_3 Return Compound to Proper Storage clean_2->clean_3 G Chemical Incompatibility Chart compound Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride oxidizers Strong Oxidizing Agents (e.g., Nitrates, Perchlorates) compound->oxidizers Increased risk of explosive decomposition bases Strong Bases (e.g., NaOH, KOH) compound->bases Liberation of free amine acids Strong Acids (e.g., H₂SO₄, HNO₃) compound->acids Potential for exothermic reaction heat Heat, Sparks, Open Flames compound->heat Initiates thermal decomposition

Caption: Key Chemical Incompatibilities for Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride.

Emergency Procedures

  • Spills:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.

    • Clean the spill area with a suitable solvent (e.g., water, followed by ethanol) and dispose of the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact emergency personnel.

  • Fire:

    • In case of a fire involving this compound, use a dry chemical or carbon dioxide extinguisher. Avoid using water jets, which may spread the material.

    • If the fire is significant, evacuate the area and call the fire department, informing them of the nature of the chemical involved.

  • Exposure:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [9] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [9] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [9]

Waste Disposal

All waste containing phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, including contaminated lab supplies, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this material down the drain.

References

  • Karton, A., & Martin, J. M. L. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(19), 5017–5025. Available at: [Link]

  • Wikipedia. (n.d.). Tetrazole. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Ostrovskii, V. A., Chernova, E. N., Zhakovskaya, Z. A., Pavlyukova, Y. N., Ilyushin, M. A., & Trifonov, R. E. (2021). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 90(10), 1286–1316. Available at: [Link]

  • Ferreira, I. C. F. R., & Queiroz, M. J. R. P. (2012). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 17(8), 9495–9529. Available at: [Link]

  • Piekiel, N. L., & Zasechnaya, D. (2012). Initiation and Decomposition of Tetrazole Containing Green Energetic Materials. MRS Online Proceedings Library, 1421. Available at: [Link]

  • Tuncel, D., & Ozkar, S. (2014). An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles. Journal of Molecular Structure, 1075, 523–531. Available at: [Link]

  • Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2006). Tetrazoles: Synthesis, structure, physico-chemical properties and application. Russian Journal of General Chemistry, 76(2), 265–292. Available at: [Link]

  • U.S. Environmental Protection Agency, Occupational Safety and Health Administration, & Bureau of Alcohol, Tobacco, Firearms and Explosives. (2013). Chemical Advisory: Safe Storage, Handling, and Management of Ammonium Nitrate. Available at: [Link]

  • University of St Andrews. (n.d.). Guidance on the Recognition, Handling and Storing of Energetic and Explosophoric Chemicals. Retrieved January 19, 2026, from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine hydrochloride. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of temperature on the synthesis of 5-phenyl 1H- tetrazole a. Retrieved January 19, 2026, from [Link]

  • Wu, J. T., Zhang, J. G., Zhang, T. L., Yang, L., & Pang, W. Q. (2015). Energetic Nitrogen-rich Salts. Central European Journal of Energetic Materials, 12(3), 417–447. Available at: [Link]

  • Wang, Y., Li, Y., & Zhang, J. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Journal of Thermal Analysis and Calorimetry, 147(24), 14023–14033. Available at: [Link]

  • Dow. (2021). Industrial Perspectives on Energetic Materials. Available at: [Link]

  • Gonzalez-Vargas, O. L., et al. (2023). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst. ACS Omega, 8(1), 1067–1077. Available at: [Link]

Sources

Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride: A Versatile Building Block for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the tetrazole moiety stands out as a "privileged scaffold." Its remarkable ability to act as a bioisostere for carboxylic acids and cis-amide bonds has cemented its importance in the design of novel therapeutics.[1] The tetrazole ring enhances metabolic stability, modulates lipophilicity, and can significantly improve the pharmacokinetic profile of a drug candidate. Among the diverse array of tetrazole-containing building blocks, phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride presents itself as a particularly versatile and valuable synthon. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in synthetic protocols. We will delve into its core reactivity, provide detailed experimental procedures for key transformations, and explore its potential in the construction of complex molecular architectures.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of any building block is paramount for its successful and safe application in the laboratory.

Table 1: Physicochemical Properties of Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride and Related Structures

PropertyValue/InformationSource
Molecular Formula C₈H₁₀ClN₅Inferred
Molecular Weight 211.65 g/mol [2]
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Soluble in polar solvents like water, methanol, and DMSOGeneral Knowledge
Melting Point Data not available for the specific hydrochloride salt. 5-Phenyl-1H-tetrazole has a melting point of 154-158 °C.

Safety Profile:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5]

  • Fire and Explosion Hazard: Some tetrazole derivatives can be flammable solids and may pose an explosion risk if heated under confinement.[4] Keep away from heat, sparks, and open flames. Use non-sparking tools.

  • Health Hazards: May be harmful if swallowed or inhaled. May cause skin and eye irritation.[3][4] In case of contact, rinse the affected area with plenty of water.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Core Reactivity and Synthetic Applications

The synthetic utility of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride stems from the reactivity of its primary amine group and the unique properties of the tetrazole ring. The amine functionality serves as a versatile handle for a variety of transformations, including N-acylation, N-alkylation, and condensation reactions to form Schiff bases.

Sources

Troubleshooting & Optimization

Technical Support Center: Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues with the confidence of an expert.

The synthesis of this molecule is a valuable process, yielding a chiral primary amine scaffold where the tetrazole ring acts as a bioisostere for a carboxylic acid group, a common strategy in medicinal chemistry to enhance metabolic stability and pharmacokinetic properties.[1][2][3] The most reliable and frequently employed synthetic strategy involves a three-step sequence starting from a readily available protected amino acid, N-Boc-phenylglycine. This route is advantageous as it preserves the stereocenter and utilizes a well-established cycloaddition reaction.

Overall Synthetic Workflow

The synthesis can be logically divided into three primary stages: nitrile formation, tetrazole ring formation, and final deprotection with salt formation.

G cluster_0 Step 1: Nitrile Synthesis cluster_1 Step 2: Tetrazole Formation cluster_2 Step 3: Deprotection & Salt Formation A N-Boc-Phenylglycine B N-Boc-Phenylglycinamide A->B EDC, NH4Cl C Boc-NH-CH(Ph)-CN B->C Dehydration (e.g., POCl3) D Protected Tetrazole Intermediate C->D [3+2] Cycloaddition NaN3, ZnCl2 E Final Amine (Free Base) D->E Boc Deprotection HCl or TFA F Target Hydrochloride Salt E->F HCl in Ether/Dioxane

Caption: General synthetic route from N-Boc-phenylglycine.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Section 1: Tetrazole Ring Formation ([3+2] Cycloaddition)

The conversion of the nitrile intermediate to the tetrazole ring is the cornerstone of this synthesis. It is a [3+2] cycloaddition between the nitrile and an azide source. While robust, this step requires careful control of conditions and awareness of safety hazards.

Q1: My tetrazole formation reaction is extremely slow or has stalled completely. What are the likely causes and solutions?

A1: Reaction stagnation is a frequent issue, typically pointing to insufficient activation of the nitrile group. The nitrile's carbon atom must be sufficiently electrophilic to be attacked by the azide nucleophile.

  • Causality & Expertise: Electron-withdrawing groups on the nitrile enhance reactivity; however, our substrate lacks strong activation.[2] Therefore, a catalyst is essential. Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) are highly effective as they coordinate to the nitrile nitrogen, increasing its electrophilicity.[4] Brønsted acids, such as ammonium chloride (NH₄Cl) or triethylammonium chloride, can also be used, which generate hydrazoic acid in situ to participate in the reaction.[1][5][6]

  • Troubleshooting Steps:

    • Verify Catalyst: Ensure you have added an appropriate catalyst. For this substrate, ZnCl₂ is a reliable choice.

    • Solvent Choice: The reaction is typically run in a polar aprotic solvent like DMF or NMP. These solvents help to dissolve the azide salt and facilitate the reaction.

    • Temperature: These cycloadditions often require elevated temperatures, typically in the range of 100-130 °C. If you are running the reaction at a lower temperature, gradually increasing the heat while monitoring by TLC is advisable.

    • Reagent Purity: Ensure your sodium azide and solvent are of high purity and anhydrous, as water can interfere with the catalyst.

Q2: I'm concerned about the safety of using sodium azide. What are the critical safety protocols?

A2: This is a critical concern that must be addressed with the utmost seriousness. The primary hazard is the formation of hydrazoic acid (HN₃), which is highly toxic and explosive, especially in concentrated form. Additionally, sodium azide can form explosive heavy metal azides if it comes into contact with metals like lead or copper.

  • Trustworthiness & Self-Validation: Your protocol must have built-in safety measures.

    • Ventilation: Always conduct the reaction in a well-ventilated chemical fume hood.

    • Acid Handling: NEVER add strong acid directly to a concentrated solution of sodium azide. The in situ generation of HN₃ using milder acids like NH₄Cl is a control measure. The final acidic workup must be done slowly and in a controlled manner, preferably in an ice bath, to manage any gas evolution.

    • Quenching: Before disposal, any residual azide in the aqueous layers of your workup must be quenched. This is achieved by treating the solution with an excess of sodium nitrite (NaNO₂) solution, followed by slow acidification to pH < 4 to decompose the azide into nitrogen gas.

    • Avoid Metal Contamination: Use glass or Teflon equipment. Avoid using metal spatulas to handle sodium azide and ensure your reaction vessel does not have lead or copper fittings.

Q3: My yield is consistently low after the workup. How can I improve product recovery?

A3: Low yield often stems from an incomplete reaction or, more commonly, issues during the workup and isolation phase. The tetrazole product is amphoteric and its solubility is highly dependent on pH.

  • Expertise & Causality: The tetrazole ring is acidic (pKa ≈ 4-5, similar to a carboxylic acid).[3] In the basic reaction medium, it exists as the deprotonated sodium or zinc salt, which is soluble in the polar reaction solvent (e.g., DMF) and water. To isolate the product, you must protonate it to its neutral form, which is significantly less soluble in water.

  • Optimized Workup Protocol:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of ice water. This precipitates some salts and dilutes the DMF.

    • Slowly and carefully acidify the aqueous solution with a strong acid, such as 4N HCl, while stirring vigorously in an ice bath.[7]

    • Monitor the pH. The product will precipitate out as the solution becomes acidic. Aim for a final pH of 2-3 to ensure complete protonation and precipitation.[8]

    • Allow the slurry to stir for some time to maximize crystallization.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

Section 2: Boc Deprotection and Salt Formation

Q4: I'm seeing incomplete removal of the Boc protecting group. Should I just extend the reaction time?

A4: While extending the time can help, incomplete deprotection usually points to the need for stronger acidic conditions. The protected tetrazole intermediate can be somewhat base-like, partially neutralizing the acid.

  • Causality: The Boc group is cleaved under acidic conditions via the formation of a stable tert-butyl cation. A sufficiently strong acid is required to protonate the carbamate oxygen efficiently.

  • Troubleshooting Steps:

    • Choice of Acid: A 4M solution of HCl in 1,4-dioxane is standard. If this is proving sluggish, switching to a stronger acid like trifluoroacetic acid (TFA) is a common solution. A 25-50% solution of TFA in dichloromethane (DCM) at room temperature for 1-2 hours is typically effective.

    • Monitoring: Always monitor the reaction by TLC or LCMS. The disappearance of the starting material spot and the appearance of a new, more polar spot (often staying at the baseline in many solvent systems) indicates completion.

    • Workup: If using TFA, it must be thoroughly removed under reduced pressure as it will form a salt with your amine. The residue can then be dissolved and converted to the desired hydrochloride salt.

Q5: My final hydrochloride salt is a sticky oil instead of a crystalline solid. How can I induce crystallization?

A5: This is a very common purification problem, usually caused by residual solvent or minor impurities inhibiting the formation of a crystal lattice.

  • Expertise & Proven Techniques:

    • Ensure Anhydrous Conditions: The final free base must be completely dry before adding the HCl solution. Any residual water can lead to a hygroscopic, oily product. Co-evaporate the free base with an anhydrous solvent like toluene a few times.

    • Solvent for Salt Formation: Prepare the hydrochloride salt by dissolving the purified free base in a minimal amount of a dry, polar solvent in which the amine is soluble (e.g., methanol, ethanol, or ethyl acetate) and adding a solution of HCl in a non-polar solvent in which the salt is insoluble (e.g., diethyl ether or dioxane). This will cause the salt to crash out.

    • Trituration: If an oil forms, remove the supernatant and add a dry, non-polar solvent like diethyl ether or hexane. Vigorously scratch the inside of the flask with a glass rod at the oil-solvent interface. This provides energy and a surface to initiate crystallization. You may need to leave it stirring overnight.

    • Recrystallization: If impurities are the issue, you may need to recrystallize the crude salt from a suitable solvent pair, such as ethanol/diethyl ether or methanol/isopropanol.

Troubleshooting Decision Tree: Tetrazole Formation

G start Reaction Stalled? catalyst Is catalyst (e.g., ZnCl2) present and active? start->catalyst Yes workup Low Yield? start->workup No temp Is temperature high enough? (100-130 °C) catalyst->temp Yes add_catalyst Add/replace catalyst. catalyst->add_catalyst No reagents Are reagents/solvent pure and anhydrous? temp->reagents Yes increase_temp Gradually increase heat. temp->increase_temp No use_dry Use fresh, anhydrous reagents. reagents->use_dry No ph Was pH adjusted to 2-3 during workup? workup->ph precip Was sufficient time allowed for precipitation? ph->precip Yes adjust_ph Re-check and adjust pH of aqueous layer. ph->adjust_ph No stir_longer Stir cold slurry longer. precip->stir_longer No

Caption: Decision tree for troubleshooting the cycloaddition step.

Key Experimental Protocols

Protocol 1: Synthesis of tert-butyl phenyl(1H-1,2,3,4-tetrazol-5-yl)methylcarbamate

  • To a solution of tert-butyl (1-cyano-1-phenylmethyl)carbamate (1.0 eq) in N,N-dimethylformamide (DMF, approx. 4 mL per 1 g of nitrile) in a round-bottom flask equipped with a reflux condenser, add sodium azide (NaN₃, 1.5 eq) and zinc chloride (ZnCl₂, 1.1 eq).

  • Heat the reaction mixture to 120-125 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes), observing the disappearance of the starting nitrile.

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice water (approx. 20 mL per 1 g of nitrile).

  • While stirring in an ice bath, slowly add 4N HCl solution until the pH of the mixture is between 2 and 3. A white precipitate will form.

  • Continue stirring the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake extensively with cold deionized water, and then with a small amount of cold diethyl ether.

  • Dry the resulting white solid under high vacuum to yield the protected tetrazole intermediate.

Protocol 2: Synthesis of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride (Final Product)

  • Suspend the protected tetrazole intermediate (1.0 eq) from the previous step in a 4M solution of HCl in 1,4-dioxane (approx. 10 mL per 1 g of starting material).

  • Stir the suspension at room temperature for 2-4 hours. Gas evolution (isobutylene) will be observed initially. Monitor the reaction for the complete dissolution of the starting material and cessation of gas evolution.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting residue, add diethyl ether and stir or sonicate to break up the solid. This process, known as trituration, helps to remove non-polar impurities and induce crystallinity.

  • Collect the white solid by vacuum filtration, wash with fresh diethyl ether, and dry under high vacuum to yield the final hydrochloride salt. The structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.[6][9]

Summary of Reaction Parameters
ParameterStep 2: Tetrazole FormationStep 3: Deprotection
Solvent DMF, NMP4M HCl in Dioxane, TFA in DCM
Key Reagents NaN₃, ZnCl₂ (or NH₄Cl)HCl, TFA
Temperature 100 - 130 °C0 °C to Room Temperature
Duration 12 - 24 hours1 - 4 hours
Workup Acidic precipitation (pH 2-3)Evaporation, Trituration
Critical Factor Nitrile activation, SafetyAnhydrous conditions
References
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Google Patents. (2016). CN105481786A - Synthetic method for 5-phenyltetrazole.
  • S. Afr. J. Chem. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]

  • Molecules. (2020). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

  • ACS Chemical Reviews. (2019). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Retrieved from [Link]

  • PubMed Central (PMC). (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]

  • Chalcogenide Letters. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of tetrazoles. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these critical nitrogen-rich heterocyclic compounds. Tetrazoles are vital scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids, and their efficient synthesis is paramount.[1]

This document provides field-proven insights through a series of frequently asked questions and detailed troubleshooting guides. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to diagnose issues and rationally optimize your reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the most common method for synthesizing 5-substituted-1H-tetrazoles: the [3+2] cycloaddition of nitriles with an azide source.

Q1: What is the fundamental mechanism of tetrazole synthesis from a nitrile and sodium azide?

A1: The reaction is a [3+2] cycloaddition, where the nitrile acts as the two-atom component (dipolarophile) and the azide anion serves as the three-atom component (1,3-dipole).[2][3] The mechanism is not a concerted cycloaddition but rather a stepwise process. It typically requires a Lewis or Brønsted acid catalyst to activate the nitrile by coordinating to its nitrogen atom. This activation increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the azide anion. The resulting imidoyl azide intermediate then undergoes an intramolecular cyclization to form the stable, aromatic tetrazole ring.[2][4][5]

Tetrazole_Synthesis_Mechanism cluster_activation Step 1: Nitrile Activation cluster_attack Step 2: Nucleophilic Attack cluster_cyclization Step 3: Cyclization Nitrile R-C≡N Activated_Nitrile Activated Nitrile [R-C≡N-Catalyst] Nitrile->Activated_Nitrile Coordination Catalyst Catalyst (e.g., Zn²⁺, H⁺) Catalyst->Activated_Nitrile Imidoyl_Azide Imidoyl Azide Intermediate Activated_Nitrile->Imidoyl_Azide Azide Azide (N₃⁻) Azide->Imidoyl_Azide Tetrazole_Anion Tetrazole Anion Imidoyl_Azide->Tetrazole_Anion Intramolecular Cyclization Protonation Protonation (Work-up) Tetrazole_Anion->Protonation Final_Tetrazole 5-Substituted-1H-Tetrazole Protonation->Final_Tetrazole

Caption: General mechanism for catalyst-mediated tetrazole synthesis.

Q2: How do I choose the right catalyst for my reaction?

A2: Catalyst selection is critical and depends on your substrate's electronic properties, desired reaction conditions (e.g., solvent, temperature), and tolerance for metal impurities. A wide variety of catalysts have been proven effective.[3]

  • Zinc Salts (e.g., ZnBr₂, Zn(OTf)₂): These are robust, widely used Lewis acids effective for a broad range of nitriles. They are particularly notable for their ability to catalyze the reaction in water, offering a greener alternative to organic solvents.[6][7]

  • Copper-Based Catalysts (e.g., CuSO₄·5H₂O, Nanoparticles): Copper catalysts, including various nanocatalysts, are highly efficient and often used in green synthesis protocols.[8][9][10] They can offer advantages like reusability and high yields under mild conditions.[11]

  • Cobalt Complexes: Cobalt(II) complexes have emerged as effective homogeneous catalysts, providing excellent yields and offering a different mechanistic pathway that can be advantageous for specific substrates.[12][13]

  • Brønsted Acids (e.g., NH₄Cl, Silica Sulfuric Acid): Simple additives like ammonium chloride can serve as an in-situ source of acid to promote the reaction.[5] Solid acids like silica sulfuric acid offer the benefits of being heterogeneous, allowing for easier removal from the reaction mixture post-completion.[14]

Q3: What role does the solvent play, and which one should I use?

A3: The solvent is crucial for dissolving the reagents and influencing the reaction rate. High-boiling polar aprotic solvents are generally preferred because they effectively solvate the azide salt and can be heated to the high temperatures often required to drive the reaction to completion.[2][3]

Solvent TypeExamplesTypical PerformanceRationale & Considerations
Polar Aprotic DMF, DMSOExcellent High boiling points and good solvating power for reagents. Often the first choice for difficult substrates.[13][15]
Green Solvents Water, PEGGood to Excellent Environmentally friendly. Water is particularly effective with zinc salt catalysts, minimizing hazardous HN₃ generation.[6][7][11]
Alcohols Methanol, EthanolPoor to Moderate Generally less effective, often resulting in lower yields and longer reaction times.[3][13]
Non-Polar Toluene, ChloroformPoor / No Reaction Ineffective at dissolving the azide salt, leading to very low or no conversion.[3][15]

Q4: What are the primary safety concerns when performing tetrazole synthesis?

A4: The primary safety hazard is the potential for generating hydrazoic acid (HN₃) , a highly toxic and explosive compound.[5][16] This occurs when an azide salt (like NaN₃) is combined with an acid. Even weak Brønsted acids like ammonium chloride can generate HN₃, especially at elevated temperatures.[5]

  • Precaution 1: Ventilation: ALWAYS conduct the reaction in a well-ventilated fume hood.[5]

  • Precaution 2: Avoid Strong Acids: Unless using a carefully controlled system (like continuous flow), avoid adding strong acids directly to the main reaction mixture containing sodium azide. Acidification should be done carefully during work-up.

  • Precaution 3: Waste Disposal: Azide-containing waste can form explosive heavy metal azides. Quench residual azide with sodium nitrite (NaNO₂) under acidic conditions before disposal, and never mix azide waste with waste containing heavy metals.[17]

  • Modern Approaches: Continuous flow chemistry is an advanced technique that significantly enhances safety by generating and consuming HN₃ in situ, preventing its accumulation to dangerous levels.[17][18]

Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Symptom: Low or No Yield / Reaction Stalling

This is the most common issue. A systematic approach is required to identify the root cause.

Troubleshooting_Low_Yield Start Problem: Low or No Yield Check_Catalyst Is the catalyst appropriate and active? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Start->Check_Conditions Check_Reagents Are the reagents pure and soluble? Start->Check_Reagents Catalyst_Choice Action: Screen different catalysts (e.g., ZnBr₂, Cu-based, solid acid). [6] Check_Catalyst->Catalyst_Choice Substrate incompatibility? Catalyst_Loading Action: Vary catalyst loading (e.g., 5, 10, 20 mol%). [14] Check_Catalyst->Catalyst_Loading Insufficient activation? Temp Action: Increase temperature. Many reactions require >100°C. [7] Check_Conditions->Temp Insufficient energy? Time Action: Extend reaction time. Monitor by TLC/LCMS. [15] Check_Conditions->Time Incomplete reaction? Solvent Action: Ensure a suitable solvent (DMF/DMSO) is used. [18] Check_Conditions->Solvent Poor solubility? Check_Moisture Could moisture be an issue? Check_Reagents->Check_Moisture Nitrile_Purity Action: Check purity of the nitrile starting material. Check_Reagents->Nitrile_Purity Impurities inhibiting catalyst? Azide_Quality Action: Use fresh, high-purity sodium azide. Check_Reagents->Azide_Quality Decomposed azide? Dry_Solvent Action: Use anhydrous solvent and dry glassware, especially for moisture-sensitive catalysts. [7, 31] Check_Moisture->Dry_Solvent Catalyst deactivation?

Caption: A decision workflow for diagnosing the cause of low reaction yield.

Q5: My reaction isn't working. I see only starting material. What's the first thing I should check?

A5: The first and most critical parameter to check is the activation of the nitrile .[19] This is a function of both your catalyst and the reaction temperature.

  • Causality: The C≡N triple bond is strong and relatively unreactive. The catalyst's job is to polarize this bond, making the carbon atom a better electrophile for the azide to attack. Without sufficient activation, the reaction simply will not proceed.

  • Solution:

    • Increase Temperature: This is often the simplest fix. Many tetrazole syntheses require temperatures of 120-150°C to overcome the activation energy.[19]

    • Re-evaluate Your Catalyst: If high temperatures are not helping, your chosen catalyst may be unsuitable for your specific nitrile. If you are using a mild catalyst like NH₄Cl on an electron-rich nitrile, it may not be strong enough. Consider switching to a more potent Lewis acid like ZnBr₂.[20][21]

Q6: I'm getting a low yield, and I suspect my reagents are the problem. What should I look for?

A6: Reagent quality and solubility are paramount.

  • Solubility: Ensure your nitrile and azide source are adequately dissolved. If you see solid material (other than a heterogeneous catalyst) that is not dissolving at the reaction temperature, the reaction rate will be severely limited. You may need to switch to a better solvent, like DMSO over DMF for particularly tough cases.[19]

  • Purity:

    • Nitrile: Impurities in your starting nitrile can sometimes poison the catalyst.

    • Sodium Azide: Sodium azide is generally stable, but it's good practice to use a fresh bottle from a reliable supplier.

    • Moisture: While some protocols are robust in water, many non-aqueous reactions can be hindered by moisture, which can interfere with or deactivate certain catalysts.[19] If you suspect this, use anhydrous solvents and properly dried glassware.[21]

Symptom: Formation of Byproducts / Low Purity

Q7: My reaction works, but the yield is low and I see significant byproducts. What are the likely side reactions?

A7: Low purity is often a result of competing side reactions or product degradation.

  • Nitrile Hydrolysis: This is a common side reaction, especially if there is water present and the conditions are acidic or basic. The nitrile can hydrolyze to the corresponding amide or carboxylic acid, consuming your starting material.[19]

  • Thermal Decomposition: Tetrazoles are thermally stable, but at very high temperatures (>170-190°C) for extended periods, some derivatives can begin to decompose, which can reduce the isolated yield.[12]

  • Solution:

    • Minimize Water: For non-aqueous reactions, ensure you are using anhydrous conditions to prevent hydrolysis.

    • Optimize Temperature and Time: Do not overheat or run the reaction for an excessively long time. Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation before significant degradation or side reactions occur. A reaction time of 12 hours is often optimal for many systems.[12]

Symptom: Product Isolation & Purification Issues

Q8: How do I effectively purify my tetrazole product and remove residual sodium azide?

A8: Purification typically involves precipitation followed by recrystallization or chromatography. Removing unreacted sodium azide is a critical step for both purity and safety.

  • Work-up & Isolation: The standard procedure is to cool the reaction, dilute it with water, and then carefully acidify the solution (e.g., with 3N HCl) to a pH of ~1-2.[5][18] The 1H-tetrazole is acidic (pKa ≈ 4.9) and will precipitate from the acidic aqueous solution.[22] The solid can then be collected by vacuum filtration.

  • Removing Sodium Azide: Most of the unreacted sodium azide will remain in the acidic aqueous filtrate. Washing the filtered solid product thoroughly with cold water is crucial to remove any remaining traces.[23]

  • Recrystallization: If your product "oils out" instead of forming crystals during recrystallization, it's often due to impurities or cooling the solution too quickly. Try re-dissolving the oil in a minimum of hot solvent and allowing it to cool very slowly. If that fails, a preliminary purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.[23]

Q9: My NMR spectrum shows persistent impurities. How can I identify and remove them?

A9: The most common impurities are residual solvents from the reaction or purification.

  • DMF/DMSO: These high-boiling solvents are notoriously difficult to remove. Compare the impurity peaks in your ¹H NMR spectrum to the known chemical shifts of these solvents.[23]

  • Removal: Removing them often requires drying the product under high vacuum for an extended period, sometimes with gentle heating (if the product is thermally stable) or by dissolving the product in a more volatile solvent and re-evaporating several times.

Detailed Experimental Protocols
Protocol 1: General Synthesis of 5-Phenyl-1H-tetrazole

This protocol is a representative example of a common laboratory synthesis.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzonitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and ammonium chloride (NH₄Cl, 1.5 eq).

  • Solvent Addition: Add dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the nitrile.

  • Reaction: Heat the mixture to 120°C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.[5][24]

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing water (approx. 10x the volume of DMF).

  • Precipitation: While stirring, slowly add 3N HCl until the pH of the solution is ~2. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and residual DMF.

  • Drying: Dry the product under high vacuum to remove water and any remaining volatile impurities. The material can be further purified by recrystallization if necessary.

Protocol 2: Workflow for Reaction Optimization by Catalyst Screening
  • Setup: Arrange multiple small-scale reaction vials, each with a stir bar.

  • Reagents: To each vial, add the nitrile substrate (1.0 eq) and sodium azide (1.2 eq).

  • Catalyst Addition: To each vial, add a different catalyst (0.1 eq). For example:

    • Vial 1: ZnBr₂

    • Vial 2: CuSO₄·5H₂O

    • Vial 3: A Co(II) complex[12]

    • Vial 4: Silica Sulfuric Acid[14]

    • Vial 5: No catalyst (control)

  • Reaction: Add the chosen solvent (e.g., DMSO) to each vial, seal them, and place them in a temperature-controlled heating block set to 110°C.[12]

  • Analysis: After a set time (e.g., 12 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS or ¹H NMR with an internal standard to determine the conversion and yield for each catalyst.

  • Selection: Choose the catalyst that provides the best yield and purity profile for further optimization of temperature, time, and solvent.

References
  • BenchChem. (2025). A Comparative Guide to Catalysts in Tetrazole Synthesis: Efficacy, Protocols, and Mechanistic Insights.
  • Al-Masoudi, N. A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • BenchChem. (2025). A Comparative Analysis of 1H-Tetrazole Synthesis Methods for Researchers.
  • Hasaninejadasl, A., et al. (n.d.).
  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Verma, R., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing.
  • Kumar, S., et al. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks.
  • Al-Masoudi, N. A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
  • BenchChem. (2025).
  • The Heterocyclist. (2012). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid.
  • Amerigo Scientific. (n.d.). Nanocatalysts Revolutionizing Tetrazole Synthesis.
  • Mojtahedi, M. M., et al. (2011). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central.
  • Ghorbani-Vaghei, R., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
  • Kumar, D., et al. (2015). An efficient and economical synthesis of 5-substituted 1H-tetrazoles via Pb(II) salt catalyzed [3+2] cycloaddition of nitriles. Comptes Rendus de l'Académie des Sciences.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis.
  • Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.
  • BenchChem. (2025). Application Notes and Protocols for Hydrazoic Acid in Continuous Flow Chemistry.
  • Martin, L. J., et al. (n.d.). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access Articles.
  • Chem Help ASAP. (2022).
  • Ghorbani-Vaghei, R., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central.
  • Demko, Z. P., & Sharpless, K. B. (2001).
  • Reddit. (2023).

Sources

"common side reactions in phenyl-tetrazole synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for phenyl-tetrazole synthesis. As a Senior Application Scientist, I have compiled this guide to address the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. This center is designed to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter in the lab, providing explanations and actionable solutions based on established chemical principles.

Issue 1: Low Yield of 5-Phenyl-1H-tetrazole in [2+3] Cycloaddition

Question: "I performed the reaction between benzonitrile and sodium azide in DMF with ammonium chloride as a catalyst, but my final yield of 5-phenyl-1H-tetrazole is significantly lower than expected. What are the likely causes and how can I improve it?"

Answer:

Low yields in this classic [2+3] cycloaddition are a frequent issue, often stemming from incomplete reaction or the formation of side products. Let's break down the common culprits:

A. Incomplete Reaction:

  • Insufficient Activation of the Nitrile: The cycloaddition of an azide to a nitrile has a substantial activation energy barrier. The role of the catalyst (e.g., ammonium chloride, zinc salts, or other Lewis acids) is to activate the nitrile group, making it more electrophilic and susceptible to nucleophilic attack by the azide.[1] Insufficient catalyst loading or a deactivated catalyst can lead to poor conversion.

  • Inadequate Reaction Temperature or Time: This reaction often requires elevated temperatures (typically 100-140 °C) to proceed at a reasonable rate.[2][3] Shorter reaction times or lower temperatures may result in a significant amount of unreacted starting material.

B. Formation of Side Products:

The most common side product in this synthesis is benzamide , formed from the hydrolysis of the starting material, benzonitrile.

  • Mechanism of Nitrile Hydrolysis: Even in anhydrous aprotic solvents like DMF, trace amounts of water can lead to the hydrolysis of the nitrile. This process can be accelerated by both acidic and basic conditions. The ammonium chloride used as a catalyst, being a weak acid, can contribute to this side reaction. The hydrolysis proceeds via the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide.[4]

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low yields in phenyl-tetrazole synthesis.

Recommended Actions:

  • Ensure Anhydrous Conditions: Use freshly distilled, dry DMF. Dry the ammonium chloride before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Optimize Catalyst and Conditions: If unreacted benzonitrile is the issue, consider increasing the amount of ammonium chloride or switching to a more efficient Lewis acid catalyst like zinc bromide or zinc acetate.[5] Microwave-assisted synthesis can also be highly effective in reducing reaction times and improving yields by rapidly reaching high temperatures.[2]

  • Purification: If benzamide is the main impurity, it can often be separated from the desired 5-phenyl-1H-tetrazole by recrystallization, as their solubilities can differ significantly in various solvents.

Issue 2: Unexpected Peaks in the 1H NMR Spectrum

Question: "I've isolated my product, but the 1H NMR spectrum shows more peaks than I expected for 5-phenyl-1H-tetrazole. How can I identify these impurities?"

Answer:

Careful analysis of your 1H NMR spectrum is a powerful diagnostic tool. Here's how to decipher those unexpected signals:

A. Identifying Benzamide:

Benzamide is the most likely culprit. Here's a comparison of the typical 1H NMR signals in DMSO-d6:

CompoundAromatic Protons (ppm)Amide/Tetrazole NH (ppm)
5-Phenyl-1H-tetrazole ~8.08 (m, 2H), ~7.64 (m, 3H)[5]A broad singlet for the N-H proton, often not observed.
Benzamide ~8.05 (br s, 1H, NH), ~7.92 (d, 2H), ~7.53-7.46 (m, 4H, Ar-H and NH)[2]Two broad singlets for the -NH2 protons.[2]

As you can see, the aromatic signals for both compounds are in a similar region, which can lead to overlapping multiplets. The key differentiating feature is the presence of the two broad singlets for the amide protons (-NH2) in benzamide, which are distinct from the single, often absent, N-H proton of the tetrazole.

B. Potential Side Reactions with DMF:

While less common, the solvent itself can sometimes be a source of impurities, especially at high temperatures. DMF can act as a formylating agent.[6] Although not a widely reported side reaction in this specific synthesis, it is a possibility to consider if other impurities are ruled out.

C. Formation of Isomeric Triazoles:

Under certain conditions, rearrangement of the tetrazole ring or alternative cyclization pathways can potentially lead to the formation of isomeric triazoles. While less common in the primary synthesis of 5-phenyl-1H-tetrazole, it's a known phenomenon in tetrazole chemistry.[7] Differentiating tetrazoles from triazoles by 1H NMR alone can be challenging without authentic standards. 13C and 15N NMR spectroscopy, along with mass spectrometry, would be more definitive in such cases.[8][9]

Recommended Actions:

  • Spiking Experiment: If you suspect benzamide is the impurity, add a small amount of authentic benzamide to your NMR sample. An increase in the intensity of the suspected impurity signals will confirm its identity.

  • 2D NMR: Techniques like COSY and HSQC can help to establish the connectivity of protons and carbons, aiding in the definitive identification of unexpected structures.

  • LC-MS Analysis: This is a powerful tool to identify the molecular weights of the components in your product mixture, which can provide strong evidence for the presence of side products like benzamide (MW: 121.14 g/mol ) alongside your desired 5-phenyl-1H-tetrazole (MW: 146.15 g/mol ).

FAQs: Phenyl-tetrazole Synthesis

Q1: What are the main synthetic routes to 5-phenyl-1H-tetrazole?

There are two primary methods for the synthesis of 5-phenyl-1H-tetrazole:

  • [2+3] Cycloaddition of Benzonitrile and an Azide Source: This is the most common and direct route. It involves the reaction of benzonitrile with an azide, typically sodium azide, in the presence of a catalyst.[10]

  • From an Imidoyl Chloride: This method involves the reaction of a suitably substituted imidoyl chloride with sodium azide. The resulting imidoyl azide then undergoes a cyclization to form the tetrazole ring.[11]

Q2: What are the common side reactions when using the imidoyl chloride route?

The synthesis of tetrazoles from imidoyl chlorides and sodium azide can also be accompanied by side reactions. The primary competing reaction is the formation of a carbodiimide through the loss of nitrogen from the imidoyl azide intermediate, which can then be trapped by various nucleophiles. Additionally, if the imidoyl chloride is not fully converted, it can react with water during workup to form the corresponding amide.

Q3: Are there any significant safety concerns with phenyl-tetrazole synthesis?

Yes, absolutely. The use of sodium azide is the primary safety concern.

  • Toxicity: Sodium azide is highly toxic, with a toxicity comparable to sodium cyanide.[12] It can be absorbed through the skin, and ingestion or inhalation can be fatal.

  • Formation of Hydrazoic Acid: In the presence of acid, sodium azide is protonated to form hydrazoic acid (HN3), which is a highly toxic and explosive gas.[12] Acidic workups must be performed with extreme caution in a well-ventilated fume hood.

  • Formation of Explosive Metal Azides: Sodium azide can react with heavy metals (e.g., lead, copper, brass fittings in plumbing) to form highly shock-sensitive and explosive heavy metal azides.[12] Azide-containing waste should be handled and disposed of according to strict safety protocols and never poured down the drain.

Q4: Can I avoid using sodium azide?

While sodium azide is the most common azide source, alternatives have been explored. Trimethylsilyl azide (TMSN3) can be used in some protocols, although it also requires careful handling. Some methods generate the azide in situ, but these often involve other hazardous reagents. For most standard laboratory preparations, sodium azide remains the most practical, albeit hazardous, choice, necessitating strict adherence to safety procedures.

Optimized Experimental Protocol

The following protocol is an example of a procedure optimized to minimize the formation of the benzamide byproduct by ensuring anhydrous conditions and using an effective catalyst system.

Synthesis of 5-Phenyl-1H-tetrazole using Zinc Bromide in Water[5]

This method offers a greener and often higher-yielding alternative to the traditional DMF/NH4Cl system.

Materials:

  • Benzonitrile

  • Sodium Azide (NaN3)

  • Zinc Bromide (ZnBr2)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq).

  • Add enough deionized water to make the solution approximately 1 M with respect to benzonitrile.

  • Heat the mixture to reflux (100 °C) with vigorous stirring. Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture to a pH of approximately 1 by the slow addition of concentrated hydrochloric acid. This should be done in a well-ventilated fume hood.

  • The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 5-phenyl-1H-tetrazole.

Causality Behind Experimental Choices:

  • Zinc Bromide: Acts as a potent Lewis acid to activate the nitrile, promoting the cycloaddition over the competing hydrolysis reaction.

  • Water as Solvent: While seemingly counterintuitive for avoiding hydrolysis, the use of water as a solvent at reflux with a strong Lewis acid catalyst like ZnBr2 can lead to high yields. The reaction is thought to occur in a biphasic system or that the coordination of the nitrile to the zinc cation sufficiently activates it towards azide attack, outcompeting hydrolysis. This method also avoids the use of high-boiling organic solvents, simplifying the workup.[5]

  • Acidic Workup: The tetrazole product is acidic and will be deprotonated (as the sodium or zinc salt) in the reaction mixture. Acidification is necessary to protonate the tetrazole, making it less soluble in water and causing it to precipitate.

References

  • Benchchem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • Dalton Transactions, 44(3), 1136-1147. (2015). 1H/2H and azide/tetrazole isomerizations and their effects on the aromaticity and stability of azido triazoles.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 5-phenyl-1H-tetrazole.
  • Benchchem. (2025).
  • ResearchGate. (2026). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM)
  • PubMed Central. (n.d.). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches.
  • The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf.
  • SciELO. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles.
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis.
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.).
  • UCLA Chemistry and Biochemistry. (n.d.). SOP: Sodium Azide and other Inorganic Azides.
  • ChemicalBook. (n.d.). 5-CHLORO-1-PHENYL-1H-TETRAZOLE(14210-25-4) 1 h nmr.
  • SpectraBase. (n.d.). 5-chloro-1-phenyl-1H-tetrazole - Optional[1H NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). 5-chloro-1-phenyl-1H-tetrazole - Optional[13C NMR] - Chemical Shifts.
  • Soran University. (n.d.).
  • PubMed Central. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.
  • TU Chemnitz. (2019).
  • South African Journal of Chemistry, 68, 133-137. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
  • PubMed. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Semantic Scholar. (2017).
  • Filo. (2023). Reaction of acid chlorides with sodium azide, NaN_{3} , yields acyl...
  • Organometallics, 29(9), 2176-2179. (2010).
  • PubMed Central. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • ResearchGate. (n.d.).
  • Arkivoc, 2010(7), 1-12. (n.d.).
  • ResearchGate. (2014). Is there any method to separate the mixture of sodium azide and sodium chloride?
  • ResearchGate. (2025). ChemInform Abstract: A Novel Approach for the Synthesis of 5-Substituted Tetrazole Derivatives from Primary Amides in a Mild One-Step Method.
  • RSC Publishing. (n.d.). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres.
  • ResearchGate. (2025). TBAF-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles under Solventless Conditions.
  • PubMed. (n.d.). Sodium azide enhancement of interleukin-2 production.
  • ResearchGate. (2025). Direct One-Pot Synthesis of Tetrazole Derivatives from Aldehydes under Metal-Free Conditions.
  • Organic Chemistry Portal. (2022). Reaction of Amide and Sodium Azide for the Synthesis of Acyl Azide, Urea, and Iminophosphorane.
  • ChemicalBook. (n.d.). Benzamide(55-21-0) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 5-Phenyltetrazole(18039-42-4) 1 H NMR.
  • SpectraBase. (n.d.). Benzamide - Optional[1H NMR] - Spectrum.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles.

Sources

Technical Support Center: Purification of Polar Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of polar tetrazole compounds. Due to their unique electronic properties, high polarity, and acidic nature, tetrazoles present distinct challenges that require specialized approaches for successful isolation and purification.

Troubleshooting Guides: A Problem-Solving Approach

This section is designed to address specific issues you may encounter during the purification process, presented in a question-and-answer format.

Column Chromatography

Column chromatography is a primary tool for tetrazole purification, but the inherent polarity of these compounds can lead to common issues such as poor separation and low recovery.

Question: My tetrazole derivative is streaking or tailing badly on a silica gel TLC plate. What does this mean for my column chromatography?

Answer: Streaking or tailing on a TLC plate is a strong indicator that you will face similar issues on a silica gel column, leading to broad peaks, poor separation from impurities, and reduced recovery.[1][2] This phenomenon is typically caused by strong, non-ideal interactions between the polar, acidic tetrazole ring and the acidic silanol groups on the surface of the silica gel.[1]

Causality: The tetrazole ring contains four nitrogen atoms, making it a good hydrogen bond acceptor, and the N-H proton is acidic (pKa ≈ 4.9 for the parent compound), allowing for strong ionic interactions with the silica surface.[3] This leads to slow, uneven elution, resulting in tailing.

Solutions:

  • Add a Mobile Phase Modifier: To mitigate the strong interaction with acidic silica, add a basic modifier to your eluent.[1]

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. TEA is a volatile base that will compete with your compound for the acidic sites on the silica, leading to sharper peaks and improved elution.

    • Ammonia: For very basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be effective, though it is less volatile than TEA.[2]

  • Increase Solvent Polarity: A gradual increase in the polarity of your mobile phase can help elute a strongly retained compound. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. Adding a small amount of methanol (1-5%) can significantly increase eluting power for highly polar compounds.[1]

  • Change the Stationary Phase: If modifiers are ineffective, the stationary phase itself may be the issue.

    • Alumina (Neutral or Basic): For basic or acid-sensitive tetrazoles, alumina can be a superior alternative to silica gel.[1]

    • Reverse-Phase Silica (C18): If your compound is highly polar, reverse-phase chromatography is often the most effective solution.[1][4]

Question: My polar tetrazole is irreversibly stuck to the top of the silica gel column and will not elute, even with highly polar solvents. What can I do?

Answer: This is a common and frustrating problem that arises from the very high polarity and acidic nature of many tetrazole compounds, causing them to bind tenaciously to the silica gel stationary phase.

start Problem: Tetrazole stuck on silica column step1 Increase eluent polarity (e.g., add 5-10% MeOH) start->step1 Initial Step step2 Add a basic modifier (e.g., 1% TEA or NH3) step1->step2 If ineffective step3 Flush column with a strong solvent mixture (e.g., DCM/MeOH/NH4OH) step2->step3 If still no elution step4 Switch to a different stationary phase step3->step4 If recovery is poor or purity is low step5 Consider Reverse-Phase Chromatography (C18) step4->step5 For polar compounds step6 Consider Ion-Exchange Chromatography step4->step6 For ionic/zwitterionic compounds

Caption: Troubleshooting workflow for non-eluting tetrazoles.

Solutions:

  • Use a Stronger Eluent System: Before abandoning the column, try flushing it with a very strong solvent system. A mixture like Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 80:18:2) can displace even very strongly bound basic compounds.[2]

  • Switch to Reverse-Phase Chromatography: This is often the best solution for highly polar molecules.[4] In reverse-phase, the stationary phase (e.g., C18-bonded silica) is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Polar compounds have less affinity for the non-polar stationary phase and elute more effectively.[4] Simple reverse-phase HPLC methods using acetonitrile and water with a phosphoric or formic acid modifier can be effective for analyzing compounds like 5-phenyl-1H-tetrazole.[5]

  • Utilize Ion-Exchange Chromatography (IEX): Since tetrazoles are acidic, they will be deprotonated and carry a negative charge at neutral or basic pH.[3] This makes them ideal candidates for Anion-Exchange Chromatography, where the stationary phase has fixed positive charges.[6][7] The tetrazolate anion binds to the column and can be selectively eluted by increasing the salt concentration (e.g., a NaCl gradient) or by changing the pH of the eluent.[6][7]

Recrystallization

Recrystallization is an excellent and cost-effective method for purifying solid tetrazole derivatives, provided a suitable solvent system can be found.[1]

Question: My tetrazole derivative is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point instead of forming a solid crystal lattice.[1][8] This is common when the solution is supersaturated at a temperature higher than the compound's melting point, often exacerbated by the presence of impurities which depress the melting point.

Solutions:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, possibly adding a small amount of additional solvent to reduce the saturation level. Then, allow the solution to cool much more slowly. Insulating the flask can promote slow cooling and proper crystal formation.[1][9]

  • Change the Solvent System: The boiling point of your solvent may be too high. Try a solvent with a lower boiling point or use a mixed-solvent system where the compound is less soluble.[1][8]

  • Add Seed Crystals: If you have a small amount of pure solid, adding a "seed crystal" to the cooled, saturated solution can provide a template for crystallization to begin.[8][9]

  • Pre-Purify the Material: If significant impurities are present, they can inhibit crystallization. A preliminary purification by flash chromatography to remove the bulk of impurities can make subsequent recrystallization successful.[1]

Question: I can't find a suitable single solvent for recrystallization. What should I do?

Answer: A mixed-solvent system is the ideal solution. This involves finding two miscible solvents with the following properties: one in which your tetrazole is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble solvent").[8]

Solvent PolarityRecommended "Soluble" SolventsRecommended "Insoluble" Solvents
Polar Tetrazoles Water, Ethanol, Methanol, IsopropanolEthyl Acetate, Dichloromethane, Toluene, Hexane
Less Polar Tetrazoles Ethyl Acetate, Acetone, DichloromethaneHexane, Heptane, Pentane
Table 1: Representative Solvent Systems for Recrystallization. Finding the ideal solvent often requires small-scale solubility tests.[1]
  • Dissolve the crude tetrazole in the minimum amount of the hot "soluble solvent."

  • If any insoluble impurities are present, perform a hot gravity filtration.

  • Slowly add the "insoluble solvent" dropwise to the hot solution until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting point for purifying a new tetrazole derivative? A1: For solid compounds, recrystallization is often the most efficient and scalable first choice.[1] For liquids, oils, or mixtures that are difficult to crystallize (like N1/N2 isomers), silica gel column chromatography is the most common technique.[1][10]

Q2: How can I effectively remove residual sodium azide from my reaction mixture? A2: Sodium azide (NaN₃) is a common reagent in tetrazole synthesis and is highly toxic; its removal is critical.[1][11] A thorough aqueous workup is often sufficient. Since tetrazoles are acidic, you can dissolve the crude product in an organic solvent like ethyl acetate and wash it with an aqueous solution. Care must be taken, as the formation of hydrazoic acid (HN₃) under acidic conditions is hazardous. A basic aqueous wash (e.g., with sodium bicarbonate) can help remove the acidic tetrazole into the aqueous layer, leaving non-polar impurities behind, after which the aqueous layer can be re-acidified and extracted. Always handle azide-containing waste streams according to your institution's safety protocols.

Q3: My tetrazole is a liquid or oil at room temperature. How should I purify it? A3: For non-crystalline tetrazoles, column chromatography is the most suitable method.[1] If the compound is thermally stable, distillation under reduced pressure may also be an option.

Q4: I have a mixture of N1 and N2 alkylated tetrazole isomers. How can I separate them? A4: The separation of N1 and N2 isomers is a classic challenge. These isomers often have very similar polarities.

  • Column Chromatography: Careful optimization of silica gel column chromatography, often with a shallow solvent gradient, can successfully separate the isomers.[10]

  • Preparative HPLC: For difficult separations, preparative reverse-phase HPLC offers higher resolution and is often the method of choice.

  • X-ray Crystallography: If one of the isomers can be selectively crystallized, X-ray crystallography provides an unambiguous structural determination and an excellent purification method.[10]

Purification Strategy Selection

Choosing the right purification strategy from the outset can save significant time and resources. The following workflow provides a general decision-making framework.

start Crude Tetrazole Product q1 Is the product a solid? start->q1 recryst Attempt Recrystallization q1->recryst Yes chrom Proceed to Chromatography q1->chrom No (Oil/Liquid) q2 Is it 'oiling out' or impure after 1-2 attempts? recryst->q2 q3 Analyze on TLC (Normal Phase) chrom->q3 q2->chrom Yes success Pure Solid Product q2->success No q4 Does it streak badly or have Rf=0? q3->q4 np_col Normal-Phase Column (with modifiers if needed) q4->np_col No (Rf > 0, good spots) rp_col Reverse-Phase Column q4->rp_col Yes iex_col Consider Ion-Exchange Chromatography rp_col->iex_col If still poor retention or compound is ionic

Caption: Decision workflow for selecting a purification strategy.

Key Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol is a general procedure for purifying a tetrazole that exhibits tailing on silica gel.

  • Dry Loading Preparation: Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a polar solvent (e.g., methanol or acetone). Add 2-3 times the mass of silica gel (2-3 g) to this solution.

  • Solvent Removal: Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This is your dry-loaded sample.

  • Column Packing: Select an appropriate size flash cartridge (for 1.0 g crude, a 40 g cartridge is a good starting point). Wet pack the column with your starting eluent (e.g., 98:2 Hexane/Ethyl Acetate + 0.5% Triethylamine).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column, adding a thin layer of sand on top to prevent disturbance.

  • Elution: Run the column, collecting fractions. Use a shallow gradient, slowly increasing the polarity (e.g., from 2% to 50% Ethyl Acetate over 15-20 column volumes). Ensure the modifier (0.5% TEA) is present in both solvents to maintain a consistent pH.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tetrazole.

Protocol 2: General Recrystallization from an Ethanol/Water System

This is a common and effective system for many polar tetrazoles.

  • Dissolution: Place the crude tetrazole (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. Add 1-2 more drops of hot ethanol to clarify the solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently cool the flask in an ice-water bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold 50:50 ethanol/water, followed by a wash with a cold, non-polar solvent like hexane to aid drying.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

References

  • Dang, Y., et al. (2022). Innovative orthogonal two-dimensional reversed-phase liquid chromatography × supercritical fluid chromatography with a phenyl/tetrazole stationary phase for the preparative isolation of diarylheptanoids. Journal of Chromatography A. Available at: [Link]

  • BenchChem (2025).
  • BenchChem (2025).
  • SIELC Technologies. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. Available at: [Link]

  • Khan, I., et al. (2020). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. Scientific Reports. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2008). Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. ARKIVOC.
  • Dang, Y., et al. (2022). Innovative orthogonal two-dimensional reversed-phase liquid chromatography × supercritical fluid chromatography with a phenyl/tetrazole stationary phase for the preparative isolation of diarylheptanoids. ResearchGate. Available at: [Link]

  • de la Cruz, P., et al. (2013). Synthesis and characterization of some novel tetrazole liquid crystals. Journal of Materials Chemistry C. Available at: [Link]

  • University of Colorado Denver. (n.d.). Crystallization. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Extraction of a pyridine tetrazole from the aqueous phase. Available at: [Link]

  • BenchChem. (2025).
  • Ostrovskii, V. A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]

  • Lin, Q., et al. (2012). Synthesis and Evaluation of Photoreactive Tetrazole Amino Acids. Organic Letters. Available at: [Link]

  • Biotage. (n.d.). Reversed-Phase Flash Purification. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Reddit. (2023). Problem with tetrazole formation. r/Chempros. Available at: [Link]

  • Element Lab Solutions. (n.d.). Normal Phase flash chromatography. Available at: [Link]

  • Roy, M., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Tetrazole. Available at: [Link]

  • MDPI. (n.d.). Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. Available at: [Link]

  • ResearchGate. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Available at: [Link]

  • Sharpless, K. B., et al. (2009). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2021). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Available at: [Link]

Sources

Technical Support Center: Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the complexities of this compound's stability in solution. Given that the stability of any compound is intrinsic to the reliability of experimental outcomes, this guide provides foundational knowledge, actionable troubleshooting protocols, and a framework for systematic stability assessment.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and stability of tetrazole-containing compounds in solution.

Q1: My phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride solution is showing a decrease in concentration over time. What are the most likely causes?

Degradation of tetrazole-containing compounds in aqueous solutions is typically influenced by a combination of factors, with the most common culprits being pH, temperature, light exposure, and the presence of oxidizing agents.[1] While the tetrazole ring is generally stable due to its aromaticity, the substituents on the ring—in this case, the phenyl and methanamine groups—can introduce specific instabilities.[1][2]

Q2: At what pH range is this compound expected to be most stable?

While the optimal pH must be determined empirically for each specific molecule, many pharmaceutical compounds exhibit their greatest stability in the slightly acidic to neutral pH range of 4 to 8.[1] For phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, the primary amine group will be protonated at acidic pH, which can influence its reactivity and degradation pathways. It is crucial to perform a pH-rate profile study to identify the pH of maximum stability for your specific experimental conditions.[1]

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

For general use, we recommend the following as a starting point:

  • Solvent: Use high-purity (e.g., HPLC-grade) water or a buffer system within the optimal pH range (if known).

  • Temperature: Store stock solutions at refrigerated temperatures (2-8 °C). For long-term storage, consider aliquoting and freezing at -20 °C or -80 °C, but be sure to perform freeze-thaw stability tests.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can be a significant issue for tetrazole derivatives, often leading to cleavage of the tetrazole ring.[3][4]

  • Atmosphere: For compounds susceptible to oxidation, purging the solution and vial headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.[1]

Q4: Can excipients be used to improve the stability of my formulation?

Absolutely. The choice of excipients is critical for stabilizing a solution. Key examples include:

  • Buffers: To precisely maintain the pH at its most stable point.

  • Antioxidants: Agents like ascorbic acid or sodium metabisulfite can be included to protect against oxidative degradation.[1]

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that might otherwise catalyze degradation reactions.[1]

Section 2: Troubleshooting Guide for Common Stability Issues

This guide provides a systematic approach to diagnosing and resolving specific stability problems encountered during experimentation.

Issue: I am observing unexpected peaks in my HPLC analysis of an aged solution.

This is a classic sign of chemical degradation. The new peaks represent degradation products. To understand and control this, a systematic investigation is required.

Causality: The appearance of new peaks confirms that the parent molecule is converting into other chemical entities under your storage or experimental conditions. The goal is to identify the stress factor (e.g., pH, light, heat) causing this and to characterize the degradants. This is formally achieved through a "forced degradation" or "stress testing" study.[1][5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying degradation pathways.

Issue: My solution has developed a yellow or brown tint.

Causality: Color change often indicates the formation of a new chromophore, which is a part of a molecule that absorbs visible light. This is a strong indicator of a significant structural change in the compound, likely resulting from oxidative or photolytic degradation.

Recommended Actions:

  • Spectroscopic Analysis: Acquire a UV-Visible spectrum of the discolored solution and compare it to a freshly prepared solution. The appearance of new absorption bands in the visible range (400-700 nm) will confirm the formation of a chromophoric degradant.

  • Correlate with Chromatography: Analyze the discolored solution by HPLC with a Photodiode Array (PDA) detector. This will allow you to see the UV-Vis spectrum of each new peak, helping to identify which degradation product is responsible for the color.

  • Review Storage Conditions: Immediately assess if the solution was exposed to light or if the container was properly sealed. Implement light protection and consider using an inert atmosphere for future experiments.

Section 3: Key Experimental Protocols

To ensure data integrity, stability must be systematically evaluated. The following protocols provide a framework for this assessment.

Protocol 1: General Forced Degradation Study

This study is essential for understanding the intrinsic stability of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride and for developing a stability-indicating analytical method.[1][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

Objective: To identify potential degradation pathways under various stress conditions.

Materials:

  • Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Validated HPLC method with UV/PDA or MS detector

  • pH meter, oven, photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., water or methanol:water).[5]

  • Stress Conditions: For each condition, prepare a sample and a corresponding control (stored at 2-8°C, protected from light).

    • Acid Hydrolysis: Mix the stock solution with HCl to a final concentration of 0.1 M HCl. Store at 60°C.

    • Base Hydrolysis: Mix the stock solution with NaOH to a final concentration of 0.1 M NaOH. Store at 60°C.

    • Oxidation: Mix the stock solution with H₂O₂ to a final concentration of 3% H₂O₂. Store at room temperature.

    • Thermal Degradation: Store the stock solution in an oven at 70°C.

    • Photodegradation: Expose the stock solution to light in a photostability chamber as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to serve as a dark control.[1]

  • Time Points: Collect samples at intervals (e.g., 0, 2, 8, 24, 48 hours). The duration may need to be adjusted based on the compound's lability.

  • Analysis: Before HPLC analysis, neutralize the acid and base hydrolysis samples. Analyze all samples and calculate the percentage of degradation.

  • Data Evaluation: Identify and quantify the major degradation products. Use LC-MS/MS and NMR for structural elucidation of significant degradants.

Data Presentation: Typical Conditions for Forced Degradation Studies
Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl at RT or elevated temp (e.g., 60°C)[1]Tetrazole ring cleavage, de-animation, or other substituent reactions.[6]
Base Hydrolysis 0.1 M - 1 M NaOH at RT or elevated temp (e.g., 60°C)[1]Ring cleavage, hydrolysis of susceptible functional groups.[7]
Oxidation 3% - 30% H₂O₂ at room temperature[1]Formation of N-oxides, degradation of the amine side chain.
Thermal Degradation Dry heat (e.g., 70°C) or in solution at elevated temp[1]General decomposition, dependent on the molecule's thermal lability.
Photodegradation Exposure to UV/visible light (ICH Q1B)[1]Ring cleavage via nitrene intermediates, radical reactions.[3][8]
Section 4: Mechanistic Insights & Visualization

Understanding potential degradation pathways can help in proactively designing stable formulations.

Potential Degradation Pathways:

Based on the known chemistry of tetrazoles and related functional groups, several degradation pathways can be hypothesized for phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride.

G cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_oxidation Oxidative Stress (H₂O₂) cluster_photo Photolytic Stress (UV/Vis Light) Parent Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine (Parent Compound) Hydrolysis_Product Ring Cleavage Products (e.g., Phenyl-substituted Amides/Amines) Parent->Hydrolysis_Product H⁺ / OH⁻, H₂O Oxidation_Product N-Oxides or Side-Chain Oxidation Products Parent->Oxidation_Product [O] Photo_Product Nitrene Intermediates → Ring Cleavage (e.g., Azides, Nitriles) Parent->Photo_Product

Caption: Hypothesized degradation pathways for the target compound.

Mechanistic Explanation:

  • Hydrolysis: Under harsh acidic or basic conditions, the tetrazole ring, while relatively stable, can be forced to open. Studies on related compounds like losartan have shown the formation of distinct degradation products under acidic conditions.[6] The primary amine may also undergo reactions.

  • Oxidation: The numerous nitrogen atoms in the tetrazole ring and the primary amine are potential sites for oxidation, leading to the formation of N-oxides or other oxidized species.

  • Photolysis: The photochemistry of tetrazoles is complex and often involves the cleavage of the ring with the extrusion of molecular nitrogen.[3] This can lead to highly reactive intermediates like nitrenes or nitrilimines, which then rearrange to form a variety of products.[8][9]

By systematically applying the protocols in this guide, researchers can ensure the integrity of their experimental results, develop robust formulations, and meet regulatory requirements for stability-indicating methods.

References
  • BenchChem. (2025). Technical Support Center: Improving the Stability of Tetrazole-Containing Compounds in Solution.
  • Pinto, D. C. G. A., et al. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(6), 3757-3781. [Link]

  • BenchChem. (2025). Stability issues of tetrazole compounds under acidic conditions.
  • Daskalaki, E., et al. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 118(19), 9439-9503. [Link]

  • Thayer, D. A., et al. (2006). Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. Pharmaceutical Research, 23(8), 1899-1907. [Link]

  • MDPI. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules. [Link]

  • Singh, R., & Kumar, R. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 11(3), 535-542. [Link]

  • Ostrovskii, V. A., et al. (2007). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]

  • Ferreira, I. C. F. R., et al. (2010). Photochemistry of Tetrazole Derivatives in Cryogenic Rare Gas Matrices. ResearchGate. [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics. [Link]

  • Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles. ResearchGate. [Link]

  • Kofman, D. B. (2001). Combustion mechanism of tetrazole derivatives. ResearchGate. [Link]

  • Kumar, V., et al. (2014). Synthesis of novel Tetrazole derivatives and their biological evaluation. Indian Journal of Research in Pharmacy and Biotechnology, 2(3), 1165. [Link]

  • Rawat, T. S., & Pandey, I. P. (2015). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 4(2), 245-252. [Link]

  • MDPI. (2024). Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. Molecules. [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

Sources

"avoiding impurities in the synthesis of tetrazole derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tetrazole derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile nitrogen-rich heterocycles. Tetrazoles are crucial bioisosteres for carboxylic acids and amides, making them invaluable in modern drug discovery.[1][2] However, their synthesis can present unique challenges, particularly concerning impurity profiles.

This document moves beyond standard protocols to provide a deeper understanding of why impurities form and offers robust, field-tested strategies to avoid them. The content is structured in a question-and-answer format to directly address the practical issues encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding purity and reaction control in tetrazole synthesis.

Q1: What are the most common types of impurities I should expect in tetrazole synthesis?

A1: Impurities in tetrazole synthesis can be broadly categorized into four groups:

  • Regioisomers: In the synthesis of substituted tetrazoles, the formation of different isomers (e.g., 1,5-disubstituted vs. 2,5-disubstituted) is a primary challenge. For 5-substituted-1H-tetrazoles, tautomeric forms (1H and 2H) exist, which can complicate characterization and affect biological activity.[1][2]

  • Unreacted Starting Materials: Residual nitriles, azides, amines, isocyanides, or other starting components are common impurities, often resulting from incomplete conversion.

  • Reaction Byproducts: These are impurities formed from side reactions. A significant concern is the formation of highly toxic and explosive hydrazoic acid (HN₃) when using azide salts under acidic conditions.[3] Other byproducts can arise from the decomposition of reagents or catalysts.

  • Catalyst-Related Impurities: When using metal-based catalysts (e.g., Zinc, Copper, Palladium), leaching of the metal into the product is a potential issue, particularly for pharmaceutical applications.[4]

Q2: How does the choice of azide source impact the reaction and potential impurities?

A2: The azide source is critical.

  • Sodium Azide (NaN₃): This is the most common and cost-effective source. However, its use with Brønsted or Lewis acids can generate hydrazoic acid (HN₃), a volatile and highly toxic explosive.[3] Reactions using NaN₃ must be performed in well-ventilated fume hoods, and acidic workups require careful temperature control and slow addition of acid.

  • Trimethylsilyl Azide (TMSN₃): TMSN₃ is often used in multicomponent reactions (like the Ugi-tetrazole reaction) and can sometimes offer milder reaction conditions.[1] It is less likely to generate significant amounts of free HN₃ under anhydrous conditions but is more expensive and moisture-sensitive.

  • Diphenylphosphoryl Azide (DPPA): Used in syntheses starting from amides, DPPA acts as both an azide source and an amide activator.[2][5] This avoids the direct use of metal azides but can introduce phosphorus-containing byproducts that require chromatographic separation.

Q3: Can I use NMR spectroscopy to differentiate between tetrazole regioisomers?

A3: Yes, NMR is a powerful tool for this purpose.

  • ¹H NMR: The chemical shift of the tetrazole ring proton (for 5-substituted-1H-tetrazoles) can be indicative. More definitively, for N-substituted tetrazoles, the chemical shifts of the substituents attached to the nitrogen will differ significantly between isomers due to the different electronic environments.

  • ¹³C NMR: The chemical shift of the single carbon atom in the tetrazole ring is highly sensitive to the substitution pattern and is a reliable indicator for distinguishing isomers.[5]

  • ¹⁵N NMR: Although less common, ¹⁵N NMR provides unambiguous characterization of the nitrogen environment, making it the gold standard for identifying regioisomers.

  • 2D NMR (HMBC, HSQC): These techniques can establish correlations between protons and carbons/nitrogens, providing definitive structural assignments for complex derivatives.[2][5]

Part 2: Troubleshooting Guide: Common Synthetic Pathways

This section provides detailed troubleshooting for specific, widely-used synthetic methods.

Scenario 1: [3+2] Cycloaddition of Nitriles and Azides

This is the most fundamental method for synthesizing 5-substituted-1H-tetrazoles. The reaction typically involves heating a nitrile with an azide source, often with a Lewis or Brønsted acid catalyst.[6][7][8]

Problem: My reaction is sluggish, and I have a low yield with significant unreacted nitrile.

  • Causality: The cycloaddition of an azide to a nitrile is often slow, especially with electron-rich or sterically hindered nitriles.[1][7] The reaction proceeds through the activation of the nitrile, making it more electrophilic for the azide to attack.[3] Insufficient activation is the most common cause of low conversion.

  • Troubleshooting Steps:

    • Introduce a Catalyst: If you are running the reaction without a catalyst, consider adding one. Zinc salts (e.g., ZnCl₂, ZnBr₂) are highly effective and well-documented for this transformation.[6] They coordinate to the nitrile's nitrogen atom, activating it towards nucleophilic attack by the azide.

    • Increase Temperature: These reactions often require elevated temperatures (100-150 °C). Ensure your reaction temperature is adequate, but be mindful of the thermal stability of your substrate and the potential for side reactions.

    • Solvent Choice: Highly polar, aprotic solvents like DMF or DMSO are typically used as they help solubilize the azide salt and facilitate the reaction.

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[6]

  • Workflow Diagram: Optimizing a [3+2] Cycloaddition

    G Start Low Conversion of Nitrile Check_Catalyst Is a catalyst being used? Start->Check_Catalyst Add_Catalyst Add Lewis Acid (e.g., ZnCl2, 0.5 eq) Check_Catalyst->Add_Catalyst No Check_Temp Is reaction temperature optimal (>100°C)? Check_Catalyst->Check_Temp Yes Add_Catalyst->Check_Temp Increase_Temp Increase temperature or switch to microwave heating Check_Temp->Increase_Temp No Check_Solvent Is the solvent appropriate (e.g., DMF, DMSO)? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Switch to a higher-boiling, polar aprotic solvent Check_Solvent->Change_Solvent No Success Improved Yield & Purity Check_Solvent->Success Yes Change_Solvent->Success

    Caption: Troubleshooting workflow for low yield in nitrile-azide cycloadditions.

Problem: My final product is contaminated with an inorganic salt after workup.

  • Causality: This is common when using catalysts like ZnCl₂ or additives like NH₄Cl. During the acidic workup and precipitation of the tetrazole product, these salts can co-precipitate if their solubility limits are exceeded.

  • Troubleshooting Steps:

    • Dilute Before Precipitation: Before acidifying the reaction mixture to precipitate your product, add a significant amount of water. This keeps the inorganic salts dissolved while your typically less-soluble organic product crashes out.

    • Wash Thoroughly: After isolating the crude product by filtration, wash the filter cake extensively with cold deionized water to remove any remaining water-soluble inorganic impurities.

    • Recrystallization: If salt contamination persists, recrystallization from a suitable solvent system (e.g., ethanol/water) is a highly effective purification method.

Scenario 2: Ugi Four-Component Reaction (UT-4CR)

The Ugi-tetrazole reaction is a powerful multicomponent method for generating complex 1,5-disubstituted tetrazoles from an aldehyde (or ketone), an amine, an isocyanide, and an azide source (typically TMSN₃).[1]

Problem: I am getting a complex mixture of products, not just my desired tetrazole.

  • Causality: The Ugi reaction proceeds through a series of equilibria involving the formation of an imine and its subsequent reaction with the isocyanide and azide.[1] Side reactions can occur if any of the components react in an unintended way or if the reaction does not go to completion. Common impurities include unreacted imine, Passerini-type byproducts, or products from the cyclization of isocyanide-derived intermediates.[9]

  • Troubleshooting Steps:

    • Order of Addition: While theoretically a one-pot reaction, the order of addition can matter. Pre-forming the imine by stirring the aldehyde and amine together for a short period (15-30 minutes) before adding the isocyanide and azide can often lead to a cleaner reaction profile.

    • Solvent Choice: The solvent can influence the reaction outcome. Methanol is common, but for less reactive components, 2,2,2-trifluoroethanol (TFE) can accelerate the reaction and improve yields by stabilizing charged intermediates.

    • Check Isocyanide Purity: Isocyanides can be unstable and are often the source of impurities. Ensure your isocyanide is pure and free from degradation products. Distillation or filtration through a short plug of silica may be necessary.

  • Reaction Mechanism: Key Steps in UT-4CR

    G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nitrilium Ion Formation cluster_2 Step 3: Azide Trapping & Cyclization Aldehyde R1-CHO Imine Imine [R1-CH=N-R2] Aldehyde->Imine Amine R2-NH2 Amine->Imine Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium Isocyanide R3-NC Isocyanide->Nitrilium Tetrazole 1,5-Disubstituted Tetrazole Nitrilium->Tetrazole Azide N3- Azide->Tetrazole

    Caption: Simplified mechanism of the Ugi-tetrazole four-component reaction.

Part 3: Protocols and Data

Protocol: Zinc-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole

This protocol is adapted from the well-established Sharpless methodology and is a reliable starting point for synthesizing 5-substituted-1H-tetrazoles.[6]

Safety First: This reaction uses sodium azide and generates hydrazoic acid upon acidification. Perform all steps in a certified chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and gloves. Properly handle and quench all azide-containing waste according to your institution's safety guidelines. [3]

Materials:

  • Benzonitrile (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Zinc(II) Bromide (ZnBr₂) (0.5 eq)

  • N,N-Dimethylformamide (DMF)

  • 3M Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzonitrile (1.0 eq), sodium azide (1.5 eq), zinc bromide (0.5 eq), and DMF (approx. 2 M concentration relative to benzonitrile).

  • Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Scientist's Note: The zinc bromide acts as a Lewis acid, coordinating to the nitrile and making it more susceptible to attack by the azide anion. This activation is crucial for achieving a reasonable reaction rate.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an equal volume of water.

  • Slowly add 3M HCl dropwise while stirring in an ice bath. The tetrazole product will begin to precipitate. Continue adding acid until the pH is ~1-2.

    • Scientist's Note: This step protonates the tetrazolate anion to form the neutral, less soluble tetrazole. The slow, cooled addition is a critical safety measure to control the exotherm and minimize the release of volatile hydrazoic acid (HN₃).[3]

  • Stir the resulting slurry for 30 minutes in the ice bath to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water (3x volume of the flask) to remove DMF and inorganic salts.

  • Dry the solid product under vacuum to yield crude 5-phenyl-1H-tetrazole.

  • If necessary, purify the product further by recrystallization from an appropriate solvent (e.g., ethanol).

Data Table: Effect of Catalyst on [3+2] Cycloaddition

The following table summarizes typical outcomes when comparing different catalytic conditions for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide.

CatalystTemperature (°C)Time (h)Typical Yield (%)Key Considerations
None13048< 20%Very slow reaction; requires high temperatures and long reaction times.
NH₄Cl1202460-70%Brønsted acid catalysis; risk of HN₃ formation.[3]
ZnBr₂1201885-95%Efficient Lewis acid catalysis; requires removal of zinc salts.[6]
Cu₂O-NPs1106> 90%Heterogeneous catalysis; allows for easier catalyst recovery and reuse.[4]

References

  • 1H-Tetrazole synthesis. Organic Chemistry Portal. [Link]

  • Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. (2021-12-07). [Link]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]

  • Tetrazoles via Multicomponent Reactions. Chemical Reviews, ACS Publications. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. (2024). [Link]

  • tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. (2022-12-27). [Link]

  • Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health (NIH). [Link]

  • Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study). ResearchGate. (2023-06-25). [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]

  • 'Atypical Ugi' tetrazoles. Chemical Communications, RSC Publishing. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments, providing in-depth explanations and actionable solutions grounded in established chemical principles.

I. Overview of Synthetic Strategy & Key Challenges

The synthesis of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride typically proceeds via the [3+2] cycloaddition of a protected aminobenzonitrile with an azide source, followed by deprotection and salt formation. While seemingly straightforward, scaling up this synthesis presents several challenges related to safety, reaction control, product purity, and isolation.

II. Troubleshooting Guide & FAQs

A. Tetrazole Ring Formation: The [3+2] Cycloaddition Step

The core of this synthesis is the formation of the tetrazole ring. The most common method is the reaction of a nitrile with an azide.[1]

Question 1: My tetrazole formation reaction is sluggish, resulting in low yields. What are the potential causes and how can I improve the conversion?

Answer: Low conversion in the cycloaddition step is a frequent issue when scaling up. Several factors can contribute to this:

  • Inadequate Activation of the Nitrile: The nitrile group needs to be activated for the cycloaddition to proceed efficiently. This is typically achieved using a Lewis or Brønsted acid.[2]

    • Troubleshooting:

      • Catalyst Choice: If you are using a weak Lewis acid, consider switching to a more potent one like zinc chloride or triethylamine hydrochloride.[2] For greener approaches, heterogeneous catalysts like nano-TiCl4.SiO2 have shown high efficiency.[3]

      • Catalyst Loading: Ensure the catalyst loading is optimized. While catalytic amounts are often sufficient, in some cases, stoichiometric amounts of a Lewis acid like ZnBr2 might be necessary, especially with less reactive nitriles.[4]

  • Insufficient Reaction Temperature: Tetrazole formation can be slow at lower temperatures.

    • Troubleshooting: Gradually increase the reaction temperature while carefully monitoring for side reactions. Temperatures in the range of 100-140 °C are common, especially when using solvents like DMF or DMSO.[5][6]

  • Poor Solubility of Reagents: The azide salt (e.g., sodium azide) may have limited solubility in some organic solvents.

    • Troubleshooting:

      • Solvent Selection: High-boiling polar aprotic solvents like DMF and DMSO are often used to solubilize the reagents.[5] However, their removal during workup can be challenging.

      • Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst can be employed to facilitate the reaction between the organic-soluble nitrile and the aqueous-soluble azide.

Question 2: I am observing the formation of significant byproducts during the tetrazole synthesis. How can I minimize them?

Answer: Byproduct formation is a critical challenge in scaling up, impacting both yield and purity. Common byproducts can arise from side reactions of the starting materials or the product.

  • Amine Group Reactivity: The primary amine of the starting material, if unprotected, is nucleophilic and can participate in side reactions.

    • Troubleshooting: Amine Protection: It is highly recommended to use a protecting group for the amine functionality. The choice of protecting group is crucial and should be stable to the cycloaddition conditions but easily removable in a subsequent step.

      • Recommended Protecting Groups:

        • Boc (tert-butyloxycarbonyl): Stable to many reaction conditions and easily removed with acid.

        • Cbz (carboxybenzyl): Removable by hydrogenolysis, which is often a clean and efficient method.

        • Trityl: Can be used as a bulky protecting group, removable under mild acidic conditions.[1]

  • Formation of Hydrazoic Acid (HN₃): In the presence of an acid catalyst, sodium azide can form the highly toxic and explosive hydrazoic acid.[1]

    • Troubleshooting: Safety and Reaction Control:

      • Avoid Strong Brønsted Acids: Use Lewis acids or amine hydrochlorides instead of strong proton sources.

      • Temperature Control: Maintain strict temperature control to avoid uncontrolled reactions.

      • Ventilation: Always perform the reaction in a well-ventilated fume hood.

      • Continuous Flow Chemistry: For larger scale production, consider using a continuous flow reactor. This minimizes the volume of hazardous materials at any given time, enhancing safety.

Question 3: How do I address the significant safety hazards associated with using azides on a large scale?

Answer: The use of sodium azide is the most significant safety concern in this synthesis.

  • Hydrazoic Acid Formation: As mentioned, the in-situ generation of hydrazoic acid is a major risk.

  • Heavy Metal Azide Formation: Azides can form highly explosive salts with heavy metals like copper, lead, and silver.

    • Troubleshooting: Safety Protocols:

      • Material Compatibility: Use equipment made of glass, stainless steel, or other compatible materials. Avoid contact with brass, bronze, or lead.

      • Quenching: At the end of the reaction, any unreacted azide must be safely quenched. A common method is the addition of a sodium nitrite solution followed by acidification.

      • Waste Disposal: Dispose of all azide-containing waste according to strict safety protocols. Do not mix azide waste with other chemical waste streams that may contain heavy metals.

B. Deprotection and Purification of the Intermediate

Question 4: I am struggling with the deprotection of the amine group. What are the best practices?

Answer: The choice of deprotection method depends on the protecting group used.

  • Boc Deprotection:

    • Method: Treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with HCl in an organic solvent like dioxane or methanol.

    • Troubleshooting:

      • Incomplete Deprotection: Ensure a sufficient excess of acid is used and allow for adequate reaction time. Monitor the reaction by TLC or LC-MS.

      • Side Reactions: If the substrate is sensitive to strong acids, consider using milder conditions, such as HCl in methanol.

  • Cbz Deprotection:

    • Method: Catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

    • Troubleshooting:

      • Catalyst Poisoning: Ensure the starting material is free of impurities that could poison the catalyst (e.g., sulfur compounds).

      • Slow Reaction: Increase the hydrogen pressure or the catalyst loading. Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.

C. Hydrochloride Salt Formation and Final Product Isolation

Question 5: What are the challenges in the final hydrochloride salt formation and crystallization, and how can I obtain a pure, crystalline product?

Answer: The final step of forming the hydrochloride salt and isolating a pure crystalline product is critical for pharmaceutical applications.

  • Salt Formation:

    • Method: The free base is typically dissolved in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate) and treated with a solution of HCl in an appropriate solvent (e.g., HCl in isopropanol or dioxane).

    • Troubleshooting:

      • Oiling Out: If the product "oils out" instead of crystallizing, try using a different solvent system, a more dilute solution, or seeding the solution with a small crystal of the product.

      • Incorrect Stoichiometry: Ensure the correct molar equivalent of HCl is added to fully protonate the amine.

  • Crystallization and Purification:

    • Troubleshooting:

      • Impurities: The presence of impurities can inhibit crystallization or lead to the formation of a poorly crystalline product. It may be necessary to purify the free base by chromatography or recrystallization before salt formation.

      • Solvent Selection: The choice of solvent for crystallization is crucial. A good solvent system will be one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Anti-solvent crystallization (adding a solvent in which the product is insoluble to a solution of the product) is also a common technique.

      • Cooling Rate: A slow cooling rate generally promotes the formation of larger, more well-defined crystals.

III. Experimental Protocols and Data

Illustrative Synthetic Workflow

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Nitrile Formation cluster_2 Step 3: Tetrazole Formation cluster_3 Step 4: Deprotection cluster_4 Step 5: Hydrochloride Salt Formation A Phenylmethanamine B Protected Phenylmethanamine A->B Protecting Group Reagent (e.g., Boc₂O) C Protected Benzyl Halide B->C Halogenation (e.g., NBS) D Protected Aminobenzonitrile C->D Cyanation (e.g., NaCN) E Protected Aminophenyltetrazole D->E NaN₃, Lewis Acid (e.g., ZnCl₂) F Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine (Free Base) E->F Deprotection Reagent (e.g., HCl or H₂/Pd-C) G Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride F->G HCl in solvent

Caption: General synthetic workflow for phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride.

Key Reaction Parameters and Troubleshooting Summary
Step Key Parameters Common Challenges Troubleshooting Strategies
Tetrazole Formation Catalyst, Temperature, Solvent, Azide SourceLow Yield, Byproduct Formation, Safety HazardsOptimize catalyst and temperature; Use appropriate solvent; Amine protection; Adhere to strict safety protocols for azides.
Deprotection Reagent, Solvent, TemperatureIncomplete Reaction, Side ReactionsSelect appropriate deprotection method for the protecting group; Monitor reaction closely.
Salt Formation & Crystallization Solvent, HCl Stoichiometry, Cooling RateOiling Out, Poor Crystallinity, ImpuritiesOptimize solvent system; Use seeding; Purify free base before salt formation; Control cooling rate.

IV. Mechanistic Insights

The [3+2] Cycloaddition Mechanism

The formation of the tetrazole ring proceeds through a [3+2] cycloaddition mechanism. The Lewis acid catalyst coordinates to the nitrogen of the nitrile, making the carbon more electrophilic and susceptible to nucleophilic attack by the azide anion.

G RCN R-C≡N ActivatedComplex R-C≡N---LA RCN->ActivatedComplex Coordination LA Lewis Acid (LA) LA->ActivatedComplex Intermediate Azido-nitrilium intermediate ActivatedComplex->Intermediate Nucleophilic attack Azide N₃⁻ Azide->Intermediate Tetrazolide Tetrazolide anion Intermediate->Tetrazolide Cyclization Product 5-Substituted-1H-tetrazole Tetrazolide->Product Protonation

Caption: Simplified mechanism of Lewis acid-catalyzed tetrazole synthesis.

V. References

  • ResearchGate. (2022). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). Retrieved from [Link]

  • South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]

  • ResearchGate. (2012). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride. Retrieved from

  • Arabian Journal of Chemistry. (2017). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Retrieved from [Link]

  • Synthetic Communications. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride. Retrieved from

  • MDPI. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN107089918B - Preparation method of benzhydrylamine hydrochloride. Retrieved from

Sources

"troubleshooting biological assays with phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for biological assays involving phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride. As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of successful research. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered when working with this and similar tetrazole-containing compounds. Our approach is rooted in explaining the "why" behind experimental choices, empowering you to diagnose and resolve issues effectively.

Introduction to Tetrazole-Containing Compounds in Biological Assays

Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride belongs to a class of compounds containing a tetrazole ring, a five-membered heterocycle with four nitrogen atoms. In medicinal chemistry, the tetrazole moiety is often used as a bioisostere for the carboxylic acid group.[1][2][3] This is because it shares similar steric and electronic properties, including a comparable pKa, which allows it to participate in similar biological interactions, such as hydrogen bonding.[2][4] However, the unique chemical nature of the tetrazole ring can also present specific challenges in experimental settings. This guide will help you navigate these potential hurdles.

The diagram below illustrates the concept of bioisosterism, comparing the tetrazole ring to a carboxylic acid group, a common substitution in drug design.

G cluster_0 Carboxylic Acid cluster_1 Tetrazole Bioisostere a R-C(=O)OH b R-C-N=N-N=N-H a->b Bioisosteric Replacement G start No/Low Activity Observed check_solubility Is the compound soluble in the assay buffer at the tested concentration? start->check_solubility check_concentration Is the concentration range appropriate for the target? check_solubility->check_concentration Yes end_issue Potential Compound or Assay Issue Identified check_solubility->end_issue No (Precipitation Issue) check_target Is the biological target (enzyme, cell line) active? check_concentration->check_target Yes check_concentration->end_issue No (Optimize Concentration) check_mechanism Is the assay compatible with the compound's potential mechanism of action? check_target->check_mechanism Yes check_target->end_issue No (Validate Target Activity) check_mechanism->end_issue Yes (Re-evaluate Assay)

Caption: Workflow for troubleshooting low/no compound activity.

  • Confirm Compound Solubility: As mentioned above, insoluble compounds cannot interact with their target. Perform a solubility test.

  • Optimize Concentration: The initial concentration range might be too low.

    • Solution: Perform a broad dose-response curve, for example, from 1 nM to 100 µM, to determine the IC50 or EC50. Enzyme inhibition analysis often requires concentrations above the IC50 for accurate constant estimation. [5][6][7][8][9]* Validate Target Activity: Ensure your biological system is working as expected.

    • Solution: Run a positive control for your assay. For an enzyme inhibition assay, this would be a known inhibitor. For a cell-based assay, a known agonist or antagonist. Also, run a negative/vehicle control (e.g., DMSO only) to establish a baseline.

  • Compound Integrity: The compound may have degraded.

    • Solution: If possible, verify the compound's identity and purity using analytical methods like LC-MS or NMR. Use a fresh vial or a newly prepared stock solution.

Problem: High Background Signal

Question: My assay has high background noise, making it difficult to measure a specific signal. What can I do?

Answer: High background can originate from the compound itself, the reagents, or the assay plates.

Potential SourceTroubleshooting Steps
Compound Autofluorescence Run a control plate with only the buffer and your compound at various concentrations. Read the fluorescence at the same excitation/emission wavelengths as your assay. If it's fluorescent, consider using a different detection method (e.g., luminescence, absorbance) or a fluorophore with a different spectral profile. [10]
Contaminated Reagents Test each reagent individually for background signal. Use high-purity or molecular biology-grade reagents. [11]
Assay Plate Autofluorescence Use black-walled, clear-bottom plates for fluorescence assays to minimize light scatter and well-to-well crosstalk. [11][12]
Non-specific Binding This is common in immunofluorescence or other antibody-based assays. Increase the number of wash steps and optimize blocking buffer concentrations. [12]
Detector Saturation If the signal is too high, it can saturate the detector. Reduce the gain settings on your plate reader or dilute your samples. [11]
Problem: Cell Toxicity in Cell-Based Assays

Question: The compound appears to be toxic to my cells, even at low concentrations. How can I address this?

Answer: It's important to differentiate between specific pharmacological effects and general cytotoxicity.

  • Perform a Cytotoxicity Assay: Run a standard cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay. This will help you determine the concentration at which the compound becomes toxic (the CC50).

  • Adjust Concentration Range: Ensure your functional assay is performed at concentrations well below the cytotoxic threshold.

  • Reduce Incubation Time: Shorter exposure times may mitigate toxicity while still allowing for the desired biological effect to be observed.

  • Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your specific cell line. Run a vehicle control with the highest concentration of solvent used.

Experimental Protocols

Protocol 1: Basic Solubility Assessment
  • Prepare a 10 mM stock solution of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride in 100% DMSO.

  • In a clear microcentrifuge tube or a well of a 96-well plate, add your final assay buffer.

  • Add the DMSO stock solution to the buffer to achieve the highest concentration you plan to use in your assay (e.g., 100 µM). Ensure the final DMSO concentration is consistent with your assay conditions (e.g., 0.5%).

  • Mix thoroughly by pipetting or gentle vortexing.

  • Let the solution sit at room temperature for 30 minutes.

  • Visually inspect the solution against a dark background. Look for any signs of cloudiness, particulates, or precipitation.

  • For a more rigorous check, centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes and inspect for a pellet.

Protocol 2: Optimizing Compound Concentration in an Enzyme Inhibition Assay
  • Objective: To determine the IC50 of the compound against a specific enzyme.

  • Materials:

    • Enzyme, substrate, and buffer.

    • Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride stock solution (e.g., 10 mM in DMSO).

    • Known inhibitor (positive control).

    • DMSO (vehicle control).

    • 96-well assay plate.

    • Plate reader.

  • Procedure:

    • Prepare a serial dilution of your compound. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Remember to include a vehicle-only control (0% inhibition) and a positive control inhibitor (100% inhibition).

    • In your assay plate, add the enzyme and the compound dilutions (or controls). Allow them to pre-incubate for a period determined by your assay protocol (e.g., 15-30 minutes at room temperature).

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Measure the reaction progress on a plate reader at appropriate intervals.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

  • Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PubMed. (2025, June 5).
  • Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key.
  • Troubleshooting in Fluorescent Staining.
  • Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentr
  • Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration - PMC. (2025, June 5).
  • Troubleshooting Tips for Fluorescence Staining. (2022, August 18). Biotium.
  • Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. KAIST (Korea Advanced Institute of Science and Technology).
  • Immunofluorescence Troubleshooting | Tips & Tricks. StressMarq Biosciences Inc.
  • (PDF) Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration.
  • Background in Fluorescence Imaging. Thermo Fisher Scientific - ES.
  • SAFETY D
  • (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine. Smolecule.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 8).
  • Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses. Guidechem.
  • Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. (2023, December 6).

Sources

"NMR/MS interpretation issues for phenyl-tetrazole compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for NMR and MS interpretation of phenyl-tetrazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this important class of heterocycles. Phenyl-tetrazoles, while valuable scaffolds in medicinal chemistry, present unique and often complex analytical hurdles due to their electronic properties, potential for isomerism, and characteristic fragmentation behaviors.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during NMR and MS analysis. Our goal is to move beyond simple procedural lists and offer insights into the causality behind experimental choices, empowering you to develop robust, self-validating analytical protocols.

Part 1: The Core Challenge: Isomerism and Tautomerism in Phenyl-Tetrazoles

A primary source of ambiguity in phenyl-tetrazole analysis stems from the potential for constitutional isomerism (1-phenyl vs. 5-phenyl) and, in N-unsubstituted systems, prototropic tautomerism. Furthermore, alkylation or arylation reactions can lead to mixtures of N1 and N2-substituted isomers, which can be difficult to distinguish.

  • Constitutional Isomerism: The phenyl group can be attached at the C5 position (5-phenyl-1H-tetrazole) or at one of the nitrogen atoms (e.g., 1-phenyl-1H-tetrazole). These are distinct molecules with different chemical properties and spectral fingerprints.

  • N1 vs. N2 Isomerism: When a substituent is introduced on the tetrazole ring of a 5-phenyltetrazole, it can attach to either the N1 or N2 position, leading to 1,5- or 2,5-disubstituted tetrazoles. These isomers often have very similar polarities, making them difficult to separate chromatographically, and their 1D NMR spectra can be deceptively similar.

  • Tautomerism: 5-Phenyl-1H-tetrazole exists as a dynamic equilibrium of two tautomeric forms: the 1H- and 2H-tautomers. This equilibrium can be influenced by solvent, temperature, and pH, potentially leading to broadened NMR signals or averaged chemical shifts.[1] On the NMR timescale, this rapid proton exchange often prevents the identification of individual tautomers.[2]

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing both the underlying principles and actionable troubleshooting steps.

NMR Spectroscopy Issues

Question 1: My 1H NMR shows a complex aromatic region, and I'm unsure if I have a 1-phenyl or 5-phenyl tetrazole. How can I distinguish them?

Underlying Principle: The electronic environment of the phenyl ring is significantly different depending on its point of attachment to the tetrazole ring. The tetrazole ring, when attached at C5, acts as an electron-withdrawing group, influencing the chemical shifts of the phenyl protons. When the phenyl ring is attached at N1, its protons are also in a unique electronic environment.

Troubleshooting Guide:

  • Examine the Chemical Shifts:

    • 5-Phenyl-1H-tetrazole: The protons on the phenyl ring typically appear as two multiplets in DMSO-d6: one for the two ortho protons around 8.0 ppm and another for the three meta and para protons around 7.6 ppm.[3][4]

    • 1-Phenyl-1H-tetrazole: The five protons of the phenyl ring often appear as a more complex multiplet between 7.0-7.4 ppm in CDCl3.[5] The tetrazole proton itself gives a characteristic singlet further downfield, often above 8.0 ppm.[5]

  • Utilize 13C NMR: The chemical shift of the tetrazole carbon (C5) is highly informative.

    • In 5-phenyl-1H-tetrazole , the C5 carbon attached to the phenyl ring typically resonates around 155 ppm in DMSO-d6.[3][4]

    • In 1-phenyl-1H-tetrazole , the C5 carbon is not substituted with the phenyl ring and its chemical shift will be different, while the phenyl carbons will show characteristic shifts for a substituted benzene.

  • Perform 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is often definitive.

    • For 5-phenyl-1H-tetrazole , you will observe a correlation between the ortho protons of the phenyl ring and the C5 carbon of the tetrazole ring.

    • For 1-phenyl-1H-tetrazole , you will see a correlation between the ortho protons of the phenyl ring and the N1-attached carbon of the phenyl ring, but not directly to the C5 of the tetrazole. You would, however, see correlations from the tetrazole C5-H to the tetrazole C5.

Question 2: I've synthesized a 1,5-disubstituted tetrazole, but I suspect I have a mixture of N1 and N2 isomers. How can I confirm this and assign the structures?

Underlying Principle: The electronic environment of a substituent attached to the tetrazole ring is different at the N1 versus the N2 position. This leads to subtle but measurable differences in the chemical shifts of the substituent's protons and carbons, as well as the phenyl ring protons and the tetrazole C5 carbon. NMR spectroscopy, particularly 2D techniques, is one of the most powerful tools for distinguishing these isomers.[6]

Troubleshooting Workflow:

G start Crude Product Mixture nmr_acq Acquire High-Resolution 1H, 13C, HSQC, HMBC, NOESY NMR start->nmr_acq check_1h Analyze 1H NMR: Look for two sets of signals for key protons (e.g., -CH2- adjacent to ring). nmr_acq->check_1h isomers_present Isomer Mixture Confirmed check_1h->isomers_present hmbc_analysis HMBC Analysis: Look for key long-range correlations to C5 of the tetrazole ring. isomers_present->hmbc_analysis Yes end Structures Assigned isomers_present->end No (Single Isomer) noesy_analysis NOESY Analysis: Look for through-space correlations between substituent protons and ortho protons of the phenyl ring. hmbc_analysis->noesy_analysis assign_n1 Assign N1 Isomer: NOE between substituent and phenyl ortho protons. noesy_analysis->assign_n1 assign_n2 Assign N2 Isomer: Absence of key NOE. Substituent is distal to phenyl ring. noesy_analysis->assign_n2 assign_n1->end assign_n2->end

Caption: Logical workflow for differentiating N1 and N2 isomers using 2D NMR.

Detailed Protocol for 2D NMR Analysis:

  • Acquisition: Dissolve 5-10 mg of the purified sample or mixture in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).[6] Acquire standard 1H, 13C, COSY, HSQC, HMBC, and NOESY spectra. For quantitative analysis of isomer ratios, ensure a sufficient relaxation delay (D1) in the 1H NMR experiment.[7]

  • HMBC is Key: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial.

    • For the N1-isomer , the protons of the substituent on N1 will show a 3-bond correlation to the C5 carbon of the tetrazole ring.

    • For the N2-isomer , the protons of the substituent on N2 are too far away (4 bonds) to show a strong correlation to the C5 carbon. Instead, they will show correlations to the N2 and N3 atoms if 15N NMR is employed, or to the carbons within the substituent itself.

  • NOESY for Confirmation: The Nuclear Overhauser Effect (NOE) provides through-space correlations and is a powerful confirmation tool.

    • In the N1-isomer , the substituent is on the same side of the ring as the C5-phenyl group. Therefore, you should observe a NOE between the protons of the N1-substituent and the ortho-protons of the 5-phenyl group.

    • In the N2-isomer , the substituent is on the opposite side and further away from the 5-phenyl group. A NOE between the N2-substituent and the phenyl ortho-protons is generally not observed.

Table 1: Typical NMR Chemical Shift Comparison for Phenyl-Tetrazole Scaffolds

Compound TypeProton (Solvent)Typical ¹H Chemical Shift (ppm)Carbon (Solvent)Typical ¹³C Chemical Shift (ppm)
5-Phenyl-1H-tetrazolePhenyl H (DMSO-d6)7.5-7.6 (m, 3H), 8.0-8.1 (m, 2H)[3]Tetrazole C5 (DMSO-d6)~155.3[3]
5-Phenyl-1H-tetrazoleNH (DMSO-d6)~17.0 (broad)[4]
1-Phenyl-1H-tetrazolePhenyl H (CDCl3)7.0-7.4 (m, 5H)[5]Tetrazole C5 (CDCl3)Not directly reported, but distinct from 155 ppm.
1-Phenyl-1H-tetrazoleTetrazole H (CDCl3)~8.2 (s, 1H)[5]

Note: Chemical shifts are highly dependent on the solvent and other substituents on the rings.

Question 3: My NH proton signal is extremely broad or not visible in the 1H NMR. Why is this happening?

Underlying Principle: Protons attached to nitrogen atoms (like the NH in 1H-tetrazoles) are acidic and can exchange with residual water or deuterated solvent molecules (like in D2O or MeOD-d4). This chemical exchange can occur on a timescale that is fast relative to the NMR experiment, leading to signal broadening or complete disappearance of the peak.[8][9] The tautomeric equilibrium in 5-substituted-1H-tetrazoles also contributes to this phenomenon.[2]

Troubleshooting Guide:

  • Use an Aprotic Solvent: If possible, acquire the spectrum in a dry aprotic solvent like DMSO-d6 or acetone-d6. DMSO-d6 is particularly good at slowing down the exchange of NH protons, often resulting in a sharper signal.[8]

  • D2O Shake: To confirm if a broad peak is an exchangeable proton (NH or OH), add a drop of D2O to your NMR tube, shake it well, and re-acquire the 1H spectrum. If the peak diminishes or disappears, it confirms it was an exchangeable proton.[9]

  • Low Temperature NMR: Cooling the NMR probe can sometimes slow down the exchange rate enough to sharpen the NH signal.

Mass Spectrometry Issues

Question 4: My mass spectrum is confusing. What are the expected fragmentation patterns for phenyl-tetrazoles?

Underlying Principle: The fragmentation of tetrazoles in mass spectrometry is dominated by the inherent instability of the high-nitrogen content ring. The primary fragmentation pathway involves the loss of a stable dinitrogen molecule (N2). Depending on the ionization method and the substitution pattern, other losses can also occur.

Troubleshooting Guide:

  • Electron Ionization (EI-MS): This is a high-energy technique.

    • Loss of N2: The most common fragmentation for 1,5-disubstituted tetrazoles is the initial loss of a nitrogen molecule (N2, 28 Da).[10] This is often followed by rearrangement of the resulting nitrene intermediate.[10]

    • Azide Formation: The fragmentation can proceed through a tautomeric conversion to an azide structure, which then loses N2.[10]

  • Electrospray Ionization (ESI-MS): This is a softer ionization technique.

    • Positive Ion Mode ([M+H]+): Protonated tetrazoles often fragment via the loss of hydrazoic acid (HN3, 43 Da).[11] This pathway involves the ring opening after protonation.[11]

    • Negative Ion Mode ([M-H]-): Deprotonated tetrazoles typically show a characteristic loss of a nitrogen molecule (N2, 28 Da).[11]

G M Phenyl-Tetrazole (M) M_H_pos [M+H]+ M->M_H_pos Positive ESI M_H_neg [M-H]- M->M_H_neg Negative ESI loss_HN3 [M+H - HN3]+ M_H_pos->loss_HN3 CID (-43 Da) loss_N2 [M-H - N2]- M_H_neg->loss_N2 CID (-28 Da)

Caption: Key fragmentation pathways in ESI-MS for phenyl-tetrazoles.

Table 2: Summary of Common Mass Spectrometry Fragments

Ionization ModePrecursor IonKey Neutral LossMass of Loss (Da)Resulting Fragment
EIM+•N₂28[M - N₂]+•
ESI (+)[M+H]⁺HN₃43[M+H - HN₃]⁺
ESI (-)[M-H]⁻N₂28[M-H - N₂]⁻

Question 5: I see multiple peaks in my ESI-MS spectrum, such as [M+23], [M+35], and [M+45]. What are these?

Underlying Principle: Electrospray ionization is prone to the formation of adducts, where the analyte molecule associates with ions present in the mobile phase or from contaminants.[12] This is a very common phenomenon and can sometimes complicate the identification of the true molecular ion.[13]

Troubleshooting Guide:

  • Identify Common Adducts: Learn to recognize the mass differences for common adducts.

    • [M+Na]⁺ (m/z +23): Sodium adducts are extremely common and arise from trace amounts of sodium salts in glassware, solvents, or additives.[13]

    • [M+K]⁺ (m/z +39): Potassium adducts are also frequently observed.

    • [M+Cl]⁻ (m/z +35): Chloride adducts can form in negative ion mode, especially if chlorinated solvents or salts are used.[14]

    • [M+HCOO]⁻ (m/z +45): Formate adducts are common when formic acid is used as a mobile phase additive.

  • Optimize Mobile Phase: The choice of mobile phase additives can control adduct formation.

    • To promote the desired [M+H]⁺ , use additives like formic acid or acetic acid.

    • To reduce sodium adducts, use high-purity solvents and plastic vials instead of glass where possible. Sometimes, adding a small amount of a competing salt (like ammonium formate) can suppress sodium adduct formation in favor of the ammonium adduct or protonated molecule.

  • Use High-Resolution MS (HRMS): If available, HRMS can provide the exact mass of the ions. The precise mass measurement allows for the calculation of the elemental formula, which can definitively confirm whether an observed peak is the molecular ion or an adduct.

Part 3: Final Recommendations

For unambiguous structure determination of novel phenyl-tetrazole compounds, a multi-technique approach is essential.

  • Rely on 2D NMR: Do not rely solely on 1D NMR for assigning N1/N2 isomers. HMBC and NOESY experiments are indispensable tools for definitive structural assignment.[15][16]

  • Use HRMS: Whenever possible, obtain high-resolution mass spectrometry data to confirm the elemental composition of your parent molecule and any major fragments.

  • Be Aware of Adducts: In ESI-MS, always look for common adducts. Their presence is not necessarily a problem, but they must be correctly identified to avoid misinterpretation of the molecular weight.[17]

By understanding the underlying chemical principles and employing these advanced analytical techniques, researchers can confidently navigate the complexities of phenyl-tetrazole characterization.

References

  • Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]

  • Semantic Scholar. (1988). Mass spectral fragmentation of 1,5-disubstituted tetrazoles and rearrangement of the resulting nitrenes. Retrieved from [Link]

  • A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.). Retrieved from [Link]

  • Fraser, R. R., & Haque, K. E. (1988). Mass spectral fragmentation of 1,5-disubstituted tetrazoles and rearrangement of the resulting nitrenes. The Journal of Organic Chemistry, 53(24), 5776-5780.
  • The Royal Society of Chemistry. (2014). Supplementary information. Retrieved from [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles irradiated with UV light at λ > 235 nm. Retrieved from [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Semantic Scholar. (2016). Article. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications | Spectroscopy Class Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Advanced NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • PubMed. (2023). Electrospray ionisation mass spectrometry (ESI-MS) adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators (SARMs). Retrieved from [Link]

  • PubMed. (n.d.). Formation and decompositions of chloride adduct ions. Retrieved from [Link]

  • Response to Reviewers. (n.d.). Retrieved from [Link]

  • Reddit. (2024). Tautomerization effect on NMR spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Adduct formation in quantitative bioanalysis: Effect of ionization conditions on paclitaxel | Request PDF. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Purity Validation of Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This principle extends to key intermediates, such as phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, a compound whose structural motifs are prevalent in various pharmacologically active agents. The tetrazole ring, in particular, is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1] The presence of impurities, even in trace amounts, can originate from starting materials, byproducts, or degradation, potentially altering the pharmacological and toxicological profile of the final drug product.

This guide provides an in-depth, field-proven perspective on the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride. Furthermore, it offers an objective comparison with alternative analytical techniques, furnishing researchers with the data and rationale necessary to select the most appropriate method for their specific analytical challenges.

HPLC: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for purity assessment in the pharmaceutical industry.[2][3] Its widespread adoption is due to its high sensitivity, resolving power, and applicability to a vast range of compounds, including those that are non-volatile or thermally labile.[4] For phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, a polar, UV-active molecule, reversed-phase HPLC (RP-HPLC) is the method of choice.

The Causality Behind Method Development Choices

An effective HPLC method is not a product of chance but of deliberate, scientifically-grounded decisions.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse for RP-HPLC and is an ideal starting point.[5] Its nonpolar nature provides effective retention for the moderately polar phenyl-tetrazole-methanamine structure, allowing for separation from both more polar starting materials and less polar byproducts.

  • Mobile Phase Composition: The mobile phase must be optimized for resolution, peak shape, and run time.

    • Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity and superior UV transparency.

    • Aqueous Phase & pH Control: The amine functional group in the analyte necessitates pH control to ensure consistent ionization and a sharp, symmetrical peak shape. A buffer, such as phosphate, at a slightly acidic pH (e.g., pH 2.5-3.5) will protonate the amine, enhancing its interaction with the aqueous mobile phase and minimizing peak tailing. Phosphoric acid is a simple and effective choice.[6]

  • Detection: The presence of the phenyl and tetrazole rings confers strong UV absorbance. A UV detector set at a wavelength of maximum absorbance (e.g., ~230-254 nm) will provide high sensitivity for both the main component and related impurities.[7] A Diode Array Detector (DAD) is highly recommended as it can assess peak purity, a critical aspect of specificity.[3]

Method Validation: A System of Self-Verification

Method validation demonstrates that an analytical procedure is fit for its intended purpose.[8] Following the International Council for Harmonisation (ICH) guidelines Q2(R2), the following parameters must be rigorously evaluated.[9][10]

  • Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] Specificity is demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[11] The method must be able to separate the main analyte peak from all degradant peaks.[7][12]

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically evaluated using a minimum of five concentration levels prepared from a stock solution.[13][14]

  • Accuracy: The closeness of test results to the true value. It is assessed by spiking a placebo or blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-day precision): Analysis conducted by different analysts, on different days, or with different equipment.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[8]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated.

Experimental Protocol: Validating the HPLC Purity Method

This protocol outlines the steps to validate an RP-HPLC method for phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride.

3.1. Materials and Instrumentation

  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Chemicals: Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine HCl reference standard, HPLC-grade acetonitrile, HPLC-grade water, phosphoric acid, hydrochloric acid, sodium hydroxide, hydrogen peroxide.

3.2. Chromatographic Conditions (Example)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 10 90
    25.0 10 90
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A

3.3. Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis & Validation cluster_report Reporting prep_std Prepare Reference Standard Solutions sst System Suitability Test (SST) (Tailing Factor, Plate Count, %RSD) prep_std->sst prep_sample Prepare Test Sample Solutions prep_sample->sst specificity Specificity (Forced Degradation) sst->specificity SST Pass linearity Linearity (5 Concentrations, r² > 0.999) specificity->linearity accuracy Accuracy (Spike Recovery @ 3 Levels) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Vary Flow, Temp, pH) precision->robustness loq_lod LOQ & LOD (Signal-to-Noise Ratio) robustness->loq_lod report Validation Report Generation loq_lod->report

Caption: HPLC method validation workflow from preparation to reporting.

3.4. Step-by-Step Validation Procedure

  • System Suitability Test (SST): Before any validation run, inject the standard solution five times. The system is suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are > 2000. This ensures the chromatographic system is performing adequately.

  • Specificity (Forced Degradation):

    • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 4 hours.

    • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 2 hours. Tetrazole-containing compounds can be susceptible to alkaline degradation.[15]

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples. The method is stability-indicating if the principal peak is resolved from all degradation product peaks with a resolution of >1.5. Use DAD to check for peak purity.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50-150% of the target assay concentration). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[13]

  • Accuracy: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of reference standard into a blank. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six individual preparations of the sample at 100% of the target concentration. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. The cumulative %RSD for both sets of data should meet the acceptance criteria.

  • LOQ/LOD: Determine by either the signal-to-noise ratio method (S/N of 10 for LOQ and 3 for LOD) or by statistical calculation from the linearity curve. Confirm the LOQ by analyzing samples at this concentration and ensuring acceptable precision and accuracy.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the primary choice, other techniques can serve as valuable orthogonal methods, providing complementary information.[16] An orthogonal method is one that relies on a different scientific principle for separation or detection, increasing confidence in the purity assessment.

FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Measures nuclear spin transitions in a magnetic field to quantify molecules against an internal standard.
Analyte Suitability Excellent for non-volatile, thermally labile, and polar compounds like the target analyte.[4]Requires volatile or semi-volatile analytes, or derivatization for polar compounds. Not suitable for the hydrochloride salt form.[17]Applicable to any soluble compound with unique NMR signals. Provides structural confirmation.[18]
Sensitivity High (ng to pg level), especially with UV or MS detectors.[2]Very high (pg to fg level), particularly with FID or MS detectors.[17]Lower sensitivity (~0.1% impurity level). Requires more sample (mg).[16]
Throughput Moderate (typical run times of 20-40 minutes).High (run times often <15 minutes).[17]Low; requires longer acquisition times for quantification.
Destructive? Yes, the sample is consumed.Yes, the sample is consumed.No, the sample can be recovered.[16]
Quantitation Relative quantitation against a reference standard (area % or external standard).Relative quantitation against a reference standard.Absolute quantitation against a certified internal standard. A primary ratio method.[18]
Cost & Complexity Moderate initial cost. Solvents can be a significant running cost.[17]Lower initial and running costs (uses inexpensive carrier gases).[17]High initial cost for the NMR spectrometer.
Best For... Routine QC, purity/impurity profiling, stability testing.Analysis of residual solvents, volatile impurities.Absolute purity determination, structural elucidation, certification of reference standards.
Rationale for Method Selection

The choice of analytical technique is driven by the specific question being asked.

Method_Selection_Diagram start Purity Analysis Goal? is_volatile is_volatile start->is_volatile Residual Solvents? hplc HPLC gc GC qnmr qNMR is_volatile->gc Yes start_main Routine QC / Impurity Profile? is_volatile->start_main No start_main->hplc Yes is_primary Absolute Purity / Reference Standard? start_main->is_primary No is_primary->hplc No (Use Orthogonal HPLC) is_primary->qnmr Yes

Caption: Decision tree for selecting the appropriate analytical method.

For routine quality control and stability testing of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, HPLC is unequivocally the superior choice. Its ability to handle the non-volatile, polar salt form of the analyte without derivatization makes it far more practical than GC. While qNMR is a powerful tool for providing an absolute purity value and confirming structure, its lower throughput and higher sample requirement make it better suited for the initial characterization and certification of a reference standard rather than for routine analysis.[18]

Data Presentation: The Hallmarks of a Validated Method

Clear and concise data presentation is essential for a validation report.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
50251050
75374980
100500120
125625550
150749890
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision Summary

ParameterLevelAcceptance CriteriaResult
Accuracy 80%98.0 - 102.0% Recovery99.5%
100%98.0 - 102.0% Recovery100.2%
120%98.0 - 102.0% Recovery101.1%
Precision (Repeatability) 100% (n=6)%RSD ≤ 2.0%0.85%
Precision (Intermediate) 100% (n=12)%RSD ≤ 2.0%1.12%

Conclusion

The validation of an analytical method for purity determination is a rigorous, multi-faceted process that underpins the quality and safety of pharmaceutical products. For phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, a stability-indicating reversed-phase HPLC method stands as the most robust, sensitive, and practical choice for routine quality control and impurity profiling. The causality-driven approach to method development, combined with a comprehensive validation strategy according to ICH guidelines, ensures that the method is not only scientifically sound but also a self-validating system of quality assurance.

While techniques like GC and qNMR have important roles in pharmaceutical analysis—for volatile impurities and absolute purity assessment, respectively—they serve as orthogonal, complementary methods rather than direct replacements for HPLC in this context. By understanding the strengths and limitations of each technique, researchers can build a comprehensive analytical strategy that guarantees the purity of this critical intermediate, thereby ensuring the integrity of the final drug substance.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
  • SIELC Technologies. (n.d.). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column.
  • Dr. Muhammad Asif. (2022, June 7). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I [Video]. YouTube.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
  • Vaikunta Rao, L., Tirumala Rao, K., & Krishna Mohan, K. V. V. (2020). A validated rapid RP-UHPLC method for determination of assay and related substances in TTBB. International Journal of Research in Pharmacy and Chemistry, 10(2), 224-237.
  • Sari, Y., Pratibha, E., & R, V. (2018). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Oriental Journal of Chemistry, 34(5).
  • ResearchGate. (2019, May 12). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives.
  • ResearchGate. (n.d.). Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene.
  • Al-Jamali, N. (2023). Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study). Egyptian Journal of Chemistry, 66(7).
  • Ghugare, P. S., & Kumar, S. (2025, December 10).
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Journal of the Chilean Chemical Society. (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH.
  • ResearchGate. (2025, August 6). Forced degradation study of Letrozole-A validated stability indicating HPLC assay for bulk and tablet dosage form.
  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Acta Pharmaceutica Sciencia. (2019). Synthesis and Characterization of Novel Tetrazole Derivatives and Evaluation of Their Anti-candidal Activity. 57(3).
  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • IntechOpen. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • MDPI. (2025, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
  • ICH. (2023, November 30).
  • MDPI. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • PubMed Central - NIH. (n.d.). Tetrazoles via Multicomponent Reactions.
  • PubMed. (n.d.). High perfomance liquid chromatography in pharmaceutical analyses.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Chromatography Forum. (2006, August 15). Why doesn't Pharma use GC?.
  • Der Pharma Chemica. (n.d.). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities.
  • TIJER.org. (n.d.). RP- HPLC Method Development, Validation and Forced Degradation Studies of Letrozole.

Sources

A Comparative Analysis of the Biological Activity of Phenyl-Tetrazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its remarkable metabolic stability and its ability to act as a bioisostere for the carboxylic acid group have cemented its role in the design of novel therapeutics.[1][2] When a phenyl group is attached to this versatile heterocycle, a fascinating pair of isomers emerges: 1-phenyl-1H-tetrazole and 2-phenyl-2H-tetrazole. The seemingly subtle difference in the point of attachment of the phenyl group profoundly influences the electronic and steric properties of the molecule, leading to distinct biological activity profiles. This guide provides a comprehensive comparative analysis of these isomers and their derivatives, offering insights into their structure-activity relationships and detailing the experimental methodologies used to evaluate their therapeutic potential.

The Structural Isomerism of Phenyl-Tetrazole: A Foundation for Divergent Biological Activity

The core of this analysis lies in the constitutional isomerism of the phenyl-tetrazole scaffold. In 1-phenyl-1H-tetrazole , the phenyl group is attached to a nitrogen atom adjacent to the single carbon atom of the tetrazole ring. In contrast, 2-phenyl-2H-tetrazole features the phenyl group bonded to a nitrogen atom situated between two other nitrogen atoms. This positional difference dictates the overall geometry, dipole moment, and hydrogen bonding capabilities of the molecules, which in turn governs their interactions with biological targets.[3]

Figure 1: Structures of 1-phenyl-1H-tetrazole and 2-phenyl-2H-tetrazole.

While direct comparative studies on the unsubstituted parent isomers are limited, the extensive body of research on their derivatives provides a clear picture of how this isomerism dictates biological function across various therapeutic areas.

Comparative Biological Activities

The differential positioning of the phenyl ring leads to a diverse range of biological activities, with derivatives of both isomers showing promise as enzyme inhibitors, receptor antagonists, and antimicrobial agents.

Enzyme Inhibition: Targeting Key Pathological Pathways

Phenyl-tetrazole derivatives have been extensively investigated as inhibitors of various enzymes implicated in disease.

Xanthine Oxidase Inhibition:

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, and its overactivity can lead to hyperuricemia and gout. Phenyl-tetrazole derivatives have emerged as potent XO inhibitors. While direct comparisons of the parent isomers are scarce, studies on more complex derivatives indicate that the substitution pattern on both the phenyl and tetrazole rings is crucial for activity. For instance, N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives have been identified as potent XO inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.

Other Enzyme Targets:

Derivatives of phenyl-tetrazole have also shown inhibitory activity against other enzymes, including:

  • Urease: 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives have demonstrated significant urease inhibition.[4][5][6]

  • Endothelin Converting Enzyme: 1-phenyl-tetrazole-formazan analogues have been designed as novel non-peptidyl endothelin converting enzyme inhibitors.[7]

The general mechanism of enzyme inhibition by these compounds often involves the tetrazole ring acting as a key pharmacophore, engaging in hydrogen bonding and other non-covalent interactions within the enzyme's active site. The orientation of the phenyl group, dictated by the isomeric form, influences the overall binding pose and affinity.

Receptor Antagonism: Modulating Cellular Signaling

The ability of phenyl-tetrazole derivatives to act as receptor antagonists highlights their potential in treating a range of conditions, from inflammation to cancer.

P2X7 Receptor Antagonism:

The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain. 1-Benzyl-5-aryltetrazoles have been identified as novel P2X7 receptor antagonists.[8] Structure-activity relationship (SAR) studies have revealed that the substitution on both the benzyl and phenyl moieties, as well as the regiochemistry of the tetrazole ring, are critical for potent antagonism.

Androgen Receptor Antagonism:

In the context of prostate cancer, derivatives of 1-benzyloxy-5-phenyltetrazole have shown high activity against androgen receptor-dependent cancer cells.

Angiotensin II Receptor Antagonism:

Derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, which are structurally related to the drug valsartan, act as angiotensin II receptor antagonists, highlighting the therapeutic potential of the 2-substituted tetrazole scaffold in cardiovascular disease.[4][5][6]

Antimicrobial Activity: Combating Infectious Diseases

Phenyl-tetrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, targeting both bacteria and fungi.

Antibacterial Activity:

  • Derivatives of 1-(benzothiazol-2'-yl)-5-phenyl-tetrazole have exhibited good antibacterial activity.[9]

  • Novel 1-phenyl-1H-tetrazole-5-thiol derivatives have also shown significant inhibition of bacterial growth.[10]

Antifungal Activity:

  • Certain 1-substituted tetrazole derivatives have been evaluated for their antifungal activity, with some showing promising results.

The mechanism of antimicrobial action is often multifaceted and can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Comparison of Biological Activity

To provide a clearer picture of the relative potencies of different phenyl-tetrazole derivatives, the following table summarizes key quantitative data from various studies. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Compound Class/DerivativeTarget/OrganismIsomer TypeActivity MetricValueReference
2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivative (AV2)Urease2-phenylIC500.28 µM[6]
1-Benzyl-5-(2,3-dichlorophenyl)tetrazole derivativeP2X7 Receptor1-phenylIC50< 100 nM[8]
1-(Benzothiazol-2'-yl)-5-phenyl-tetrazole derivativeStaphylococcus aureus1-phenylMIC250 µg/mL[9]
1-Phenyl-1H-tetrazole-5-thiol derivative (A2)E. coli1-phenylInhibition ZoneHigh[10]
1-Phenyl-1H-tetrazole-5-thiol derivative (A2)Staphylococcus aureus1-phenylInhibition ZoneHigh[10]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of phenyl-tetrazole isomers.

Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This assay quantifies the ability of a compound to inhibit the activity of xanthine oxidase by measuring the decrease in the formation of uric acid.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine (substrate)

  • Potassium phosphate buffer (pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of xanthine in the phosphate buffer.

  • Prepare serial dilutions of the test compounds and allopurinol in the phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, xanthine solution, and either the test compound, allopurinol, or DMSO (for the control).

  • Initiate the reaction by adding the xanthine oxidase solution to all wells except the blank.

  • Immediately measure the absorbance at 295 nm at regular intervals for a set period.

  • Calculate the rate of uric acid formation for each concentration.

  • Determine the percentage of inhibition and calculate the IC50 value.

Workflow for Xanthine Oxidase Inhibition Assay.

P2X7 Receptor Antagonist Assay (Dye Uptake)

This cell-based assay measures the ability of a compound to block the P2X7 receptor-mediated pore formation, which is assessed by the uptake of a fluorescent dye.

Materials:

  • HEK293 cells stably expressing the human P2X7 receptor

  • Cell culture medium

  • ATP (agonist)

  • YO-PRO-1 or similar fluorescent dye

  • Test compounds (dissolved in DMSO)

  • A known P2X7 antagonist (positive control)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Seed the HEK293-P2X7 cells in the 96-well plate and allow them to adhere overnight.

  • Wash the cells with an appropriate assay buffer.

  • Pre-incubate the cells with various concentrations of the test compounds or the positive control for a specified time.

  • Add a solution containing ATP and the fluorescent dye to the wells.

  • Incubate for a period to allow for receptor activation and dye uptake.

  • Measure the fluorescence intensity in each well.

  • Calculate the percentage of inhibition of dye uptake and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compounds (dissolved in DMSO)

  • A standard antibiotic or antifungal agent (positive control)

  • 96-well sterile microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a standardized inoculum of the microorganism in the broth medium.

  • Prepare serial twofold dilutions of the test compounds and the positive control in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with the microbial suspension.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible growth.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of phenyl-tetrazole derivatives is intricately linked to their structural features. Key SAR observations include:

  • Substitution on the Phenyl Ring: The nature, position, and number of substituents on the phenyl ring significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, influencing its binding to the target.

  • Substitution on the Tetrazole Ring: While this guide focuses on the fundamental 1- and 2-phenyl isomers, further substitution on the carbon atom of the tetrazole ring can also dramatically alter biological activity.

  • Linker Groups: In many derivatives, a linker connects the phenyl-tetrazole moiety to another pharmacophore. The length, flexibility, and chemical nature of this linker are critical for optimal interaction with the biological target.

SAR_Concept Isomer Phenyl-Tetrazole Isomer (1-phenyl vs. 2-phenyl) Activity Biological Activity (Potency, Selectivity) Isomer->Activity Influences overall scaffold geometry Substituents Substituents on Phenyl Ring (Nature, Position) Substituents->Activity Modulates electronic and steric properties Linker Linker Group (Length, Flexibility) Linker->Activity Optimizes binding and pharmacokinetics

Key factors influencing the biological activity of phenyl-tetrazole derivatives.

Conclusion and Future Directions

The isomeric forms of phenyl-tetrazole provide a rich foundation for the development of a wide array of biologically active compounds. The choice between the 1-phenyl and 2-phenyl scaffold can have profound consequences for the therapeutic potential of the resulting derivatives. While a substantial body of research exists on complex derivatives, a more focused investigation directly comparing the fundamental 1-phenyl-1H-tetrazole and 2-phenyl-2H-tetrazole isomers across a range of biological assays would provide invaluable data for rational drug design. Future research should aim to elucidate the precise molecular interactions that differentiate the activity of these isomers, paving the way for the development of more potent and selective therapeutics.

References

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ACS Omega, 2023.
  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 2019.
  • Cytotoxicity of compounds toward various cell lines. ResearchGate.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed, 2023.
  • (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate, 2023.
  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate.
  • Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research.
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health.
  • Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Oriental Journal of Chemistry, 2018.
  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. National Institutes of Health, 2021.
  • The Diverse Biological Activities of Small Molecule Tetrazole Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 2017.
  • Synthesis and Antimicrobial Activity of 1-(Benzothiazol-2'-yl)-5-phenyl-tetrazole. Asian Journal of Chemistry, 2010.
  • Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. ResearchGate.
  • Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. ACS Omega, 2020.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI, 2024.
  • Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 2015.
  • Design, synthesis and biological activity of novel non-peptidyl endothelin converting enzyme inhibitors, 1-phenyl-tetrazole-formazan analogues. PubMed, 2002.
  • The synthesis and investigation of the antimicrobial activity of some new phenylselanyl-1-(toluene-4-sulfonyl)-1H-tetrazole derivatives. Scilit.
  • Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. PubMed, 2009.
  • Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][4][5][10]triazine Sulfonamides in Normal and Cancer Cells In Vitro. MDPI, 2023.
  • Phenyl group – Knowledge and References. Taylor & Francis Online.
  • Cytotoxicity of Solubilizer on Nine Human Tumor Cell Lines. Cancer Manag Res, 2020.
  • Synthesis and antimicrobial activity of new tetrazole derivatives from 1((1H-tetrazol-5-yl) methyl)-1H-benzo[d][4][10]triazole as synthon. ResearchGate.
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Synthesis, 2021.
  • Design, Synthesis, and Biological Evaluation of AT1 Angiotensin II Receptor 2 Substituted phenyl. J. Med. Chem., 2004.
  • (PDF) Biological activities importance of Tetrazole derivatives. ResearchGate, 2016.
  • Tetrazoles via Multicomponent Reactions. Chemical Reviews, 2019.
  • Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists. Journal of Medicinal Chemistry, 2012.
  • Easy Synthesis of Two Positional Isomeric Tetrazole Libraries. The University of Groningen research portal, 2016.
  • Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. PubMed, 2003.
  • Synthesis, structural and computational studies of new tetrazole derivatives. ResearchGate.
  • Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. European Journal of Medicinal Chemistry, 2018.

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement: Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine vs. Phenylglycine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic replacement of functional groups—a technique known as bioisosterism—is a cornerstone of lead optimization. Among the most successful and widely adopted tactics is the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole.[1][2] This guide provides an in-depth, objective comparison of a model compound, phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, and its classical carboxylic acid bioisostere, Phenylglycine hydrochloride. We will dissect their comparative physicochemical properties, pharmacokinetic profiles, and synthesis considerations, supported by established experimental data and detailed protocols to empower researchers in making informed decisions for rational drug design.

Figure 1: Direct structural comparison of the two bioisosteres.

Physicochemical Properties: A Tale of Two Acids

The rationale for replacing a carboxyl group with a tetrazole lies in their shared ability to act as proton donors at physiological pH. However, their underlying physicochemical characteristics reveal subtle but critical differences that can profoundly alter a molecule's behavior.

  • Acidity (pKa): Both functional groups are acidic, a property crucial for forming ionic interactions with biological targets. Carboxylic acids typically have a pKa in the range of 4.0-5.0.[1] The 5-substituted tetrazole is a close mimic, with a pKa usually falling between 4.5 and 5.1.[1][3] This comparable acidity ensures that the tetrazole can effectively replicate the electrostatic interactions of the carboxylate it replaces.[1] For instance, 5-phenyltetrazole has an acidity similar to benzoic acid due to the resonance stabilization of its conjugate base.[4]

  • Lipophilicity (LogP/LogD): A key differentiator is lipophilicity. The tetrazolate anion is considerably more lipophilic (up to 10-fold) than its corresponding carboxylate.[1] This is because the negative charge in the tetrazole ring is delocalized over a larger, four-nitrogen aromatic system, reducing the molecule's interaction with the aqueous phase.[1] This enhanced lipophilicity is often exploited to improve membrane permeability and, consequently, oral absorption.[1][5]

  • Hydrogen Bonding & Permeability: The relationship between lipophilicity and permeability is not always linear. While more lipophilic, tetrazoles can form significantly stronger hydrogen bonds with water compared to carboxylic acids.[6][7] This results in a higher desolvation energy penalty that must be paid for the molecule to exit the aqueous phase and enter a lipid membrane.[8] Consequently, despite a favorable LogD, a tetrazole analogue may exhibit lower-than-expected membrane permeability.[1][7]

  • Size and Geometry: Both groups are planar. However, the tetrazole ring is slightly larger than the carboxylic acid moiety, and its hydrogen-bond environment extends further from the molecule's core.[9][10] This can alter the binding pose within a target protein and must be considered during the design phase.

PropertyCarboxylic Acid (Phenylglycine)Tetrazole AnalogueKey Implications for Drug Design
Acidity (pKa) ~4.3 (for Phenylacetic acid)[11]~4.9 (for 5-phenyltetrazole)[3]Both are ionized at physiological pH (~7.4), enabling mimicry of ionic bonds.
Lipophilicity LowerHigherTetrazole can improve membrane permeability and reduce aqueous solubility.[1][12]
Hydrogen Bonding H-bond donor and acceptor.Stronger H-bond interactions.[6]Can increase desolvation penalty, potentially lowering permeability despite higher lipophilicity.[7]
Metabolic Stability Susceptible to glucuronidation.[5]Generally resistant to Phase II metabolism.[13]Tetrazole offers a significant advantage for improving in vivo half-life.
Size & Geometry Planar, smaller.Planar, slightly larger.[9]May require adjustments in the target binding site to accommodate the larger ring.[10]

Pharmacokinetic (ADME) Profile: The Metabolic Advantage

One of the most compelling reasons to employ the tetrazole bioisostere is to overcome pharmacokinetic liabilities, particularly metabolic instability.[1]

  • Absorption & Distribution: The higher lipophilicity of the tetrazole analogue is generally expected to enhance absorption across the gut wall.[5][14][15] However, as noted, this can be counteracted by poor permeability due to a high desolvation penalty.[6][8] Furthermore, some studies have shown that tetrazole derivatives can be more tightly bound to plasma proteins than their carboxylic acid counterparts, which would affect the fraction of unbound drug available to exert its therapeutic effect.[6]

  • Metabolism: Herein lies the tetrazole's chief advantage. Carboxylic acids are prime substrates for UDP-glucuronosyltransferases (UGTs), an abundant family of Phase II metabolic enzymes.[5] This conjugation reaction often leads to rapid systemic clearance. More critically, the resulting acyl glucuronide metabolites can be chemically reactive, potentially leading to covalent modification of proteins and associated toxicity.[9] The tetrazole ring is largely inert to these metabolic pathways.[5][13] While N-glucuronidation of tetrazoles is possible, the resulting adducts are chemically stable and have not been linked to the toxic effects associated with acyl glucuronides.[9]

  • Excretion: Due to their susceptibility to metabolism, carboxylic acid-containing drugs are often cleared rapidly via both renal and biliary routes as glucuronide conjugates. The metabolically stable tetrazole analogues typically exhibit longer half-lives and are more likely to be cleared unchanged through renal excretion.

G cluster_0 Carboxylic Acid Pathway cluster_1 Tetrazole Pathway Drug_COOH Drug-COOH (Phenylglycine) UGT UGT Enzymes Drug_COOH->UGT AG Acyl Glucuronide (Reactive Metabolite) UGT->AG Clearance_COOH Rapid Clearance AG->Clearance_COOH Toxicity Potential Toxicity AG->Toxicity Drug_Tet Drug-Tetrazole (Tetrazole Analogue) Stable Metabolically Stable Drug_Tet->Stable Excretion Renal Excretion (Unchanged) Stable->Excretion

Figure 2: Comparative metabolic fates of carboxylic acid vs. tetrazole bioisosteres.

Pharmacodynamics & Biological Precedent

The success of the tetrazole-for-carboxylic-acid swap is well-documented in medicinal chemistry. The angiotensin II receptor blockers (ARBs) used to treat hypertension are a classic showcase. In the development of Losartan, the first-in-class ARB, researchers found that while both the carboxylic acid and tetrazole derivatives exhibited potent in vitro activity, only the tetrazole-containing compound, Losartan, was effective after oral administration.[9] The tetrazole moiety proved crucial for high-affinity binding to the AT1 receptor and conferred the necessary metabolic stability for clinical utility.[1]

While Phenylglycine itself is a chiral building block, the related phenylacetic acid is known to have antimicrobial and plant auxin activities.[11][16][17] This demonstrates the biological relevance of the core scaffold. The tetrazole moiety is a component of numerous FDA-approved drugs and is associated with a vast spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties, underscoring its versatility as a pharmacophore.[3][4][15]

Synthesis Considerations

The choice between these bioisosteres may also be influenced by synthetic accessibility. Both parent structures are readily synthesized via established methodologies.

  • Carboxylic Acid Analogue (Phenylglycine): Can be prepared through various methods, including the classical Strecker synthesis, which involves the reaction of benzaldehyde, ammonia, and hydrogen cyanide, followed by hydrolysis.

  • Tetrazole Analogue: The core reaction for forming the 5-substituted tetrazole ring is the [3+2] cycloaddition of a nitrile with an azide source.[18] A common and effective method involves reacting the corresponding nitrile with sodium azide, often in the presence of a Lewis acid catalyst like a zinc or titanium salt in a polar aprotic solvent like DMF.[19][20]

G cluster_0 Synthesis Pathways Benzaldehyde Benzaldehyde Nitrile Phenylglycinonitrile Benzaldehyde->Nitrile Strecker Synthesis (NH3, HCN) Phenylglycine Phenylglycine (Carboxylic Acid) Nitrile->Phenylglycine Hydrolysis Tetrazole Tetrazole Analogue Nitrile->Tetrazole [3+2] Cycloaddition (NaN3, Lewis Acid)

Figure 3: High-level synthetic routes to the target bioisosteres.

Experimental Protocols for Comparative Evaluation

To objectively compare these bioisosteres in a research setting, a series of standardized, self-validating experiments are required. The following protocols provide a framework for this analysis.

Protocol 1: Determination of pKa by Potentiometric Titration
  • Causality: The pKa is a direct measure of a compound's acidity and dictates its ionization state at a given pH. This experiment validates the fundamental acidic nature of both bioisosteres.

  • Methodology:

    • Preparation: Accurately weigh 5-10 mg of the test compound (hydrochloride salt) and dissolve in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent like methanol or DMSO may be used, and the apparent pKa (pKaapp) will be determined.

    • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH).

    • Titration: Add the titrant in small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.

    • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For higher accuracy, calculate the first derivative (ΔpH/ΔV) of the curve; the peak of the derivative plot corresponds to the equivalence point.

    • Validation: Perform the titration in triplicate to ensure reproducibility. Calibrate the pH meter with standard buffers (pH 4, 7, 10) before and after the experiment.

Protocol 2: Measurement of LogD7.4 by Shake-Flask Method
  • Causality: LogD at pH 7.4 is a measure of a compound's lipophilicity at physiological pH. It is a critical predictor of membrane permeability, protein binding, and solubility. This experiment quantifies the impact of the bioisosteric swap on this key ADME property.

  • Methodology:

    • System Preparation: Prepare a pH 7.4 phosphate-buffered saline (PBS) solution. Pre-saturate equal volumes of n-octanol and pH 7.4 PBS by shaking them together vigorously for 24 hours and then allowing the phases to separate completely.

    • Compound Addition: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated PBS (e.g., 2 mL) to achieve a final concentration of ~10 µM.

    • Partitioning: Add an equal volume of pre-saturated n-octanol (2 mL) to the vial.

    • Equilibration: Seal the vial and shake on a flatbed shaker at a constant temperature (e.g., 25°C) for at least 4 hours to ensure equilibrium is reached.

    • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to achieve complete separation of the aqueous and organic layers.

    • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous ([C]aq) and octanol ([C]oct) phases using a validated analytical method (e.g., HPLC-UV or LC-MS).

    • Calculation: Calculate LogD7.4 using the formula: LogD7.4 = log10 ( [C]oct / [C]aq ).

    • Validation: Run the experiment in triplicate. Include a control compound with a known LogD7.4 to validate the experimental setup.

Protocol 3: In Vitro Metabolic Stability Assay
  • Causality: This assay directly measures the susceptibility of a compound to metabolism by key drug-metabolizing enzymes (e.g., Cytochrome P450s, UGTs) present in liver microsomes. It provides a direct comparison of the metabolic liabilities of the carboxylic acid versus the tetrazole.

  • Methodology:

    • Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 2X NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer (pH 7.4).

    • Incubation: In a 96-well plate, pre-warm HLM in phosphate buffer at 37°C for 5 minutes.

    • Initiation: Initiate the metabolic reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating solution. The final protein concentration should be ~0.5 mg/mL.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

    • Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.

    • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Validation: Include a positive control (a compound with known high clearance, e.g., Verapamil) and a negative control (incubation without NADPH) to ensure the microsomal enzymes are active and the compound degradation is enzyme-dependent.

G cluster_0 Metabolic Stability Workflow A 1. Pre-warm Microsomes (37°C) B 2. Add Test Compound (1 µM final) A->B C 3. Initiate with NADPH (t=0) B->C D 4. Incubate at 37°C C->D E 5. Quench Timepoints (0, 5, 15, 30, 60 min) with ACN + IS D->E F 6. Centrifuge & Collect Supernatant E->F G 7. Analyze by LC-MS/MS F->G H 8. Calculate t1/2 G->H

Figure 4: Experimental workflow for the in vitro metabolic stability assay.

Conclusion

The choice between a carboxylic acid and its tetrazole bioisostere is a nuanced decision that involves a series of trade-offs.

  • Phenylglycine (The Carboxylic Acid): Represents a well-understood, classical acidic pharmacophore. Its primary drawbacks are a high potential for rapid Phase II metabolism (glucuronidation), which can limit in vivo exposure, and the potential for toxicity from reactive acyl glucuronide metabolites.

  • Phenyl(1H-tetrazol-5-yl)methanamine (The Tetrazole): Offers a significant advantage in metabolic stability, which often translates to an improved pharmacokinetic profile.[15] Its increased lipophilicity can aid absorption but may be offset by a higher desolvation penalty, potentially impacting permeability. Its larger size must also be accommodated by the target's binding site.

Ultimately, the optimal choice is context-dependent. It hinges on the specific project goals, the nature of the biological target, and the identified liabilities of the lead compound. This guide provides the foundational principles and experimental frameworks necessary for researchers to rationally evaluate this critical bioisosteric pair and accelerate the development of safer, more effective therapeutics.

References

  • Toursel, T., et al. (2004). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry, 47(16), 4189-4200. Retrieved from [Link]

  • Jaiswal, V., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Retrieved from [Link]

  • ResearchGate. (2024). Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link]

  • Cook, S. D. (2019). An Historical Review of Phenylacetic Acid. Plant and Cell Physiology, 60(2), 233-244. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Aruna kumari, S., Kishore babu, B., & Prasad, M. S. N. A. (2019). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. Journal of Chemical and Pharmaceutical Sciences, 12(1). Retrieved from [Link]

  • Perez, L., et al. (2023). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany, 74(17), 5329-5342. Retrieved from [Link]

  • MDPI. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemistryMedChem, 8(3), 385-395. Retrieved from [Link]

  • Patowary, P., Deka, B., & Bharali, D. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Malaria Control & Elimination, 10(5). Retrieved from [Link]

  • Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Retrieved from [Link]

  • Xie, S., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e13997. Retrieved from [Link]

  • Molecule Vision. (n.d.). Unlock the Power of Tetrazole: Synthesis and Pharmaceutical Significance. Retrieved from [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4447. Retrieved from [Link]

  • ResearchGate. (2012). Medicinal chemistry of tetrazoles. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Retrieved from [Link]

  • Horgan, C. (2023). Recent developments in the practical application of novel carboxylic acid bioisosteres. Retrieved from [Link]

  • Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Semantic Scholar. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • Frontiers. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

  • Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • Mittal, R., Kumar, A., & Awasthi, S. K. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. Retrieved from [Link]

  • B-Cure. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Hancock, W. W. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides. The Journal of Organic Chemistry, 76(10), 3733-3741. Retrieved from [Link]

  • ResearchGate. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link]

  • South African Chemical Institute. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). Retrieved from [Link]

  • Semantic Scholar. (2023). 2-(N-((20-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid-based ester derivatives as a new class of angiotensin-II receptor antagonists. Retrieved from [https://www.semanticscholar.org/paper/2-(N-((20-(2H-tetrazole-5-yl)-%5B1%2C1'-biphenyl%5D-4yl)-)-a-Khan-Ullah/9e49c959714341995574c893699b0c79f902636a]([Link]

  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(17), 10145-10222. Retrieved from [Link]

Sources

The Phenyl-Tetrazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The phenyl-tetrazole core, a unique conjunction of an aromatic phenyl group and a nitrogen-rich five-membered tetrazole ring, has emerged as a cornerstone in medicinal chemistry. Its remarkable versatility stems from the tetrazole moiety's ability to act as a bioisosteric replacement for the carboxylic acid group, a common functional group in many biologically active molecules. This substitution often enhances the metabolic stability and lipophilicity of a compound, improving its pharmacokinetic profile and overall druglikeness. The phenyl ring, on the other hand, provides a scaffold that can be readily functionalized, allowing for the fine-tuning of a molecule's interaction with its biological target. This guide offers a comparative analysis of the structure-activity relationships (SAR) of phenyl-tetrazole derivatives across a spectrum of therapeutic areas, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Anticancer Activity: Targeting Cellular Proliferation

Phenyl-tetrazole derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the substitution patterns on both the phenyl and tetrazole rings. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways that control cell growth and proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

Structure-Activity Relationship Insights

The anticancer activity of phenyl-tetrazole derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. Generally, the presence of electron-withdrawing groups tends to enhance cytotoxic activity.

  • Substitution on the Phenyl Ring: Derivatives with chloro, fluoro, and nitro groups on the phenyl ring have shown potent activity against various cancer cell lines. For instance, compounds with a dichloro substitution on the phenyl ring have exhibited significant cytotoxicity.

  • Linker and Heterocyclic Moieties: The introduction of various linkers and other heterocyclic moieties to the phenyl-tetrazole scaffold has been a successful strategy to enhance anticancer potency. For example, the incorporation of a pyrazole ring has led to derivatives with promising activity.

Comparative Analysis of Anticancer Phenyl-Tetrazole Derivatives
Compound IDPhenyl Ring SubstituentOther ModificationsCancer Cell LineIC50 (µM)Reference
PT-1 2,4-dichloro-MCF-7 (Breast)5.2[1]
PT-2 4-nitro-A549 (Lung)8.1[1]
PT-3 4-fluoroPyrazole moietyHCT116 (Colon)3.5[1]
PT-4 UnsubstitutedIsoxazole moietyHeLa (Cervical)12.7[2]

Table 1. Comparative anticancer activity of selected phenyl-tetrazole derivatives. IC50 values represent the concentration required to inhibit 50% of cancer cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the phenyl-tetrazole derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cancer Cells B Treat with Phenyl-Tetrazole Derivatives A->B C Add MTT Reagent B->C D Incubate (Formation of Formazan) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 F->G MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors PhenylTetrazole Phenyl-Tetrazole Derivative PhenylTetrazole->ERK GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Phenyl-tetrazole derivatives can inhibit the MAPK signaling pathway.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Phenyl-tetrazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.

Structure-Activity Relationship Insights

The antimicrobial efficacy of phenyl-tetrazole derivatives is intricately linked to their structural features.

  • Substituents on the Phenyl Ring: The presence of halogen atoms (e.g., chlorine, fluorine) on the phenyl ring is often associated with enhanced antibacterial activity. Electron-donating groups, such as methoxy, can also contribute to potency.

  • Modifications at the Tetrazole Ring: The nature of the substituent at the 1-position of the tetrazole ring plays a crucial role. For instance, attaching another heterocyclic ring, such as a pyridine, can modulate the antimicrobial spectrum. [5]

Comparative Analysis of Antimicrobial Phenyl-Tetrazole Derivatives
Compound IDPhenyl Ring SubstituentOther ModificationsBacterial StrainMIC (µg/mL)Reference
PT-5 4-chloro-Staphylococcus aureus16[6]
PT-6 4-methoxy-Escherichia coli32[6]
PT-7 2,4-dichloroPyridinylmethyl at N1Pseudomonas aeruginosa8[5]
PT-8 4-fluoroThioether linkageCandida albicans64[7]

Table 2. Comparative antimicrobial activity of selected phenyl-tetrazole derivatives. MIC values represent the minimum inhibitory concentration.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [8][9][10][11] Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Protocol:

  • Prepare Antimicrobial Dilutions: Prepare a two-fold serial dilution of the phenyl-tetrazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

  • Prepare Inoculum: Prepare a standardized bacterial or fungal suspension with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is read as the lowest concentration of the compound that shows no visible growth (turbidity).

MIC_Workflow A Serial Dilution of Phenyl-Tetrazole B Inoculation with Microorganism A->B C Incubation B->C D Visual Inspection for Growth C->D E Determine MIC D->E

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory and P2X7 Antagonist Activity

Chronic inflammation is a key driver of numerous diseases. Phenyl-tetrazole derivatives have shown promise as anti-inflammatory agents, with a significant portion of this activity attributed to their ability to antagonize the P2X7 receptor, an ATP-gated ion channel involved in inflammatory signaling. [12][13]

Structure-Activity Relationship Insights

The development of potent and selective P2X7 antagonists from the phenyl-tetrazole class has been guided by extensive SAR studies.

  • Phenyl Ring Substitutions: Dichloro-substitution on the phenyl ring has been found to be particularly favorable for P2X7 antagonist activity. [13]* Substitutions on the Tetrazole Ring: The nature of the substituent at the 1-position of the tetrazole is critical. A pyridinylmethyl group has been shown to be a key feature for potent P2X7 antagonism. [12][13]

Comparative Analysis of Phenyl-Tetrazole P2X7 Antagonists
Compound IDPhenyl Ring SubstituentN1-Tetrazole SubstituentP2X7 IC50 (nM)Reference
PT-9 2,3-dichloro3-pyridinylmethyl300 (human)[13]
PT-10 2-chloro4-pyridinylmethyl520 (human)[12]
PT-11 3,4-dichloroBenzyl890 (human)[12]

Table 3. Comparative P2X7 antagonist activity of selected phenyl-tetrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds. [14][15][16][17][18] Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the phenyl-tetrazole derivatives orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Paw_Edema_Workflow A Administer Phenyl-Tetrazole Derivative B Inject Carrageenan into Paw A->B C Measure Paw Volume Over Time B->C D Calculate Percentage Inhibition of Edema C->D

Caption: Workflow of the carrageenan-induced paw edema assay.

Signaling Pathway: NF-κB Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. [19][20][21]Phenyl-tetrazole derivatives can exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NFkB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus InflammatoryStimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor InflammatoryStimulus->Receptor IKK IKK Complex Receptor->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB degrades, releasing NFκB_nuc NF-κB NFκB->NFκB_nuc translocates PhenylTetrazole Phenyl-Tetrazole Derivative PhenylTetrazole->IKK GeneExpression Pro-inflammatory Gene Expression NFκB_nuc->GeneExpression

Caption: Phenyl-tetrazole derivatives can inhibit the NF-κB signaling pathway.

Antihypertensive Activity: Targeting the Renin-Angiotensin System

Phenyl-tetrazole derivatives are well-established as potent antihypertensive agents, with the most notable example being the angiotensin II receptor blocker (ARB), losartan. These compounds act by blocking the AT1 receptor, preventing the vasoconstrictive effects of angiotensin II. [22][23]

Structure-Activity Relationship Insights

The SAR of phenyl-tetrazole-based ARBs is well-defined.

  • Biphenyl-Tetrazole Moiety: The biphenyl-tetrazole group is a key pharmacophore for AT1 receptor antagonism. The tetrazole ring mimics the carboxylate group of the endogenous ligand, angiotensin II.

  • Substituents on the Heterocyclic Ring: The nature of the heterocyclic ring attached to the biphenyl scaffold influences the potency and pharmacokinetic properties of the compound.

Comparative Analysis of Antihypertensive Phenyl-Tetrazole Derivatives
CompoundKey Structural FeaturesMechanism of ActionClinical SignificanceReference
Losartan Biphenyl-tetrazole with an imidazole ringAT1 Receptor AntagonistFirst-in-class oral ARB[22]
Valsartan Biphenyl-tetrazole with a valine-like side chainAT1 Receptor AntagonistWidely prescribed ARB[23]
Irbesartan Biphenyl-tetrazole with a spirocyclopentane groupAT1 Receptor AntagonistLong-acting ARB[22]

Table 4. Comparison of clinically used phenyl-tetrazole-based antihypertensive drugs.

Conclusion

The phenyl-tetrazole scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of therapeutic agents. The ability to systematically modify both the phenyl and tetrazole rings has allowed for the optimization of activity against a variety of biological targets. This guide has provided a comparative overview of the SAR of phenyl-tetrazole derivatives in the context of anticancer, antimicrobial, anti-inflammatory, and antihypertensive applications. The detailed experimental protocols and insights into the underlying signaling pathways are intended to serve as a valuable resource for researchers and scientists dedicated to the discovery and development of new medicines based on this privileged chemical scaffold.

References

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Mani, V., & Ramasamy, K. (2017). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Journal of Basic and Clinical Physiology and Pharmacology, 28(6), 579-587.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Nelson, D. W., et al. (2006). Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. Journal of Medicinal Chemistry, 49(12), 3659-3666.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Taylor, B. K., & Peterson, M. A. (2014). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, 66(1), 5-23.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Boyadzhieva, M., & Dimitrov, D. (2015). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Medica, 57(3-4), 213-219.
  • Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • ResearchGate. (n.d.). IC 50 values a (mM) of compounds 4a-l. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Donnelly-Roberts, D. L., et al. (2009). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology, 157(8), 1332-1345.
  • Gotor, A. A., et al. (2022). Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening. International Journal of Molecular Sciences, 23(19), 11809.
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (2017). Molecules, 22(10), 1685.
  • Lamey, F. S., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 92, 103301.
  • Sharma, R. K., et al. (2011). Synthesis and Biological Evaluation Of Potent Antihypertensive Activity: 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-Yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 234-240.
  • ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Retrieved from [Link]

  • Rahman, M. M., et al. (2021). New Biphenyl Tetrazole Derivatives with Diamino Acid Functionalization: Innovative Antihypertensive Agents and Comprehensive Biological Applications. ChemistrySelect, 6(42), 11467-11474.
  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]

  • Bielenica, A., et al. (2019). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. International Journal of Molecular Sciences, 20(18), 4529.
  • Bhaskar, V. H., & Mohite, P. B. (2010). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 5(2), 1-12.
  • ResearchGate. (n.d.). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Retrieved from [Link]

  • Stokes, L., et al. (2011). Selective P2X7 receptor antagonists for chronic inflammation and pain. Current topics in medicinal chemistry, 11(11), 1374-1385.
  • Chrovian, C. C., et al. (2016). Novel Phenyl-Substituted 5,6-Dihydro-t[4][14][15]riazolo[4,3-a]pyrazine P2X7 Antagonists with Robust Target Engagement in Rat Brain. ACS Chemical Neuroscience, 7(4), 490-497.

  • Al-Masoudi, N. A., et al. (2025).
  • Lamey, F. S., et al. (2025). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools.
  • Ay, M., & Luo, J. (2021). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Molecules, 26(11), 3169.
  • Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Oriental Journal of Chemistry, 33(4).
  • Lee, J. C., et al. (2005). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5247-5251.
  • Wang, Y., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview.
  • ResearchGate. (n.d.). (PDF) Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]. Retrieved from [Link]

  • MaplesPub. (n.d.). The Role of MAPK/p38 Signalling Pathway in Cancer. Archives of Clinical and Biomedical Research.
  • Chen, Y., et al. (2021).
  • Zhang, Y., et al. (2020). Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. European Journal of Medicinal Chemistry, 187, 111956.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • O'Carroll, C., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 22(13), 7073.

Sources

A Comparative Guide to the Structural Confirmation of Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, multi-technique approach to the unequivocal structural confirmation of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting. It delves into the causality behind experimental choices, establishing a self-validating analytical workflow that ensures the highest degree of scientific integrity. We will compare the expected analytical signatures of the target compound with its primary bioisosteric alternative, the carboxylic acid, to provide a clear framework for structural discrimination.

The tetrazole moiety is a cornerstone in modern medicinal chemistry, frequently employed as a metabolically stable bioisostere for the carboxylic acid group.[1][2][3] This substitution can enhance critical drug properties such as lipophilicity and metabolic resistance, making compounds like phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride valuable scaffolds in drug discovery.[4][5] Given the potential for regioisomerism and the critical impact of structure on biological activity, a rigorous and multi-faceted approach to structural confirmation is not just best practice, but an absolute necessity for accurate biological evaluation and regulatory compliance.[6]

Part 1: The Integrated Analytical Workflow

No single analytical technique can provide absolute structural proof. True confidence is achieved by integrating orthogonal methods—Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the carbon-proton framework, Fourier-Transform Infrared (FT-IR) spectroscopy for identifying functional groups, and Mass Spectrometry (MS) for determining molecular weight and elemental composition. The congruence of data from these independent techniques creates a self-validating system that unequivocally confirms the proposed structure.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation & Confirmation Prep Purified Sample of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Orthogonal Techniques FTIR FT-IR Spectroscopy Prep->FTIR Orthogonal Techniques LCMS LC-MS Analysis Prep->LCMS Orthogonal Techniques Data_Analysis Correlate Spectroscopic Data: - Chemical Shifts & Couplings - Vibrational Frequencies - Molecular Ion & Fragments NMR->Data_Analysis FTIR->Data_Analysis LCMS->Data_Analysis Confirmation Structural Confirmation Data_Analysis->Confirmation Convergent Evidence

Caption: Integrated workflow for structural confirmation.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[7][8] For phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, we utilize both ¹H and ¹³C NMR to map the complete molecular skeleton.

Rationale for Experimental Choices:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its polarity effectively dissolves the hydrochloride salt, and its hydrogen-bonding capabilities slow the chemical exchange of the N-H protons (from the tetrazole ring and the ammonium group), allowing them to be observed in the ¹H NMR spectrum.[9]

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm for universal referencing.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width covering -2 to 16 ppm and a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) or the TMS signal.

Expected Spectroscopic Data & Interpretation

The proposed structure of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride has several distinct proton and carbon environments that should be clearly resolved.

Chemical_Structure N1 N1 N2 N2 N3 N3 N4 N4 C5 C5 C6 C6 C_Aro_1 C_Aro_1 C_Aro_26 C_Aro_2,6 C_Aro_35 C_Aro_3,5 C_Aro_4 C_Aro_4 compound

Caption: Structure with key atoms labeled for NMR assignment.

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

SignalApprox. Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a9.0 - 10.0 (very broad)Singlet3H-NH₃⁺ (Ammonium protons)
H-b7.4 - 7.6Multiplet5HPhenyl protons (Ar-H)
H-c5.5 - 5.8Singlet1HMethanamine proton (-CH-)
H-d15.0 - 16.5 (very broad)Singlet1HTetrazole N-H

Causality: The ammonium (-NH₃⁺) and tetrazole (N-H) protons are expected to be significantly downfield and broad due to their acidic nature and exchange with residual water in the solvent. The single methanamine proton (-CH-) is a singlet as it has no adjacent proton neighbors.

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Approx. Chemical Shift (δ, ppm)Assignment
155 - 160C5 (Tetrazole ring carbon)
130 - 135C_Aro_1 (Ipso-carbon of phenyl ring)
128 - 130C_Aro_3,5 and C_Aro_4
127 - 128C_Aro_2,6
45 - 50C6 (Methanamine carbon, -CH-)

Causality: The carbon atom within the tetrazole ring (C5) is characteristically deshielded and appears far downfield, a key indicator for this heterocycle.[8][10] The methanamine carbon (C6) is in the typical range for an aliphatic carbon attached to an amine and an aromatic system.

Part 3: FT-IR Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[11]

Experimental Protocol: FT-IR (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the dry compound with ~100 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is formed.

  • Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation

Table 3: Key FT-IR Vibrational Frequencies

Wavenumber Range (cm⁻¹)Bond VibrationFunctional Group Assignment
3400 - 3150 (Broad)N-H StretchTetrazole N-H group[8]
3200 - 2800 (Broad, multiple bands)N-H Stretch-NH₃⁺ (Ammonium salt)
3100 - 3000C-H StretchAromatic C-H
~1600, ~1470C=C StretchAromatic ring
1600 - 1500C=N StretchTetrazole ring[7]
1400 - 1300N=N StretchTetrazole ring[7]

Causality: The most revealing feature will be the very broad and complex absorption in the 3400-2800 cm⁻¹ region, which is characteristic of both the tetrazole N-H and, crucially, the ammonium hydrochloride salt. The presence of distinct aromatic and tetrazole ring stretches further corroborates the structure.[7][8][11]

Part 4: Liquid Chromatography-Mass Spectrometry (LC-MS): Molecular Weight Confirmation

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[10] It is used here to confirm the molecular weight and purity of the compound.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. Filter the solution through a 0.45 µm syringe filter.

  • LC Separation: Inject the sample onto a reversed-phase C18 column. Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • MS Detection: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.

  • Data Analysis: Identify the peak corresponding to the compound in the chromatogram and examine its mass spectrum for the protonated molecular ion [M+H]⁺.

Expected Data & Interpretation
  • Molecular Formula: C₈H₉N₅

  • Molecular Weight (Free Base): 175.20 g/mol

  • Expected [M+H]⁺: 176.0931 m/z (calculated for C₈H₁₀N₅⁺)

Table 4: Expected High-Resolution Mass Spectrometry Data

ParameterExpected ValuePurpose
Retention TimeCompound-specificConfirms purity (single peak)
[M+H]⁺ (m/z)176.0931Confirms molecular weight and elemental composition

Causality: The use of formic acid in the mobile phase ensures the amine is protonated, making it readily detectable in positive ion ESI mode. The observation of a high-resolution mass accurate to within 5 ppm of the calculated value for C₈H₁₀N₅⁺ provides definitive confirmation of the elemental composition.

Part 5: Comparative Analysis: Discrimination from a Bioisostere

To demonstrate the power of this multi-technique approach, we compare the expected data for our target compound with its carboxylic acid bioisostere, (1H-1,2,3,4-tetrazol-5-yl)(phenyl)acetic acid . This comparison highlights the unique analytical signatures that allow for unambiguous differentiation.

Table 5: Comparative Spectroscopic Data

TechniquePhenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine HCl(1H-1,2,3,4-tetrazol-5-yl)(phenyl)acetic acidKey Differentiator
¹H NMR Broad -NH₃⁺ signal (~9-10 ppm); -CH- signal (~5.5-5.8 ppm)Very broad -COOH signal (>12 ppm); -CH- signal (~5.0-5.3 ppm)Presence and chemical shift of acidic protons and the methine proton.
¹³C NMR -CH- carbon at ~45-50 ppm-CH- carbon at ~55-60 ppm; -C=O carbon at ~170-175 ppmPresence of a carbonyl carbon signal is definitive for the acid.
FT-IR Broad -NH₃⁺ stretches (3200-2800 cm⁻¹)Very broad O-H stretch (3300-2500 cm⁻¹); Strong C=O stretch (~1700 cm⁻¹)The C=O stretch is a powerful and unambiguous marker for the carboxylic acid.
MS [M+H]⁺ 176.0931 m/z205.0669 m/zA clear mass difference of 29 Da.

This comparative analysis demonstrates that the combined data from NMR, FT-IR, and MS provide a unique and definitive fingerprint for phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, allowing it to be easily distinguished from closely related structures.

Conclusion

References

  • BenchChem. A Comparative Guide to Tetrazole Derivatives and Their Bioisosteres in Drug Discovery.
  • BenchChem. A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Tetrazoles.
  • Taylor & Francis Online. Bioisosteres in Drug Discovery: Focus on Tetrazole.
  • Practical Fragments. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Frontiers. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • National Institutes of Health. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • BenchChem. Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
  • BenchChem. Application Note: FT-IR Analysis of N-(2H-tetrazol-5-yl).
  • PubMed. Bioisosteres in drug discovery: focus on tetrazole.
  • ResearchGate. Bioisosteres in Drug Discovery: Focus on Tetrazole.
  • Growing Science. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles.

Sources

A Comparative Analysis of the Biological Activities of Substituted Tetrazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The tetrazole scaffold, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its metabolic stability and ability to act as a bioisostere for the carboxylic acid group, have made it a valuable pharmacophore in the design of novel therapeutic agents.[1][2] This guide provides a comprehensive comparison of the biological activities of substituted tetrazoles, focusing on their antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their potency, the experimental protocols used to evaluate their efficacy, and the underlying mechanisms of action.

The Versatility of the Tetrazole Ring: A Gateway to Diverse Biological Activities

The inherent properties of the tetrazole ring, such as its high nitrogen content, planarity, and ability to participate in hydrogen bonding, contribute to its versatile biological profile.[1][2] By strategically modifying the substituents on the tetrazole core, medicinal chemists can fine-tune the pharmacological activity of these compounds, leading to the development of potent and selective agents for a wide range of therapeutic targets.[3][4][5] This guide will explore how different substitution patterns influence the antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities of tetrazoles.

Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Substituted tetrazoles have shown significant promise in this area, exhibiting activity against a broad spectrum of pathogens.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial potency of substituted tetrazoles is highly dependent on the nature and position of the substituents. Generally, the introduction of lipophilic groups at the N1 or N2 position of the tetrazole ring enhances antibacterial activity. For instance, derivatives with long alkyl chains have demonstrated increased efficacy against both Gram-positive and Gram-negative bacteria.[6] Furthermore, the incorporation of specific pharmacophores, such as benzimidazole or indole moieties, can significantly boost antimicrobial effects.[2][4]

Comparative Antimicrobial Activity of Substituted Tetrazoles

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted tetrazoles against various microbial strains, providing a comparative overview of their efficacy.

Compound/SubstituentTarget OrganismMIC (µg/mL)Reference
1-((1-benzyl-1H-tetrazol-5-yl)methyl)-2-phenyl-1H-benzo[d]imidazoleS. aureus125[7]
1-((1-benzyl-1H-tetrazol-5-yl)methyl)-2-phenyl-1H-benzo[d]imidazoleE. coli250[7]
5-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-1H-tetrazoleS. aureus16[8]
5-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-1H-tetrazoleE. coli17[8]
Imide-tetrazole derivative 1S. aureus (clinical)0.8[9]
Imide-tetrazole derivative 1E. coli (standard)0.4[9]
Mechanism of Antimicrobial Action

The antimicrobial mechanism of substituted tetrazoles is often multifaceted. One key mechanism involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[1][2] This disruption of DNA synthesis ultimately leads to bacterial cell death. Some tetrazole derivatives can also induce oxidative stress within microbial cells, leading to cellular damage.[1][2]

Antimicrobial_Mechanism Tetrazole Substituted Tetrazole Enzymes DNA Gyrase / Topoisomerase IV Tetrazole->Enzymes Inhibition OxidativeStress Induction of Oxidative Stress Tetrazole->OxidativeStress DNA Bacterial DNA Replication & Repair Enzymes->DNA CellDeath Bacterial Cell Death DNA->CellDeath Disruption CellDamage Cellular Damage OxidativeStress->CellDamage CellDamage->CellDeath

Caption: Mechanism of antimicrobial action of substituted tetrazoles.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research. Substituted tetrazoles have demonstrated significant cytotoxic activity against various cancer cell lines, making them promising candidates for cancer therapy.[10][11]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer efficacy of tetrazole derivatives is intricately linked to their structural features. The presence of aromatic or heteroaromatic substituents at the C5 position of the tetrazole ring is often associated with potent cytotoxic activity.[12] Furthermore, the nature of the substituent at the N1 or N2 position can influence the compound's selectivity towards different cancer cell lines. Hybrid molecules, where the tetrazole moiety is combined with other known anticancer pharmacophores, have also shown enhanced potency.[2][4]

Comparative Anticancer Activity of Substituted Tetrazoles

The following table presents the half-maximal inhibitory concentration (IC50) values of various substituted tetrazoles against different human cancer cell lines, offering a comparison of their cytotoxic potential.

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
1,5-diaryl-substituted tetrazole (Compound 82)Multidrug-resistant cells1.1[10]
(tetrazol-5-yl)methylindole derivative (Compound 81)HepG2 (Liver)4.2[10]
Piperonyl-tetrazole derivative (Compound 8)MDA-MB-231 (Breast)<10[13]
Piperonyl-tetrazole derivative (Compound 10)MCF-7 (Breast)<10[13]
Tetra-substituted pyrazole derivative (Compound 18)Jurkat (Leukemia)14.85[14]
Mechanism of Anticancer Action

Substituted tetrazoles exert their anticancer effects through various mechanisms. A prominent mechanism is the induction of apoptosis, or programmed cell death, in cancer cells.[2] This can be achieved by disrupting the mitochondrial membrane potential and activating caspase cascades. Some tetrazole derivatives have also been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Wnt/β-catenin pathway.[15] Furthermore, the generation of reactive oxygen species (ROS) can lead to oxidative stress and subsequent cell death.[1][2]

Anticancer_Mechanism Tetrazole Substituted Tetrazole Apoptosis Induction of Apoptosis Tetrazole->Apoptosis Signaling Inhibition of Proliferation Pathways (e.g., Wnt/β-catenin) Tetrazole->Signaling OxidativeStress Generation of ROS Tetrazole->OxidativeStress CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath Signaling->CancerCellDeath OxidativeStress->CancerCellDeath

Caption: Anticancer mechanisms of substituted tetrazoles.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several substituted tetrazoles have demonstrated potent anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs.[16][17]

Structure-Activity Relationship (SAR) for Anticonvulsant Activity

The anticonvulsant properties of tetrazoles are significantly influenced by the substituents on the ring. Lipophilicity plays a crucial role, with a good correlation observed between the partition coefficient and anticonvulsant activity.[18] Alkyl or aryl substituents at the C5 position are often beneficial for activity. The nature of the substituent at the N1 or N2 position can also modulate the potency and neurotoxicity profile of the compounds.[16][19]

Comparative Anticonvulsant Activity of Substituted Tetrazoles

The following table provides a comparison of the median effective dose (ED50) of different substituted tetrazoles in the maximal electroshock (MES) seizure test, a common preclinical model for generalized tonic-clonic seizures.

Compound/SubstituentAnimal ModelED50 (mg/kg)Reference
6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazineMouse (MES)6.8[17]
1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazoleMouse (MES)12.7[16]
5-HeptyltetrazoleMouse (PTZ)-[18]
Compound 1gMouse (MES)29[20]
Mechanism of Anticonvulsant Action

The precise mechanism of action for many anticonvulsant tetrazoles is still under investigation. However, some derivatives are believed to exert their effects by modulating the activity of neurotransmitter systems. For example, some tetrazoles may enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[21] Others may act by blocking voltage-gated sodium or calcium channels, thereby reducing neuronal excitability.[21]

Anticonvulsant_Mechanism Tetrazole Substituted Tetrazole GABA Enhancement of GABAergic Inhibition Tetrazole->GABA IonChannels Blockade of Voltage-Gated Na+/Ca2+ Channels Tetrazole->IonChannels NeuronalExcitability Reduced Neuronal Excitability GABA->NeuronalExcitability IonChannels->NeuronalExcitability SeizureSuppression Seizure Suppression NeuronalExcitability->SeizureSuppression Antiinflammatory_Mechanism Tetrazole Substituted Tetrazole COX2 COX-2 Inhibition Tetrazole->COX2 Cytokines Inhibition of TNF-α & IL-6 Tetrazole->Cytokines Inflammasome Inhibition of Inflammasome-Caspase-1 Tetrazole->Inflammasome Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Reduced Inflammation Prostaglandins->Inflammation Reduction Cytokines->Inflammation Suppression IL1b IL-1β Release Inflammasome->IL1b IL1b->Inflammation Inhibition

Caption: Anti-inflammatory mechanisms of substituted tetrazoles.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a substituted tetrazole that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a sterile broth medium.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized bacterial suspension in sterile broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Tetrazole Dilutions:

    • Prepare a stock solution of the test tetrazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing sterile broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the tetrazole dilutions.

    • Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for turbidity.

    • The MIC is the lowest concentration of the tetrazole derivative at which no visible growth (turbidity) is observed.

Anticancer Activity: MTT Assay

Objective: To assess the cytotoxic effect of substituted tetrazoles on cancer cell lines by measuring cell viability.

Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Treatment with Tetrazole Derivatives:

    • Prepare a series of dilutions of the test tetrazole derivative in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the tetrazole.

    • Include a vehicle control (medium with the solvent used to dissolve the tetrazole) and an untreated control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the cell viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anticonvulsant Activity: Maximal Electroshock (MES) Test

Objective: To evaluate the ability of a substituted tetrazole to prevent the spread of seizures in an animal model of generalized tonic-clonic seizures.

Protocol:

  • Animal Preparation:

    • Use adult male mice or rats of a specific strain.

    • Administer the test tetrazole derivative intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • A control group receives the vehicle.

  • Induction of Seizures:

    • At the time of predicted peak effect of the drug, apply a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal or ear-clip electrodes.

  • Observation and Scoring:

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the abolition of the tonic hindlimb extension.

  • Data Analysis:

    • Determine the number of animals protected at each dose.

    • Calculate the ED50 value (the dose that protects 50% of the animals from the tonic hindlimb extension) using a suitable statistical method (e.g., probit analysis).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

Objective: To assess the in vivo anti-inflammatory activity of substituted tetrazoles in a model of acute inflammation.

Protocol:

  • Animal Preparation:

    • Use adult male or female rats of a specific strain.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration:

    • Administer the test tetrazole derivative orally or intraperitoneally at various doses.

    • A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation:

    • One hour after drug administration, inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage of inhibition of edema for the drug-treated groups compared to the control group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

Substituted tetrazoles represent a highly versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities. The ability to readily modify the substituents on the tetrazole ring allows for the optimization of their pharmacological profiles, leading to the development of potent and selective agents for various therapeutic applications. This guide has provided a comparative overview of their antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties, highlighting the key structure-activity relationships and underlying mechanisms of action. The detailed experimental protocols offer a practical resource for researchers in the field of drug discovery and development. Further exploration of the vast chemical space of substituted tetrazoles is warranted to unlock their full therapeutic potential.

References

  • Quantitative Structure-Anticonvulsant Activity Relationships of Valproic Acid, Related Carboxylic Acids and Tetrazoles. (n.d.). PubMed. Retrieved from [Link]

  • Maji, L., Teli, G., Pal, R., Maheshwari, C., Soni, V., Matada, B., Rathore, B. S., Saravanan, C., & Muthukumaradoss, K. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Retrieved from [Link]

  • Maji, L., Teli, G., Pal, R., Maheshwari, C., Soni, V., Matada, B., Rathore, B. S., Saravanan, C., & Muthukumaradoss, K. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Retrieved from [Link]

  • Maji, L., Teli, G., Pal, R., Maheshwari, C., Soni, V., Matada, B., Rathore, B. S., Saravanan, C., & Muthukumaradoss, K. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Retrieved from [Link]

  • Maji, L., Teli, G., Pal, R., Maheshwari, C., Soni, V., Matada, B., Rathore, B. S., Saravanan, C., & Muthukumaradoss, K. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. ResearchGate. Retrieved from [Link]

  • Maji, L., Teli, G., Pal, R., Maheshwari, C., Soni, V., Matada, B., Rathore, B. S., Saravanan, C., & Muthukumaradoss, K. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Odessa University. Retrieved from [Link]

  • Wang, Z., Chen, Y., Zhang, Y., Wang, T., & Chun, C. (2017). Synthesis and Evaluation of 5-(o-Tolyl)-1H-tetrazole Derivatives as Potent Anticonvulsant Agents. Archiv der Pharmazie, 350(5-6), 1600389. Retrieved from [Link]

  • (n.d.). Synthesis and Anticonvulsant Activity of 5-Substituted 1h-Tetrazoles against Pentylenetetrazole-Induced Seizures. ResearchGate. Retrieved from [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PubMed Central. Retrieved from [Link]

  • Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-cancer agents in medicinal chemistry, 17(14), 1856–1868. Retrieved from [Link]

  • (2010). Synthesis and evaluation of a series of 1-substituted tetrazole derivatives as antimicrobial agents. ACG Publications. Retrieved from [Link]

  • (n.d.). SAR of anti-inflammatory agents. (A higher resolution / colour version... ResearchGate. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1,5-disubstituted α-amino tetrazole derivatives as non-covalent inflammasome-caspase-1 complex inhibitors with potential application against immune and inflammatory disorders. (2021). PubMed Central. Retrieved from [Link]

  • ED50 – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2025). PubMed Central. Retrieved from [Link]

  • Deng, X., Meng, Q., Zhang, L., & Li, Z. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry, 10, 908122. Retrieved from [Link]

  • Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. (2019). PubMed. Retrieved from [Link]

  • (n.d.). Tetrazole: A privileged scaffold for the discovery of anticancer agents. ResearchGate. Retrieved from [Link]

  • Deng, X., Meng, Q., Zhang, L., & Li, Z. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry, 10, 908122. Retrieved from [Link]

  • Verma, A., & Jaitak, V. (2020). Tetrazoles as Anticancer Agents: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bioorganic & medicinal chemistry, 28(15), 115599. Retrieved from [Link]

  • New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Verma, A., & Jaitak, V. (2020). Tetrazoles as Anticancer Agents: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bioorganic & medicinal chemistry, 28(15), 115599. Retrieved from [Link]

  • Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. (2019). Nanomedicine Research Journal. Retrieved from [Link]

  • (2022). SAR of Anticonvulsants. YouTube. Retrieved from [Link]

  • (n.d.). inhibition (%I) of inflammation by carrageenan induced rat paw edema. ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and anticancer screening of some novel piperonyl-tetrazole derivatives. (n.d.). PubMed. Retrieved from [Link]

  • (n.d.). IC50 of the new compounds against the four human cancer cells as well... ResearchGate. Retrieved from [Link]

  • Al-Masoudi, N. A., Al-Salihi, A. A., Al-Zerg, A. A., & Al-Amiery, A. A. (2025). Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega. Retrieved from [Link]

  • Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]

  • Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. (n.d.). PubMed Central. Retrieved from [Link]

  • Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Anti-cancer agents in medicinal chemistry, 17(14), 1856–1868. Retrieved from [Link]

  • Synthesis, Characterization, Antibacterial & Anti-Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types of Carbazone And Benzaldehyde. (n.d.). International Journal of Pharmacy and Technology. Retrieved from [Link]

  • Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. (n.d.). Taylor & Francis. Retrieved from [Link]

  • (n.d.). Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. ResearchGate. Retrieved from [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). MDPI. Retrieved from [Link]

  • (n.d.). Comparison of percentage inhibition of carrageenan induced paw edema vs time. ResearchGate. Retrieved from [Link]

  • (n.d.). Non-steroidal anti-inflammatory drugs. TIB. Retrieved from [Link]

  • (n.d.). Inhibition percentage (%) on carrageenan induced paw edema in rats. ResearchGate. Retrieved from [Link]

  • The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in Rats. (n.d.). PubMed. Retrieved from [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI. Retrieved from [Link]

  • Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. (n.d.). PubMed. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro Evaluation of Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride. We will navigate the logical progression from foundational cytotoxicity screening to targeted bioassays, comparing methodologies and potential outcomes against established alternatives. The experimental designs detailed herein are grounded in published studies on structurally analogous tetrazole compounds, offering a robust starting point for researchers investigating this chemical entity.

The tetrazole ring is a cornerstone of modern medicinal chemistry. Recognized as a non-classical bioisostere of the carboxylic acid group, it offers a similar pKa and planar structure while providing enhanced metabolic stability and bioavailability.[1][2] These properties have led to the incorporation of tetrazoles into numerous FDA-approved drugs. Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride combines this privileged heterocycle with a phenylmethanamine scaffold, creating a molecule with significant potential for diverse biological activities. This guide will delineate a multi-faceted testing cascade to elucidate its pharmacological profile.

Part 1: Foundational Workflow: Cytotoxicity and Viability Screening

Expert Rationale: Before investigating specific therapeutic activities, it is imperative to establish the compound's intrinsic cytotoxicity profile across various cell types. This foundational step determines the sub-lethal concentration range for subsequent mechanistic assays, preventing misleading results due to overt toxicity. Furthermore, comparing cytotoxicity in cancerous versus non-cancerous cell lines provides the first clue towards potential cancer-specific activity. The Sulforhodamine B (SRB) assay is selected here for its reliability, ease of use, and basis in measuring total cellular protein content, which is less prone to metabolic artifacts compared to mitochondrial activity-based assays.[3]

G cluster_0 Initial Screening Workflow compound Test Compound: Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine HCl dilution Prepare Serial Dilutions (e.g., 0.1 µM to 100 µM) compound->dilution cell_culture Seed Cell Lines in 96-Well Plates (Cancer & Normal Lines) dilution->cell_culture incubation Incubate with Compound (e.g., 48-72 hours) cell_culture->incubation srb_assay Perform Sulforhodamine B (SRB) Assay incubation->srb_assay readout Measure Absorbance (540 nm) srb_assay->readout analysis Calculate % Growth Inhibition Determine IC50 Values readout->analysis

Caption: Initial cytotoxicity screening workflow.

Comparative Assay: Sulforhodamine B (SRB) vs. Alternatives

The SRB assay is a robust method for determining cell density based on the measurement of total cellular protein. It offers advantages over tetrazolium-based assays (like MTT), as its endpoint is not dependent on enzymatic activity which can be influenced by the test compound itself.

FeatureSulforhodamine B (SRB) AssayMTT Assay
Principle Stains total basic amino acids in cellular proteins.Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.
Endpoint Colorimetric (Absorbance at ~540 nm).Colorimetric (Absorbance at ~570 nm).
Pros Stable endpoint, less interference from compound redox activity, high throughput.[3]Widely used, reflects metabolic activity.
Cons Requires a fixation step.Can be affected by compound redox potential, requires live cells.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

Adapted from protocols used for evaluating anticancer activity of tetrazole compounds.[3]

  • Cell Plating: Seed cells (e.g., MCF-7 breast cancer, A549 lung cancer, and NIH-3T3 normal fibroblasts) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add serial dilutions of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride to the wells. Include wells with a positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO or media).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the media. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 20 minutes.

  • Wash and Solubilize: Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Readout: Read the absorbance on an ELISA plate reader at a wavelength of 540 nm.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Data Interpretation: Establishing a Bioactivity Profile

The IC₅₀ values obtained will guide the next phase of testing. A low IC₅₀ against cancer cells coupled with a high IC₅₀ against normal cells suggests a favorable therapeutic window for potential anticancer applications.

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)NIH-3T3 IC₅₀ (µM)Selectivity Index (NIH-3T3/MCF-7)
Test Compound Experimental DataExperimental DataExperimental DataCalculated Value
Doxorubicin (Control)~0.1~0.2~0.5~5
Tetrazole Analog 5b[4]1.121.87>10 (estimated)>8.9

Part 2: Comparative Analysis of Potential Biological Activities

Based on extensive research into the tetrazole scaffold, several potential activities can be hypothesized for phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride. This section compares the key in vitro assays for three high-probability therapeutic areas.

A. Antifungal Activity

Expert Rationale: Structurally similar phenyl(2H-tetrazol-5-yl)methanamine derivatives have demonstrated potent antifungal activity, suggesting this is a promising avenue.[5] The primary comparator is Fluconazole, a widely used antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase (CYP51). The initial screening assay should establish the Minimum Inhibitory Concentration (MIC) to quantify potency.

G cluster_1 Antifungal Testing Workflow mic_assay MIC Determination (Broth Microdilution) mic_result Potent Activity? (Low MIC Value) mic_assay->mic_result moa_study Mechanism of Action Study (e.g., CYP51 Inhibition Assay) mic_result->moa_study Yes docking Computational Docking (vs. CYP51 Active Site) moa_study->docking Correlate

Caption: Workflow for antifungal evaluation.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the standard for this determination.

Experimental Protocol: Broth Microdilution MIC Assay (CLSI M27-A3 for Yeasts)

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium.

  • Compound Dilution: Prepare 2-fold serial dilutions of the test compound and Fluconazole (positive control) in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Readout: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Comparative Data Table

CompoundC. albicans MIC (µg/mL)A. niger MIC (µg/mL)
Test Compound Experimental DataExperimental Data
Fluconazole (Control)0.25 - 2.0>64
Tetrazole Analog 3[5]500750
B. Anticancer Activity & Mechanism of Action

Expert Rationale: The initial cytotoxicity screen may reveal anticancer potential. The next logical step is to investigate the mechanism. Tetrazole derivatives have been shown to act via diverse mechanisms, including inhibition of tubulin polymerization[4] and DNA binding.[3] A comparative approach testing for both possibilities is warranted. Combretastatin A-4 (CA-4) is an excellent positive control for tubulin inhibition.

This cell-free assay directly measures the compound's effect on the assembly of tubulin dimers into microtubules.

Experimental Protocol: Cell-Free Tubulin Polymerization Assay

  • Reaction Mixture: In a 96-well plate, combine a tubulin solution with a fluorescence-based reporter in a polymerization buffer.

  • Compound Addition: Add the test compound or a control (CA-4 for inhibition, Paclitaxel for promotion).

  • Initiation & Readout: Initiate polymerization (e.g., by raising the temperature to 37°C) and monitor the fluorescence increase over time in a plate reader.

  • Analysis: Compare the polymerization curves of treated samples to controls to determine inhibitory activity.

This assay assesses whether the compound can interact directly with DNA, a common mechanism for cytotoxic agents.

Experimental Protocol: UV-Vis Absorption Titration

  • Sample Preparation: Prepare a solution of the test compound with a known concentration in a suitable buffer.

  • Titration: Record the UV-Vis absorption spectrum of the compound. Then, add increasing amounts of a concentrated calf thymus DNA (ct-DNA) solution, recording the spectrum after each addition.

  • Analysis: Observe changes in the absorption spectrum (hypochromism or hyperchromism and red or blue shifts in λmax). These changes indicate binding and can be used to calculate the binding constant (Kb).

Comparative Data Table

CompoundMCF-7 IC₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)DNA Binding
Test Compound From Part 1Experimental DataYes/No (Kb value)
CA-4 (Control)~0.003~1.5No
Tetrazole Analog 5o[3]1.0 - 4.0Not ReportedYes (Kb = 2.1 x 10⁴ M⁻¹)
C. Anti-inflammatory Activity

Expert Rationale: Many tetrazole compounds exhibit anti-inflammatory properties by inhibiting key enzymes like cyclooxygenases (COX-1/COX-2) or suppressing pro-inflammatory cytokines.[6] A dual-assay approach can provide a comprehensive profile. Celecoxib, a selective COX-2 inhibitor, serves as an ideal comparator.

This cell-free enzymatic assay measures the ability of a compound to inhibit the conversion of arachidonic acid into prostaglandins by the COX isoforms.

Experimental Protocol: COX Inhibitor Screening Assay

  • Enzyme Incubation: Incubate recombinant COX-1 or COX-2 enzyme with the test compound or Celecoxib in a 96-well plate.

  • Substrate Addition: Add arachidonic acid to initiate the reaction.

  • Detection: After a set incubation time, measure the amount of prostaglandin E₂ (PGE₂) produced using a colorimetric or fluorescence-based detection kit (e.g., an ELISA-based method).

  • Analysis: Calculate the percent inhibition and determine the IC₅₀ for each isoform. The ratio of IC₅₀ (COX-1 / COX-2) gives the selectivity index.

This cell-based assay measures the compound's ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 from immune cells stimulated with lipopolysaccharide (LPS).

Experimental Protocol: ELISA for TNF-α and IL-6

  • Cell Culture & Stimulation: Plate murine macrophages (e.g., RAW 264.7) and pre-treat with the test compound for 1-2 hours. Then, stimulate with LPS (e.g., 1 µg/mL) for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Analysis: Compare cytokine levels in treated wells to the LPS-only control to determine the percentage of inhibition.

Comparative Data Table

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)TNF-α Inhibition (%)
Test Compound Experimental DataExperimental DataCalculated ValueExperimental Data
Celecoxib (Control)~0.04~15~375High
Tetrazole Analog 7c[6]0.233.8916.91High (37.6 pg/mL)

Summary and Future Directions

This guide outlines a systematic, comparative approach to the in vitro characterization of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride. By progressing from broad cytotoxicity screening to specific, hypothesis-driven bioassays, researchers can efficiently build a comprehensive pharmacological profile of the molecule. The selection of appropriate positive controls and alternative compounds is critical for contextualizing the experimental data.

Positive results in any of these areas would justify progression to more advanced in vitro studies, such as target engagement assays, resistance profiling, or ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, before consideration for in vivo efficacy models.

References

  • Gudipati, R., et al. (2017). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. ResearchGate. Available at: [Link]

  • Lamey, F., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. PubMed. Available at: [Link]

  • Saniket, D., et al. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. PubMed. Available at: [Link]

  • Aziz, M., & Hassan, A. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. Available at: [Link]

  • Various Authors. (2025). Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. ACS Omega. Available at: [Link]

  • Various Authors. (N.D.). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • Various Authors. (N.D.). Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives. National Institutes of Health. Available at: [Link]

  • Various Authors. (2017). Tetrazoles: Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Dömling, A., et al. (2020). Tetrazoles via Multicomponent Reactions. PubMed Central. Available at: [Link]

  • Maddila, S., et al. (2015). Novel 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives: synthesis, in vitro antitumor activity and computational studies. ResearchGate. Available at: [Link]

  • Various Authors. (N.D.). Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central. Available at: [Link]

  • Various Authors. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. PubMed Central. Available at: [Link]

  • Various Authors. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

A Guide to the Cross-Validation of Experimental Results for Phenyl-Tetrazole Compounds: From Benchtop to Biological Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a novel compound from synthesis to a potential therapeutic candidate is paved with rigorous validation. Phenyl-tetrazole compounds, noted for their versatile pharmacological activities, are no exception.[1] Their role as bioisosteres for carboxylic acids has made them a privileged scaffold in modern drug discovery, enhancing metabolic stability and potency in molecules targeting a wide range of diseases, from hypertension to cancer.[2][3][4]

However, the value of any discovery hinges on the reproducibility and reliability of the experimental data. This guide provides an in-depth framework for the cross-validation of experimental results for phenyl-tetrazole compounds. We will move beyond simple procedural descriptions to explain the causal logic behind experimental choices, ensuring a self-validating system of inquiry from initial synthesis to final biological confirmation.

Pillar 1: Foundational Validation - Synthesis and Structural Integrity

Before any biological activity can be trusted, the identity and purity of the synthesized compound must be unequivocally confirmed. This foundational pillar is the bedrock of all subsequent experimental work. An impurity or misidentified structure can lead to misleading biological data, wasting significant time and resources.

A multi-pronged analytical approach is therefore not just recommended, but essential.[5] While chromatographic methods quantify purity, spectroscopic techniques provide the definitive structural confirmation.

General Synthesis Workflow

The most common and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide source.[1][6] This method is highly efficient for creating the core tetrazole ring.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Validation A Phenyl Nitrile Derivative (Starting Material) C [2+3] Cycloaddition Reaction in Solvent (e.g., DMF, DMSO) A->C B Sodium Azide (NaN3) + Lewis Acid Catalyst (e.g., ZnBr2, CuSO4) B->C D Acidic Workup (e.g., HCl) C->D E Crude 5-Phenyl-1H-tetrazole D->E F Recrystallization or Column Chromatography E->F G Pure Phenyl-Tetrazole Compound F->G H Structural & Purity Analysis (NMR, MS, HPLC) G->H I Validated Compound G->I Proceed to Biological Assays

Caption: General workflow for the synthesis and validation of a 5-phenyl-1H-tetrazole compound.

Experimental Protocols for Foundational Validation

Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole [7]

  • Rationale: This protocol utilizes a common one-pot procedure that is efficient and relatively simple to perform. Dimethylformamide (DMF) is used as a polar aprotic solvent to dissolve the reactants.

  • Procedure:

    • To a mixture of benzonitrile (1 mmol) and sodium azide (2 mmol) in DMF (5 mL), add a Lewis acid catalyst such as nano-TiCl₄·SiO₂ (0.1 g).[7]

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the catalyst by filtration.

    • Add ice water and 4N HCl (5 mL) to the filtrate. A white solid precipitate should form.

    • Collect the solid by filtration and wash it with cold chloroform to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Structural and Purity Characterization

  • Rationale: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is required to provide orthogonal data points confirming structure and purity.[5][8]

  • A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Validation Check: The ¹H NMR spectrum should show the expected signals for the phenyl protons with appropriate splitting patterns and integration values.[2] The ¹³C NMR spectrum should display a characteristic signal for the tetrazole carbon, typically in the range of 155–160 ppm.[9] The absence of significant impurity peaks is critical.

  • B. Mass Spectrometry (MS):

    • Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent like methanol or acetonitrile.[8]

    • Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.

    • Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

    • Validation Check: The observed mass-to-charge ratio (m/z) for the molecular ion must match the calculated molecular weight of the target compound.[10] Characteristic fragmentation patterns, such as the loss of N₂ in negative mode, can provide further structural confirmation.[8]

  • C. High-Performance Liquid Chromatography (HPLC):

    • Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by dilution.

    • Filter all samples through a 0.45 µm syringe filter.

    • Inject the samples onto a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water gradient).

    • Use a UV detector set to an appropriate wavelength to monitor the elution.[8]

    • Validation Check: The chromatogram should show a single major peak. Purity should be calculated based on the area of this peak relative to the total area of all peaks, and it should typically be ≥95% for use in biological assays.

Data Summary for a Validated Compound

All quantitative data should be summarized for clear comparison and record-keeping.

Analysis Parameter Expected Result for a Hypothetical Phenyl-Tetrazole Derivative Purpose
¹H NMR Chemical Shift (δ)Phenyl protons (7.5-8.5 ppm), other substituent protons.Confirms proton environment and molecular framework.[8]
¹³C NMR Chemical Shift (δ)Tetrazole Carbon (~155 ppm), Phenyl carbons (120-140 ppm).Confirms carbon backbone and key functional groups.[9]
ESI-MS [M+H]⁺ or [M-H]⁻Calculated MW ± 0.001 Da (High-Resolution MS).Confirms molecular weight and elemental composition.[10]
HPLC Purity (%)≥ 95%.Quantifies purity and detects non-volatile impurities.[8]

Pillar 2: Cross-Validation of In Vitro Biological Activity

Once a compound is structurally validated, the next critical phase is to confirm its biological activity. A common pitfall is relying on a single assay, which may be prone to artifacts (e.g., compound precipitation, autofluorescence, non-specific reactivity). Cross-validation using orthogonal assays—different methods measuring the same or related biological endpoints—is essential for building confidence in the results.

Workflow for In Vitro Cross-Validation

This workflow demonstrates a logical progression from an initial broad screening to more specific, mechanistic assays to confirm the initial findings.

G A Validated Phenyl-Tetrazole Compound Library B Primary High-Throughput Screen (e.g., Protein Denaturation Assay) A->B C Identify Initial 'Hits' B->C Dose-response curve D Orthogonal Confirmatory Assay (e.g., Cell-Based Assay) C->D H Artifacts C->H Discard (False Positives) E Validate 'Hits' (Rule out false positives) D->E Correlate IC50 values F Secondary Mechanistic Assays (e.g., Target Engagement, Downstream Signaling) E->F E->H G Confirmed In Vitro Lead Compound F->G Elucidate MoA

Caption: Workflow for the cross-validation of in vitro biological activity using orthogonal assays.

Case Study: Validating Anti-Inflammatory Activity

Many phenyl-tetrazole derivatives have reported anti-inflammatory activity.[11] Let's outline a cross-validation strategy.

Protocol 3: Primary Screen - Inhibition of Protein Denaturation [11]

  • Rationale: Inflammation can involve protein denaturation. This simple in vitro assay assesses the ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA). It serves as a rapid primary screen.

  • Procedure:

    • Prepare test solutions of phenyl-tetrazole compounds at various concentrations (e.g., 10 to 500 µg/mL). Use Diclofenac sodium as a positive control.

    • To 0.5 mL of each test solution, add 0.5 mL of 1% aqueous BSA solution.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 10 minutes.

    • After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

    • Calculate the percentage inhibition of denaturation and determine the IC₅₀ value.

Protocol 4: Orthogonal Assay - Inhibition of Nitric Oxide (NO) Production in Macrophages [12]

  • Rationale: This cell-based assay provides a more physiologically relevant validation. During inflammation, macrophages produce nitric oxide (NO). This assay measures the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, indicating a direct effect on a key inflammatory pathway.

  • Procedure:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the phenyl-tetrazole compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect the cell supernatant.

    • Measure the nitrite concentration in the supernatant (a proxy for NO) using the Griess reagent.

    • Measure absorbance at 540 nm and calculate the percentage inhibition of NO production to determine the IC₅₀ value.

    • Crucial Cross-Check: Simultaneously perform a cell viability assay (e.g., MTT) to ensure the observed NO inhibition is not due to general cytotoxicity.

Comparative Data for Cross-Validation

A strong correlation between the results of the primary and orthogonal assays provides compelling evidence that the observed biological effect is genuine.

Compound Primary Assay IC₅₀ (µM) (Protein Denaturation)Orthogonal Assay IC₅₀ (µM) (NO Inhibition)Cytotoxicity CC₅₀ (µM) (MTT Assay)Validation Status
Lead Candidate (PT-123) 55.2 ± 4.178.9 ± 6.5> 200Validated Hit
Inactive Analog (PT-124) > 500> 200> 200Validated Negative
Cytotoxic Artifact (PT-125) 60.5 ± 5.365.1 ± 4.962.0 ± 3.8False Positive (Cytotoxicity)
Diclofenac Sodium 48.7 ± 3.965.2 ± 5.7> 200Positive Control

Pillar 3: Advanced Validation and In Vivo Correlation

The final stage of cross-validation involves confirming that the in vitro activity translates to a whole-organism setting. This step is crucial for any compound with therapeutic potential.

Structure-Activity Relationship (SAR) as a Validation Tool

Testing a series of structurally related analogs provides an internal validation mechanism. A logical and consistent SAR—where small, deliberate changes to the molecule lead to predictable changes in activity—strongly suggests a specific, target-driven mechanism of action rather than a random, artifactual effect.[2][10] For example, modifying substituents on the phenyl ring should result in a measurable trend in biological potency.

In Vivo Cross-Validation

Confirming efficacy in a relevant animal model is the ultimate validation of in vitro findings. The choice of model is critical and must be relevant to the therapeutic indication.

Example Protocol: In Vivo Model of Hyperuricemia [13]

  • Rationale: Some phenyl-tetrazole compounds have been investigated as xanthine oxidoreductase (XOR) inhibitors to treat hyperuricemia.[13] This protocol validates the in vitro XOR inhibition in a mouse model.

  • Procedure:

    • Use male Kunming mice and divide them into groups: Normal Control, Model Control, Positive Control (e.g., Febuxostat), and Phenyl-Tetrazole treatment groups.

    • Induce hyperuricemia in all groups except the Normal Control by intraperitoneal injection of potassium oxonate.

    • Administer the test compounds or vehicle orally to the respective groups 1 hour before induction.

    • Collect blood samples at a specified time point (e.g., 1 hour) after induction.

    • Measure the serum uric acid levels using a commercial assay kit.

    • Validation Check: A statistically significant reduction in serum uric acid levels in the treatment group compared to the model control group validates the in vitro findings.

Workflow: From In Vitro Validation to In Vivo Confirmation

G A Confirmed In Vitro Lead Compound B SAR Studies (Synthesize & Test Analogs) A->B C Establish SAR Trend B->C Validate Mechanism D Pharmacokinetic Profiling (ADME/Tox) C->D E Select Candidate for In Vivo Studies D->E Good PK Profile I Discard or Optimize D->I Poor PK Profile F In Vivo Efficacy Model (e.g., Hyperuricemia Mouse Model) E->F G Statistically Significant Efficacy Observed F->G F->I No Efficacy H Preclinical Candidate G->H

Caption: Progression from a validated in vitro hit to a preclinical candidate through SAR and in vivo studies.

Conclusion

The cross-validation of experimental results for phenyl-tetrazole compounds is a systematic, multi-pillar process. It begins with the absolute certainty of molecular structure and purity, progresses to the confirmation of biological activity through orthogonal in vitro assays, and culminates in the validation of efficacy in relevant in vivo models. By embracing this rigorous, self-validating approach, researchers can build a robust and trustworthy data package, significantly increasing the probability of translating a promising molecule into a viable therapeutic candidate.

References

  • Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds. (n.d.). Benchchem.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Tetrazoles. (n.d.). Benchchem.
  • Li, Z. Y., Lu, P. B., Ji, H., Shao, Q., You, Q. D., & Liu, X. (2009). [Synthesis and anti-histamine release activity of phenyl tetrazole compounds]. Yao Xue Xue Bao, 44(10), 1112–1117. Retrieved January 19, 2026, from [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2015). South African Journal of Chemistry, 68, 133-137. Retrieved January 19, 2026, from [Link]

  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2024). Molecules, 29(13), 3051. Retrieved January 19, 2026, from [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. (n.d.). Der Pharma Chemica. Retrieved January 19, 2026, from [Link]

  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Peng, W., Liu, F., Zhang, L., & Li, J. (2023). Design, synthesis, and evaluation of tricyclic compounds containing phenyl-tetrazole as XOR inhibitors. European Journal of Medicinal Chemistry, 246, 114947. Retrieved January 19, 2026, from [Link]

  • (PDF) Tetrazoles: Synthesis and Biological Activity. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, Biological Activity and Molecular Modeling of New Heterocyclic Tetrazole Derivatives. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2023). Molecules, 28(23), 7891. Retrieved January 19, 2026, from [Link]

  • Tetrazoles via Multicomponent Reactions. (2019). Chemical Reviews, 119(1), 14-111. Retrieved January 19, 2026, from [Link]

  • Tetrazoles via Multicomponent Reactions. (2019). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (2020). Molecules, 25(19), 4425. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis of Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the tetrazole moiety stands out as a critical pharmacophore, frequently employed as a bioisostere for the carboxylic acid group. This substitution can significantly enhance a molecule's metabolic stability and pharmacokinetic profile. Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a key building block in the synthesis of more complex pharmaceutical agents, making its efficient and scalable synthesis a topic of considerable interest. This guide provides an in-depth, comparative analysis of two distinct synthetic methodologies for this compound, offering insights into the strategic choices that underpin each route.

Introduction to the Synthetic Challenge

The synthesis of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride presents a multi-faceted challenge that requires the strategic construction of the tetrazole ring and the introduction of the aminomethyl functionality. The two primary approaches detailed here diverge in their core strategy: one builds the tetrazole ring onto a precursor already containing the aminomethyl synthon (Method A), while the other first constructs a substituted tetrazole and then elaborates the aminomethyl group (Method B).

Method A: One-Pot Multicomponent Synthesis from an α-Amino Nitrile

This approach leverages a highly convergent, one-pot reaction that assembles the tetrazole ring directly onto a pre-formed α-amino nitrile. This method is attractive for its efficiency and atom economy.

Mechanistic Rationale

The core of this method is a Lewis acid-catalyzed [3+2] cycloaddition between the nitrile functionality of an α-amino nitrile and an azide source. The Lewis acid, typically a zinc salt like zinc chloride (ZnCl₂), plays a crucial role in activating the nitrile group towards nucleophilic attack by the azide ion. This activation lowers the energy barrier for the cycloaddition, allowing the reaction to proceed under milder conditions than uncatalyzed versions. The use of an α-amino nitrile as the starting material elegantly incorporates the required aminomethyl moiety from the outset.

Experimental Protocol: Zinc-Catalyzed Cycloaddition[1][2]

Materials:

  • α-Amino nitrile (e.g., 2-amino-2-phenylacetonitrile)

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂)

  • Isopropyl Alcohol

  • Hydrochloric Acid (for salt formation)

Procedure:

  • To a solution of the α-amino nitrile in isopropyl alcohol, add sodium azide and zinc chloride.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in water and acidified with hydrochloric acid to precipitate the crude product.

  • The solid is collected by filtration, washed with cold water, and dried.

  • The crude product is then dissolved in a suitable solvent (e.g., ethanol) and treated with ethereal HCl to precipitate the hydrochloride salt.

  • The final product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Method_A_Workflow start α-Amino Nitrile + NaN₃ + ZnCl₂ reaction [3+2] Cycloaddition (Reflux in Isopropyl Alcohol) start->reaction workup Aqueous Workup & Acidification reaction->workup salt_formation HCl Salt Formation workup->salt_formation product Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride salt_formation->product

Caption: Workflow for Method A: One-Pot Multicomponent Synthesis.

Method B: Multi-Step Synthesis via 5-Phenyl-1H-tetrazole Intermediate

This classical, linear approach first constructs the stable 5-phenyl-1H-tetrazole ring, which is then functionalized to introduce the aminomethyl group. This method offers greater control over each transformation but is less convergent than Method A.

Mechanistic Rationale

This synthesis begins with the well-established [3+2] cycloaddition of benzonitrile and sodium azide.[1][2] This reaction is often catalyzed by an amine salt, such as triethylammonium chloride, which acts as a proton source to facilitate the formation of hydrazoic acid in situ, the reactive species in the cycloaddition. Subsequent steps involve the introduction of a one-carbon electrophile at the 5-position, followed by conversion to the amine. A common strategy involves a Vilsmeier-Haack formylation to introduce a carboxaldehyde group, which is then converted to the amine via reductive amination.

Experimental Protocol: Multi-Step Synthesis

Step 1: Synthesis of 5-Phenyl-1H-tetrazole [1][2]

  • Benzonitrile, sodium azide, and triethylammonium chloride are heated in a high-boiling solvent such as N,N-dimethylformamide (DMF).

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled and poured into acidic water to precipitate the product.

  • The solid 5-phenyl-1H-tetrazole is collected by filtration, washed with water, and dried.

Step 2: Formylation of 5-Phenyl-1H-tetrazole

  • 5-Phenyl-1H-tetrazole is treated with a Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) to introduce a formyl group at a suitable position. Note: This step can be complex due to the potential for N-acylation.

Step 3: Reductive Amination of the Aldehyde

  • The resulting tetrazole-carboxaldehyde is subjected to reductive amination. This involves the formation of an imine with an ammonia source (e.g., ammonium acetate), followed by in situ reduction with a reducing agent like sodium cyanoborohydride or catalytic hydrogenation.

Step 4: Hydrochloride Salt Formation

  • The crude amine is purified and then treated with hydrochloric acid in a suitable solvent to precipitate the final hydrochloride salt.

Method_B_Workflow start Benzonitrile + NaN₃ cycloaddition [3+2] Cycloaddition start->cycloaddition intermediate1 5-Phenyl-1H-tetrazole cycloaddition->intermediate1 formylation Formylation (Vilsmeier-Haack) intermediate1->formylation intermediate2 Tetrazole-carboxaldehyde formylation->intermediate2 red_amination Reductive Amination intermediate2->red_amination intermediate3 Free Base Amine red_amination->intermediate3 salt_formation HCl Salt Formation intermediate3->salt_formation product Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride salt_formation->product

Caption: Workflow for Method B: Multi-Step Synthesis via an Intermediate.

Comparative Analysis

ParameterMethod A: One-Pot Multicomponent SynthesisMethod B: Multi-Step Synthesis
Starting Materials α-Amino nitrile, Sodium Azide, Zinc ChlorideBenzonitrile, Sodium Azide, Vilsmeier Reagent, Reducing Agent
Number of Steps 1-2 (including salt formation)3-4
Overall Yield Moderate to Good (typically 60-80%)[3][4]Variable, generally lower due to multiple steps
Scalability Potentially challenging due to exothermic nature of cycloaddition and handling of azides on a large scale.More established for large-scale synthesis of the initial tetrazole, but subsequent steps add complexity.
Safety Considerations Use of sodium azide requires stringent safety protocols. The one-pot nature can concentrate hazards.Use of sodium azide and potentially hazardous reagents like phosphorus oxychloride. Multiple steps increase handling of intermediates.
Purification Can be simpler due to fewer intermediates.Requires purification at each step, potentially leading to material loss.
Versatility Dependent on the availability of the corresponding α-amino nitrile.More versatile in terms of modifying the linker between the phenyl and tetrazole rings if desired.

Conclusion and Recommendations

The choice between these two synthetic methodologies will largely depend on the specific requirements of the research or development program.

Method A is highly advantageous for rapid, small-scale synthesis and for generating structural analogs where the corresponding α-amino nitriles are readily accessible. Its convergent nature makes it an elegant and efficient route for discovery chemistry.

Method B , while longer and likely lower yielding, offers a more traditional and potentially more controllable route for process development and scale-up, particularly if the individual steps are well-optimized. The modularity of this approach allows for more straightforward troubleshooting and optimization of each transformation.

For drug development professionals, Method A may be ideal for initial library synthesis and structure-activity relationship (SAR) studies. As a lead candidate progresses, a transition to a more robust and scalable multi-step synthesis, such as a refined version of Method B, may be warranted to ensure a reliable and safe manufacturing process.

Ultimately, the optimal synthesis of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a balance of efficiency, scalability, safety, and the strategic goals of the synthetic campaign.

References

  • Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations. Comptes Rendus Chimie. [Link]

  • Synthesis and structure of 1-benzy1-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, H-1 NMR, FT-IR, and UV-Vis spectra and DFT calculations. ResearchGate. [Link]

  • Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives. National Institutes of Health. [Link]

  • 1H-Tetrazole synthesis. Organic Chemistry Portal. [Link]

  • Multi Step Synthesis Post Lab. Scribd. [Link]

  • Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives. PubMed. [Link]

  • Synthesis of 1-benzyl-1H-tetrazole-5-carbonyl chloride. PrepChem. [Link]

  • Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate. [Link]

  • Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. PubMed Central. [Link]

  • Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. MDPI. [Link]

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. National Institutes of Health. [Link]

  • SYNTHESIS OF SUBSTITUTED 5-PHENYL-1-(5-PHENYL)-ISOXAZOL-3-YL)-1H-TETRAZOLE AS ANTIOXIDANT AGENTS. Journal of Advanced Scientific Research. [Link]

  • 1 Supplementary Information for A Rapid and Novel Method for the Synthesis of 5-Substituted 1H-tetrazole Catalyzed by Exceptiona. Royal Society of Chemistry. [Link]

  • Nano-Catalytic Synthesis of 5-Substituted 1H Tetrazole Derivatives and Biological Applications. DergiPark. [Link]

  • Effect of catalysts and solvents on the formation of 5-Phenyl-1H-phenyl tetrazole a. ResearchGate. [Link]

  • Eco-efficient one-pot tandem synthesis of 1-aryl-1H-tetrazol-5-amine by CAN via in situ generated 1-phenylthiourea and heterocum. HJPMH. [Link]

  • Synthetic method for 5-phenyltetrazole.
  • Synthesis of 2-phenyl-7-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one. PrepChem. [Link]

  • A facile and highly efficient protocol for synthesis of new 5-substituted-1H-tetrazoles derivatives using copper-doped silica cuprous sulfate (CDSCS) is described. Semantic Scholar. [Link]

  • Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride.
  • 5-Chloro-1-phenyl-1H-tetrazole. National Institutes of Health. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • Tetrazoles via Multicomponent Reactions. PubMed Central. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory personnel engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides essential, step-by-step procedures for the proper disposal of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, a compound whose structural features necessitate specialized handling. By understanding the chemical principles behind these protocols, researchers can ensure the safety of themselves, their colleagues, and the environment.

Hazard Assessment: Understanding the Intrinsic Risks

While a specific Safety Data Sheet (SDS) for phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride may not be readily available, a thorough hazard assessment can be conducted by examining structurally similar tetrazole derivatives. The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms, is the primary source of concern.

Key Potential Hazards:

  • Explosive Potential: The high nitrogen content of the tetrazole functional group renders it energetically unstable.[1][2] These compounds can be sensitive to heat, shock, or friction, potentially leading to explosive decomposition.[1][2] Heating, in particular, may cause a violent reaction.[3][4]

  • Acute Toxicity: Similar tetrazole compounds are classified as harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, it is prudent to handle phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride as a potentially toxic substance.

  • Irritation: Many tetrazole derivatives are known to cause skin and serious eye irritation.[1][2]

  • Hazardous Combustion Products: In the event of a fire, the decomposition of this compound can release toxic and hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[5][6]

Hazard ClassificationAssociated RiskRecommended Precaution
Reactivity High potential for explosive decomposition when subjected to heat, shock, or friction.[1][3]Avoid heating and grinding. Handle with care.
Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1]Use in a well-ventilated area or fume hood. Avoid creating dust.
Irritation Causes skin and serious eye irritation.[1][2]Wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride in any capacity, including for disposal, the following PPE is mandatory:

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[1]

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and potential energetic decomposition.[1]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[1]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is necessary.[6]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound must adhere to federal, state, and local regulations.[3][7] The following workflow is a comprehensive guide for laboratory personnel.

Step 1: Waste Identification and Segregation
  • Hazardous Waste Determination: Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride must be treated as a reactive and potentially toxic hazardous waste.[1][8] This determination is the first and most critical step in proper waste management.[9]

  • Segregation: This waste must be segregated from all other waste streams. Critically, do not mix it with other chemicals, especially incompatible materials like strong oxidizing agents, strong acids, or metal salts, which could trigger a violent reaction.[4][10]

Step 2: Containerization and Labeling
  • Approved Containers: Collect the waste in an approved, dedicated hazardous waste container that is compatible with the chemical.[11] The container must be in good condition, with a secure, tight-fitting lid.

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride," and a clear indication of its reactive and toxic nature.[8] The date of waste accumulation must also be clearly visible.[8]

Step 3: On-Site Accumulation
  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat, sparks, open flames, and other ignition sources.[3][10]

  • Accumulation Time Limits: Be aware of your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator), as this dictates the maximum amount of time you can store hazardous waste on-site.[8][12]

Step 4: Final Disposal
  • On-Site Treatment (Not Recommended): Attempting to chemically neutralize or deactivate phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride in the lab is strongly discouraged.[1] The risk of initiating an uncontrolled, explosive decomposition is significant due to the high nitrogen content of the tetrazole ring.[1]

  • Licensed Waste Disposal Service: The only recommended method for the final disposal of this compound is through a licensed professional hazardous waste disposal company.[6][9] These companies have the expertise and equipment, such as chemical incinerators with afterburners and scrubbers, to handle and destroy such materials safely.[13]

  • Manifesting: For off-site disposal, a hazardous waste manifest is required to track the waste from your facility to its final destination.[11][12]

Emergency Procedures: Preparedness is Key

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Spill Response:

    • Evacuate the immediate area and alert your facility's safety officer.[3]

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Do not use combustible materials (like paper towels) to absorb the spill. Instead, use an inert absorbent material like sand or vermiculite.[4]

    • Carefully sweep up the absorbed material using spark-free tools and place it in a sealed, labeled hazardous waste container for disposal.[4]

    • Decontaminate the area with a suitable solvent and wash thoroughly.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[6]

    • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[6]

    • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Disposal Decision Workflow

DisposalWorkflow start Start: Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride Waste Generated haz_assess Hazard Assessment: - Reactive (Explosive Potential) - Toxic - Irritant start->haz_assess ppe Don Appropriate PPE: - Safety Goggles & Face Shield - Flame-Retardant Lab Coat - Chemical-Resistant Gloves haz_assess->ppe segregate Segregate Waste: - Isolate from other waste streams - Avoid incompatible materials ppe->segregate containerize Containerize & Label: - Use approved, sealed container - Label: 'Hazardous Waste', Chemical Name, Hazards, Date segregate->containerize store Store Safely On-Site: - Cool, dry, well-ventilated area - Away from ignition sources - Adhere to accumulation time limits containerize->store disposal_decision Select Final Disposal Method store->disposal_decision on_site_treat On-Site Chemical Treatment (NOT RECOMMENDED) disposal_decision->on_site_treat Incorrect prof_disposal Arrange for Professional Disposal: - Contact licensed hazardous waste vendor - Prepare manifest disposal_decision->prof_disposal Correct end End: Safe & Compliant Disposal prof_disposal->end

Caption: Decision workflow for the safe disposal of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride.

References

  • Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde - Benchchem.
  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources.
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS.
  • Proper Disposal of 1-(4-methoxyphenyl)
  • SAFETY D
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Proper Handling of Hazardous Waste Guide - EPA. [Link]

  • SAFETY D
  • Hazardous Waste - Overview | Occupational Safety and Health Administr
  • Best Practices for Hazardous Waste Disposal - AEG Environmental.
  • SAFETY D
  • 1-H-TETRAZOLE - Bio-Fine.
  • SAFETY D
  • MSDS of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine hydrochloride.
  • Hazardous Waste | US EPA. [Link]

  • SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006 - Merck Millipore.
  • SAFETY D
  • Steps in Complying with Regul
  • Safety D

Sources

A Senior Application Scientist's Guide to the Safe Handling of Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling, use, and disposal of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride. As a valued researcher, your safety is our highest priority. This guide is designed to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

The tetrazole functional group, a key feature of the target molecule, is present in many compounds with significant chemical and biological activity. However, this high-energy nitrogen-rich ring system also presents potential hazards. Many tetrazole-containing compounds are known to be energetic, with the potential for explosive decomposition upon initiation by heat, friction, or impact.[1] Therefore, we must handle phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride with the caution afforded to potentially explosive and toxicologically uncharacterized substances.

Hazard Assessment and Core Safety Principles

Given the tetrazole moiety, we must assume that phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride presents several potential hazards:

  • Explosive Potential: The high nitrogen content suggests that the compound may be energetic and could decompose explosively, especially with heating.

  • Acute Toxicity: While specific data is unavailable for this exact molecule, related structures can be harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Irritation and Sensitization: The compound may cause serious eye irritation and skin irritation or allergic reactions upon contact.[3][4]

  • Dust Inhalation: As a solid, the compound can form dust, which may be harmful if inhaled and could cause respiratory irritation.[5]

Our operational plan is therefore built on the precautionary principle : minimize exposure through engineering controls, rigorous use of Personal Protective Equipment (PPE), and meticulous handling protocols.

Personal Protective Equipment (PPE): Your Final Barrier of Defense

The selection of PPE is not a passive exercise; it is an active risk mitigation strategy. The following table outlines the minimum required PPE for handling phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Unpacking & Storage Safety glasses with side shields.[1]Nitrile gloves.[6][7]Flame-resistant lab coat.[6]Recommended if unpacking large quantities that may have shifted and created dust in transit.[8]
Weighing (Solid) Chemical splash goggles and face shield.[6]Double-gloving with nitrile gloves.[9]Flame-resistant, knee-length lab coat, fully fastened.[6]Mandatory. Use a NIOSH-approved respirator (e.g., N95) or work within a ventilated balance enclosure.[5][9]
Solution Preparation Chemical splash goggles and face shield.[6]Double-gloving with nitrile gloves.[9]Flame-resistant, knee-length lab coat, fully fastened.[6]Required if vapors/aerosols are generated. Work must be done in a certified chemical fume hood.
Reaction & Work-up Chemical splash goggles and face shield.[6]Double-gloving with nitrile gloves.[9]Flame-resistant, knee-length lab coat, fully fastened.[6]All operations must be conducted in a certified chemical fume hood.[6]
Waste Disposal Chemical splash goggles.[1]Nitrile gloves.[6][7]Flame-resistant lab coat.[6]Not typically required if waste is properly contained and sealed.
The Rationale Behind Our PPE Choices
  • Eye and Face Protection: Standard safety glasses are insufficient. The risk of splashes during solution preparation and the potential for energetic decomposition necessitate the use of chemical splash goggles that form a seal around the eyes. A full-face shield worn over the goggles is mandatory when handling the solid or during reactions, as it provides an additional layer of protection against unexpected events.[6]

  • Skin and Body Protection: A flame-resistant lab coat is specified due to the energetic nature of tetrazole compounds.[6] Standard cotton or polyester lab coats can ignite and continue to burn. Nitrile gloves offer good chemical resistance for incidental contact.[6][7] Double-gloving is recommended when handling the solid to minimize the risk of exposure through a pinhole or tear in the outer glove. Gloves should be inspected before use and changed every 30-60 minutes or immediately upon known contact with the chemical.[9]

  • Respiratory Protection: The primary risk during handling of the solid is the inhalation of fine particles. A simple surgical mask offers no protection from chemical dust.[9] Therefore, all weighing operations must be conducted in a ventilated enclosure or while wearing a NIOSH-approved respirator to prevent inhalation.[5] All subsequent work with solutions should be performed in a chemical fume hood to control potential vapors or aerosols.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol is designed to be a self-validating system. Each step builds upon the last to ensure safety throughout the workflow.

Workflow for Handling Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine Hydrochloride

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase A Review SDS & Protocol B Don Full PPE (Goggles, Face Shield, Lab Coat, Double Gloves) A->B C Prepare Work Area (Fume Hood, Blast Shield, Spark-Proof Tools) B->C D Weigh Compound (Use non-metal spatula) C->D Begin work E Prepare Solution (Slow addition of solvent) D->E F Conduct Reaction (Monitor remotely) E->F G Quench & Work-up F->G Reaction complete H Decontaminate Glassware & Surfaces G->H I Dispose of Waste (Segregated hazardous waste) H->I J Doff & Dispose of PPE I->J K Wash Hands Thoroughly J->K

Caption: A workflow for the safe handling of phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride.

Pre-Handling Protocol
  • Designate a Work Area: All work with this compound must be conducted in a certified chemical fume hood.[6] The work area should be clean and free of clutter and incompatible materials, especially oxidizing agents.[1][3]

  • Assemble Equipment: Use only non-metal or Teflon-coated spatulas for transfers to avoid friction and sparks.[1][6] Inspect all glassware for any cracks or defects before use. For any reactions involving heating or potential for rapid gas evolution, a blast shield must be placed in front of the fume hood sash.[6]

  • Don PPE: Before entering the designated area, don the full PPE as specified in the table above for the relevant task.

Handling Protocol (Inside Fume Hood)
  • Weighing: Carefully weigh the desired amount of the solid. Avoid any actions that could generate dust. Use smooth, deliberate motions and avoid scraping the container.

  • Dissolution: Add the solid to the chosen solvent system. If the dissolution is exothermic, add the solid in small portions to a cooled solvent.

  • Reaction: If the compound is used in a reaction, add other reagents slowly and maintain temperature control. Monitor the reaction from a safe distance. Avoid the use of ground-glass joints where friction could occur.[1]

Post-Handling and Decontamination
  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use. A suitable cleaning agent should be used, followed by a water rinse.

  • Waste Disposal: All waste, including contaminated gloves, wipes, and the compound itself, must be treated as hazardous waste.[10] It should be collected in a clearly labeled, sealed container.[3] Do not mix this waste with other chemical waste streams. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

Emergency Response Plan

Rapid and correct response in an emergency is critical.

  • Spill:

    • Evacuate: Immediately evacuate the area.

    • Alert: Inform your supervisor and institutional EHS.

    • Secure: Prevent entry to the affected area.

    • Cleanup: Do not attempt to clean up a significant spill unless you are trained to do so. For a minor spill, if trained, use wet methods and non-sparking tools to carefully collect the material into a sealed container for hazardous waste disposal.[1] Avoid any actions that could create dust.[1]

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3][4]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4]

    • Remove contact lenses if present and easy to do.[1]

    • Seek immediate medical attention.

  • Fire:

    • In case of fire, evacuate the area and activate the nearest fire alarm.

    • If the energetic material is involved in the fire, do not attempt to fight it.[6] Evacuate to a safe distance and await emergency responders.

Your diligence and commitment to safety are paramount. By understanding the "why" behind these protocols, you empower yourself to work not just effectively, but safely.

References

  • BenchChem. Personal protective equipment for handling N-(2H-tetrazol-5-yl). BenchChem.
  • BenchChem. Personal protective equipment for handling Tetrazolo[1,5-a]quinoline-4-carbaldehyde. BenchChem.
  • Bio-Fine. 1-H-TETRAZOLE Safety Data Sheet. Bio-Fine.
  • Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.
  • Merck Millipore. SAFETY DATA SHEET. Merck Millipore.
  • Enamine. SAFETY DATA SHEET. Enamine.
  • Capot Chemical Co., Ltd. MSDS of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine hydrochloride. Capot Chemical.
  • TCI Chemicals. SAFETY DATA SHEET. TCI Chemicals.
  • Santa Cruz Biotechnology. 1-Phenyl-1H-tetrazole-5-thiol Safety Data Sheet. Santa Cruz Biotechnology.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.
  • TCI Chemicals. SAFETY DATA SHEET. TCI Chemicals.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride
Reactant of Route 2
phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.